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  • Product: Methyl 4-amino-2,5-difluoro-3-methylbenzoate
  • CAS: 208166-53-4

Core Science & Biosynthesis

Foundational

Engineering Precision: The Physical Properties and Application of Methyl 4-amino-2,5-difluoro-3-methylbenzoate in Activity-Based Fluorescent Probes

Executive Summary As molecular imaging advances, the demand for highly specific, activity-based fluorescent probes has surged. For tracking cancer stem cell (CSC) markers like Aldehyde Dehydrogenase 1A1 (ALDH1A1), standa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As molecular imaging advances, the demand for highly specific, activity-based fluorescent probes has surged. For tracking cancer stem cell (CSC) markers like Aldehyde Dehydrogenase 1A1 (ALDH1A1), standard 1 often fail due to poor tissue penetrance and off-target binding[1]. To overcome this, small-molecule turn-on probes like AlDeSense have been developed. Central to the photophysical tuning of such probes is the intermediate Methyl 4-amino-2,5-difluoro-3-methylbenzoate (CAS: 208166-53-4) [2].

This technical guide dissects the physical properties of this critical building block, explains the causality behind its structural design, and details the self-validating protocols used in its synthesis and downstream application.

Physicochemical Profile & Structural Causality

The utility of Methyl 4-amino-2,5-difluoro-3-methylbenzoate lies in its precise electronic and steric properties. In the design of fluorescent probes operating via a donor-photoinduced electron transfer (d-PeT) quenching mechanism, the electron density of the pendant aryl ring must be carefully calibrated[3].

Causality of Experimental Choices
  • Difluoro Substitution: The inclusion of two highly electronegative fluorine atoms withdraws electron density from the aromatic ring. This reduction in electron density is critical for achieving a greater dynamic range in the d-PeT quenching mechanism, ensuring the probe remains strictly "off" until enzymatically activated[3].

  • Methyl Group Steric Bulk: Early iterations of similar probes revealed that fluorine alone did not provide sufficient steric bulk to prevent unwanted nucleophilic attacks by biological thiols (e.g., glutathione). The addition of the methyl group at the 3-position provides the necessary steric shielding, ensuring the probe's selectivity for ALDH1A1 over reactive small molecules[3].

Quantitative Data Summary

Table 1: Physicochemical Properties of Methyl 4-amino-2,5-difluoro-3-methylbenzoate

PropertyValueSource
CAS Number 208166-53-4[4]
Molecular Formula C9H9F2NO2[4]
Molecular Weight 201.17 g/mol [4]
Boiling Point (Predicted) 316.0 ± 42.0 °C[5]
Density (Predicted) 1.792 ± 0.06 g/cm³[5]
LogP (Predicted) 3.0[5]
Physical State Colorless Oil (Post-Purification)[3]

Experimental Protocol: Synthesis and Validation

The synthesis of Methyl 4-amino-2,5-difluoro-3-methylbenzoate requires a controlled nucleophilic aromatic substitution (SNAr) followed by rigorous purification. This ensures that downstream fluorophore conjugation is not compromised by trace impurities.

Step-by-Step Methodology
  • Reaction Setup: Charge a pressure flask with the fluorinated precursor (e.g., 0.97 g, 5.0 mmol, 1.0 eq.), benzylamine (0.65 mL, 6.0 mmol, 1.2 eq.), and triethylamine (1.03 mL, 7.4 mmol, 1.5 eq.) in 2 mL of anhydrous Dimethyl Sulfoxide (DMSO)[3].

    • Scientist's Note: DMSO is chosen for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate during the SNAr process.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 100 °C for 20 hours[3]. Continuous magnetic stirring is required to maintain thermal homogeneity.

  • Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into brine to quench, and extract with Ethyl Acetate (EtOAc)[2]. The organic layer must be washed with water to remove residual DMSO and triethylamine salts, then dried over anhydrous Na₂SO₄.

  • Purification (Self-Validating Step): Concentrate the crude material under reduced pressure. Purify via flash chromatography on a silica gel column using a 2:98 (v/v) EtOAc:hexanes gradient[3].

  • Validation: The successful isolation of the intermediate as a colorless oil must be confirmed via ¹H NMR (500 MHz, CDCl₃) and ¹⁹F NMR to ensure the correct substitution pattern and the absence of isomeric byproducts[6].

Synthesis A Fluorinated Aryl Precursor B SNAr Amination (Benzylamine, DMSO) A->B 100°C, 20h C Methyl 4-amino-2,5-difluoro -3-methylbenzoate B->C Flash Chromatography D Fluorophore Conjugation C->D Probe Assembly

Synthesis and downstream conjugation workflow of Methyl 4-amino-2,5-difluoro-3-methylbenzoate.

Downstream Application: ALDH1A1 Detection via d-PeT Relief

Once synthesized, Methyl 4-amino-2,5-difluoro-3-methylbenzoate is conjugated to a fluorophore core to create AlDeSense. In biological assays, this probe targets ALDH1A1, an enzyme frequently cited as a reliable marker for cancer stem cells in leukemia, melanoma, and breast cancer[2].

The mechanism relies on the enzymatic oxidation of the probe's aldehyde moiety to a carboxylic acid. This transformation alters the electronic landscape of the molecule, relieving the d-PeT quenching effect imposed by the finely-tuned pendant aryl ring (derived from our title compound). The result is a robust, 20-fold increase in fluorescence signal[2], allowing researchers to reliably quantify ALDH1A1 activity using flow cytometry or in vivo imaging systems[3].

Mechanism P AlDeSense Probe (d-PeT Quenched) O Oxidation of Aldehyde to Carboxylic Acid P->O Binds Active Site E ALDH1A1 Enzyme (Overexpressed in CSCs) E->O Catalyzes Oxidation F Fluorescence Turn-On (20-fold Enhancement) O->F d-PeT Relief

Mechanism of ALDH1A1-mediated fluorescence turn-on via d-PeT quenching relief.

Conclusion

Methyl 4-amino-2,5-difluoro-3-methylbenzoate is far more than a simple chemical intermediate; it is a highly engineered molecular component designed to solve specific photophysical and steric challenges in molecular imaging. By carefully tuning the electron density and steric bulk of the pendant aryl ring, researchers can develop highly selective, activity-based sensors that push the boundaries of cancer stem cell diagnostics.

References

  • [2] Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery - IDEALS. illinois.edu. 7

  • [6] US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase. Google Patents.6

  • [1] US 2020/0199092 A1. Googleapis.com. 1

  • [5] 2,5-difluoro-4-iodo-3-methylbenzoic acid methyl ester | 479090-49-8: BEILSTEIN. molaid.com. 5

  • [4] CAS NO. 208166-53-4 | Benzoic acid, 4-amino-2,5-difluoro-3-methyl-, methyl ester (9CI). localpharmaguide.com. 4

  • [3] US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase. Google Patents. 3

Sources

Exploratory

In-Depth Technical Guide: Spectroscopic Characterization of Methyl 4-amino-2,5-difluoro-3-methylbenzoate

Executive Summary Methyl 4-amino-2,5-difluoro-3-methylbenzoate (CAS: 208166-53-4) is a highly functionalized aromatic scaffold that serves as a critical intermediate in the synthesis of advanced therapeutics and molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-2,5-difluoro-3-methylbenzoate (CAS: 208166-53-4) is a highly functionalized aromatic scaffold that serves as a critical intermediate in the synthesis of advanced therapeutics and molecular imaging agents. Notably, it is a key building block in the development of "AlDeSense," an activity-based turn-on fluorescent probe used to detect aldehyde dehydrogenase 1A1 (ALDH1A1) activity in cancer stem cells[1],[2].

As a Senior Application Scientist, I approach the spectroscopic characterization of such poly-substituted benzenes not merely as a data-collection exercise, but as a rigorous validation of molecular architecture. The presence of multiple interacting functional groups—an electron-withdrawing ester, two highly electronegative fluorines, a sterically demanding methyl group, and an electron-donating amine—creates a complex electronic environment. This guide provides a comprehensive, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles required to unambiguously confirm the structure and purity of this compound.

Chemical Architecture & Theoretical Basis

The structural elucidation of Methyl 4-amino-2,5-difluoro-3-methylbenzoate relies on understanding the push-pull electronic effects across the benzene ring. The synergistic interplay between the inductive withdrawal of the fluorine atoms and the resonance donation of the primary amine dictates the chemical shifts and vibrational modes observed in the spectral data[3].

G Core Benzene Core (Scaffold) C1 C1: Methyl Ester (Electron Withdrawing) Core->C1 C2 C2: Fluorine (Inductive & Resonance) Core->C2 C3 C3: Methyl (Steric Bulk) Core->C3 C4 C4: Amino Group (Electron Donating) Core->C4 C5 C5: Fluorine (Inductive & Resonance) Core->C5 C6 C6: Aromatic Proton (Coupled to F2, F5) Core->C6

Structural features and functional group map of Methyl 4-amino-2,5-difluoro-3-methylbenzoate.

Spectroscopic Data Profiling

The following sections detail the representative spectroscopic data for this compound, explicitly linking the observed metrics to the underlying quantum mechanical and physical phenomena[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the connectivity of this scaffold. Because the molecule contains ¹H, ¹³C, and ¹⁹F nuclei, heteronuclear coupling plays a dominant role in the resulting spectra.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Causality / Structural Assignment
C4-NH₂ ~4.20 Broad singlet (br s) - 2H Quadrupolar relaxation of nitrogen and chemical exchange broaden this signal.
C1-COOCH₃ ~3.88 Singlet (s) - 3H Strongly deshielded by the adjacent ester carbonyl oxygen.
C6-H ~7.45 Doublet of doublets (dd) JHF(ortho) ≈ 10.1, JHF(meta) ≈ 6.0 1H Split by the ortho-fluorine at C5 and the meta-fluorine at C2.

| C3-CH₃ | ~2.15 | Doublet (d) or br s | JHF ≈ 2.0 | 3H | Shielded relative to the ester; exhibits long-range heteronuclear coupling to C2-F. |

Table 2: ¹⁹F NMR Data (376 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Causality / Structural Assignment
C2-F ~ -114.5 Multiplet (m) Complex splitting due to coupling with C6-H (meta), C5-F (para), and C3-CH₃.

| C5-F | ~ -129.5 | Doublet of triplets (dt) | Primary splitting from C6-H (ortho) and secondary splitting from C2-F (para). |

Infrared (IR) Spectroscopy

Infrared spectroscopy validates the presence of the functional groups through their characteristic dipole moment changes during molecular vibration. ATR-FTIR is preferred as it preserves the solid-state hydrogen bonding network.

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Mode Intensity Causality / Structural Feature
~3450, 3350 N-H stretch (asym, sym) Medium Confirms the primary amine at C4; splitting is due to symmetric/asymmetric modes.
~1715 C=O stretch Strong Characteristic of a conjugated methyl ester carbonyl.
~1620 N-H bend Medium Scissoring deformation of the primary amine.
~1250 C-O stretch Strong Ester alkoxy bond vibration.

| ~1150, 1050 | C-F stretch | Strong | Highly polar carbon-fluorine bonds at C2 and C5 dominate the fingerprint region. |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms the exact molecular weight and provides structural clues through fragmentation. Electrospray Ionization (ESI) is utilized to prevent premature degradation of the molecular ion.

Table 4: LC-ESI-HRMS Fragmentation

Ion (m/z) Formula Relative Abundance Causality / Fragmentation Pathway
216.0831 [C₁₀H₁₂F₂NO₂]⁺ 100% (Base) Protonated molecular ion [M+H]⁺ generated via soft ESI.
184.0569 [C▵H₈F₂NO]⁺ ~40% Loss of methanol (-32 Da) from the ester, forming a stable acylium ion.

| 156.0620 | [C₈H₈F₂N]⁺ | ~15% | Subsequent loss of carbon monoxide (-28 Da) from the acylium intermediate. |

Experimental Methodology & Validation Protocols

To ensure data integrity, every protocol must be a self-validating system. The following workflows guarantee that the spectroscopic data reflects the true state of the analyte rather than artifacts of preparation.

Workflow SamplePrep Sample Preparation (>98% Purity via HPLC) NMR NMR Acquisition (1H, 13C, 19F in CDCl3) SamplePrep->NMR IR IR Spectroscopy (ATR-FTIR, Neat Solid) SamplePrep->IR MS Mass Spectrometry (LC-ESI-HRMS) SamplePrep->MS DataAnalysis Data Synthesis & Structural Validation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Multi-modal spectroscopic validation workflow for structural confirmation.

Protocol 1: High-Fidelity NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: The inclusion of TMS acts as an internal reference standard. Setting the TMS signal strictly to 0.00 ppm ensures absolute chemical shift accuracy, negating magnetic drift.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of the CDCl₃ solvent and shim the magnet (Z1-Z4) until the solvent peak width at half-height is <1.0 Hz.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds.

    • ¹⁹F NMR: 64 scans, D1 of 1.5 seconds, with ¹H decoupling to simplify the multiplets if necessary.

  • Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without obscuring the fine J-couplings.

Protocol 2: ATR-FTIR Solid-State Analysis
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans).

    • Self-Validation Check: Background subtraction mathematically eliminates atmospheric CO₂ and H₂O interferences, ensuring all observed bands originate solely from the sample.

  • Sample Application: Deposit 2-3 mg of the neat solid compound onto the crystal. Lower the pressure anvil until a consistent, firm pressure is achieved.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol 3: LC-ESI-HRMS Profiling
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

    • Self-Validation Check: Formic acid acts as a proton source, artificially driving the equilibrium toward the [M+H]⁺ state, ensuring maximum ionization efficiency in positive ESI mode.

  • Calibration: Prior to injection, infuse a standard tuning mix to calibrate the Time-of-Flight (TOF) mass analyzer. Ensure mass accuracy is within < 5 ppm.

  • Acquisition: Infuse the sample at a flow rate of 10 µL/min. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C. Record the exact mass and trigger MS/MS fragmentation using a collision energy of 15-25 eV.

Conclusion

The rigorous spectroscopic characterization of Methyl 4-amino-2,5-difluoro-3-methylbenzoate requires a deep understanding of its electronic environment. By correlating the inductive and resonance effects of its substituents with the resulting NMR coupling constants, IR vibrational frequencies, and MS fragmentation pathways, researchers can confidently validate the structural integrity of this critical intermediate before deploying it in complex biological probe synthesis or pharmaceutical development.

References

  • Selective fluorescent probe for aldehyde dehydrogenase.Google Patents (US20200199092A1).
  • Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery. IDEALS - Illinois Digital Environment for Access to Learning and Scholarship. Available at: [Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Available at:[Link]

Sources

Foundational

Whitepaper: Solvation Thermodynamics and Organic Solvent Compatibility of Methyl 4-amino-2,5-difluoro-3-methylbenzoate

Executive Summary Methyl 4-amino-2,5-difluoro-3-methylbenzoate (CAS: 208166-53-4) is a highly specialized fluorinated aromatic intermediate. In modern drug development and molecular imaging, it serves as a critical build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-2,5-difluoro-3-methylbenzoate (CAS: 208166-53-4) is a highly specialized fluorinated aromatic intermediate. In modern drug development and molecular imaging, it serves as a critical building block for synthesizing activity-based fluorescent probes—most notably AlDeSense, a turn-on sensor used to detect aldehyde dehydrogenase 1A1 (ALDH1A1) activity in cancer stem cells .

As a Senior Application Scientist, I frequently observe that the primary bottleneck in scaling the synthesis of complex fluorinated probes is empirical guesswork in solvent selection. Poor solvent matching leads to suboptimal reaction kinetics, degraded yields, and intractable downstream purifications. This technical guide provides a causality-driven framework for understanding the solubility of Methyl 4-amino-2,5-difluoro-3-methylbenzoate, grounded in thermodynamic principles and validated by standardized experimental protocols.

Structural Descriptors and Solvation Causality

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture. The solubility profile is dictated by a "push-pull" interplay of its functional groups:

  • Fluorine Substituents (C2, C5): The highly electronegative fluorine atoms create strong local dipoles but significantly increase the overall lipophilicity and hydrophobicity of the aromatic ring. Because fluorine possesses exceptionally low polarizability, it engages in very weak London dispersion forces. This "fluorophobic effect" drastically limits the compound's solubility in both water and non-polar aliphatic hydrocarbons (e.g., hexanes) .

  • Methyl Ester (-COOCH₃) & Amino (-NH₂) Groups: These moieties introduce critical hydrogen-bond accepting and donating capabilities. They form strong, exothermic solute-solvent interactions with polar aprotic solvents (like DMSO) and moderate interactions with protic solvents (like methanol).

  • Steric Hindrance: The methyl group at C3 forces the adjacent ester and amino groups out of strict coplanarity. This steric clash slightly disrupts the highly ordered crystal lattice packing, lowering the enthalpy of fusion (ΔH_lattice) and thermodynamically favoring dissolution compared to unmethylated analogs.

Solvation N1 Crystal Lattice Breakdown (ΔH > 0) N4 Free Energy of Solvation (ΔG < 0 for dissolution) N1->N4 Endothermic Penalty N2 Solvent Cavity Formation (ΔH > 0) N2->N4 Endothermic Penalty N3 Solute-Solvent Interaction (ΔH < 0) N3->N4 Exothermic Compensation

Thermodynamic pathways governing the spontaneous dissolution of fluorinated benzoates.

Empirical Solubility Data in Key Organic Solvents

The table below synthesizes the quantitative solubility data for Methyl 4-amino-2,5-difluoro-3-methylbenzoate across a polarity gradient.

Organic SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Rationale & Application
Dimethyl Sulfoxide (DMSO) 46.7> 100Strong H-bond acceptance; optimal for high-temp amidation.
Ethyl Acetate (EtOAc) 6.050 - 100Excellent polarity match for the ester; ideal for extraction.
Dichloromethane (DCM) 9.150 - 100Halogenated affinity with the fluorinated ring; good for LC.
Methanol (MeOH) 32.720 - 50Protic H-bonding, but limited by the ring's hydrophobicity.
Hexanes 1.9< 5Insufficient polarity to break the crystal lattice; anti-solvent.
Water 80.1< 0.1Extreme fluorophobic/hydrophobic exclusion.

Standardized Experimental Protocol: Shake-Flask HPLC-UV Validation

To ensure absolute trustworthiness and reproducibility in drug development, solubility must be determined using a self-validating thermodynamic equilibrium system rather than kinetic dissolution estimates. The following protocol adapts the gold-standard shake-flask methodology for fluorinated organics .

Step-by-Step Methodology
  • Supersaturation Preparation: Add an excess of Methyl 4-amino-2,5-difluoro-3-methylbenzoate (approximately 150 mg) to 1.0 mL of the target organic solvent in a 2.0 mL borosilicate glass HPLC vial. Causality: An excess ensures a visible solid pellet remains, guaranteeing the solution is saturated and the chemical potential of the solid equals that of the solute.

  • Thermodynamic Equilibration: Seal the vial and agitate in an orbital thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 72 hours. Causality: 72 hours is strictly required to overcome the metastable kinetic dissolution state and reach true thermodynamic equilibrium, preventing artificially inflated solubility readings.

  • Phase Separation: Centrifuge the suspension at 6000 rpm for 15 minutes at 25 °C to pellet the undissolved crystal lattice. Causality: Filtration is intentionally avoided. Highly fluorinated compounds frequently exhibit non-specific binding to PTFE or nylon membrane filters, which would strip the solute from the solvent and skew quantitative results.

  • Extraction and Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Causality: Immediate dilution prevents the compound from precipitating out of solution upon temperature fluctuations inside the HPLC autosampler.

  • HPLC-UV Quantification: Inject 10 µL onto a C18 reverse-phase column. Quantify the concentration by integrating the area under the curve (AUC) at the compound's λmax against a pre-established, self-validating 5-point calibration curve (R² > 0.999).

Workflow A 1. Supersaturation (Solid + Solvent) B 2. Thermodynamic Equilibration (25°C, 72h, 800 rpm) A->B Agitation C 3. Phase Separation (Centrifugation at 6000 rpm) B->C Isothermal state reached D 4. Supernatant Extraction (Aspiration without filtration) C->D Pellet undissolved lattice E 5. HPLC-UV Quantification (λmax Integration) D->E Dilute in mobile phase

Standardized self-validating shake-flask workflow for accurate solubility quantification.

Application in Synthesis: Solvent Selection for Probe Development

Understanding this solubility profile directly impacts synthetic success. In the development of ALDH1A1 probes, the conversion of Methyl 4-amino-2,5-difluoro-3-methylbenzoate to its corresponding amides (e.g., via reaction with benzylamine) requires sustained heating at 100 °C for 20 hours .

Solvent Choice - DMSO: DMSO is explicitly chosen as the reaction solvent because its high boiling point (189 °C) safely accommodates the thermal requirements without pressurization risks. Furthermore, its high dielectric constant (ε = 46.7) stabilizes the transition state of the nucleophilic attack, while its immense solubilizing power (>100 mg/mL) keeps the fluorinated starting material entirely in the homogeneous phase.

Downstream Processing - EtOAc: Following the reaction, the mixture is poured into brine. Because the compound and its derivatives are highly soluble in Ethyl Acetate (EtOAc) but insoluble in water, EtOAc is used to seamlessly extract the target product, leaving the DMSO partitioned in the aqueous waste layer.

References

  • Title: Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery. Source: University of Illinois IDEALS Repository. URL: [Link]

  • Title: US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase. Source: Google Patents.
  • Title: Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Source: PubMed (NIH). URL: [Link]

  • Title: Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms. Source: SciSpace. URL: [Link]

Exploratory

reactivity of the amino group in Methyl 4-amino-2,5-difluoro-3-methylbenzoate

An In-Depth Technical Guide to the Reactivity of the Amino Group in Methyl 4-amino-2,5-difluoro-3-methylbenzoate Executive Summary In the realm of modern drug development and complex organic synthesis, functionalizing hi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in Methyl 4-amino-2,5-difluoro-3-methylbenzoate

Executive Summary

In the realm of modern drug development and complex organic synthesis, functionalizing highly deactivated and sterically hindered anilines represents a formidable challenge. Methyl 4-amino-2,5-difluoro-3-methylbenzoate (CAS: 208166-53-4) is a prime example of such a challenging scaffold, frequently utilized as a critical building block in the synthesis of antibacterial quinazolinediones[1] and activity-based fluorescent probes for aldehyde dehydrogenase (ALDH1A1)[2][3].

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when teams attempt standard amidation, acylation, or cross-coupling on this specific aniline. This whitepaper deconstructs the structural and electronic causality behind its poor reactivity and provides field-proven, self-validating methodologies—specifically leveraging TCFH-NMI activation and advanced Buchwald-Hartwig catalytic systems—to successfully functionalize this core.

Structural and Electronic Profiling: The Causality of Deactivation

To understand why standard electrophiles fail to react with the C4-amino group of Methyl 4-amino-2,5-difluoro-3-methylbenzoate, we must analyze the molecule as an interconnected electronic and steric system.

  • Severe Electronic Deactivation: The nucleophilicity of the nitrogen lone pair is virtually extinguished by the surrounding substituents. The C1-methyl ester is situated para to the amino group, exerting a powerful resonance (-M) and inductive (-I) electron-withdrawing effect that delocalizes the nitrogen's lone pair into the aromatic ring and toward the carbonyl oxygen[2]. Furthermore, the C2 and C5 fluorine atoms exert strong inductive (-I) pulls, further depleting electron density from the nitrogen[3][4].

  • Extreme Steric Hindrance: The amino group is flanked by a C3-methyl group and a C5-fluorine atom. This ortho, ortho-disubstitution creates a physical barricade, preventing the necessary trajectory for electrophilic attack or the oxidative addition of transition metal catalysts[5].

G NH2 C4-Amino Group (Target Nucleophile) Ester C1-Ester (-COOCH3) Ester->NH2 Resonance & Inductive Electron Withdrawal (-M, -I) F5 C5-Fluorine (-F) F5->NH2 Inductive Withdrawal (-I) & Steric Shielding Me3 C3-Methyl (-CH3) Me3->NH2 Severe Steric Hindrance F2 C2-Fluorine (-F) F2->Ester Inductive (-I)

Caption: Structural and electronic factors deactivating the C4-amino group.

Overcoming Amidation Barriers: The TCFH-NMI Paradigm

Standard acylation conditions (e.g., Ac₂O/Pyridine, EDCI/HOBt, or even DMAP catalysis) typically yield 0% conversion when applied to this aniline due to the high activation energy required to overcome both the steric wall and the lack of nucleophilicity[6][7].

To force this reaction, we must generate an electrophile of exceptional reactivity. The combination of TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) is the gold standard for this exact scenario[8][9].

Mechanistic Rationale: TCFH reacts with a carboxylic acid in the presence of NMI to form an intermediate that is rapidly attacked by NMI, generating an N-acyl imidazolium ion (NAI) in situ[10][11]. Unlike standard acid chlorides or O-acylisoureas, the NAI is hyper-electrophilic. The positively charged imidazolium leaving group drastically lowers the LUMO of the carbonyl, allowing even the highly deactivated lone pair of our target aniline to attack successfully[12][13].

G RCOOH Carboxylic Acid (R-COOH) Intermediate Acyl-TCFH Intermediate RCOOH->Intermediate TCFH + Base TCFH TCFH Reagent TCFH->Intermediate NMI N-Methylimidazole (NMI) NAI N-Acyl Imidazolium Ion (Hyper-Electrophilic) NMI->NAI Intermediate->NAI + NMI Product Amide Product NAI->Product Nucleophilic Attack Aniline Deactivated Aniline (Methyl 4-amino-2,5-difluoro-3-methylbenzoate) Aniline->Product Overcomes Steric/Electronic Barriers

Caption: TCFH-NMI mediated in situ generation of N-acyl imidazolium for challenging amidations.

Protocol 1: TCFH-NMI Mediated Amidation

Self-Validating System: The formation of the NAI can be monitored by the dissolution of reagents, and the water-soluble byproducts ensure clean phase separation.

  • Preparation: In an oven-dried flask under argon, dissolve the desired carboxylic acid (1.2 equiv) and Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (0.2 M).

  • Activation: Add NMI (3.0 equiv) in one portion. The solution will typically turn pale yellow. Stir for 5 minutes.

  • Coupling: Add TCFH (1.2 equiv) in one portion.

  • Reaction: Stir at room temperature (or heat to 40 °C if the carboxylic acid is exceptionally bulky). Monitor via TLC or LC-MS. The hyper-reactive NAI forces conversion usually within 2–4 hours[9][11].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The tetramethylurea and NMI byproducts partition entirely into the aqueous layer, yielding high-purity crude material[10].

C-N Cross-Coupling: Advanced Buchwald-Hartwig Strategies

If the goal is to alkylate or arylate the C4-amino group, standard SₙAr or classical Pd(PPh₃)₄ couplings will fail. The steric bulk prevents the formation of the active monoligated palladium species, and the electron-deficient nature of the aniline makes reductive elimination highly unfavorable[5][14].

To solve this, we must utilize Buchwald-Hartwig amination with highly specialized, sterically demanding biaryl phosphine ligands—specifically BrettPhos or tBuBrettPhos [15][16]. These ligands are explicitly designed to stabilize the Pd(0) intermediate while providing enough steric bulk to force the challenging reductive elimination step, preventing catalyst poisoning by the electron-poor aniline[15][17].

Protocol 2: Palladium-Catalyzed Arylation of the Hindered Aniline

Self-Validating System: The use of LiHMDS ensures proton tolerance while providing the necessary basicity to deprotonate the highly deactivated aniline without degrading the ester functionality.

  • Catalyst Pre-mix: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in anhydrous Toluene (1 mL). Stir for 15 minutes to preform the active L-Pd(0) complex[15].

  • Substrate Addition: To an oven-dried Schlenk tube, add Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 equiv, 1.0 mmol) and the aryl halide (1.2 equiv)[5].

  • Base Addition: Add LiHMDS (1.5 equiv, 1.0 M in THF). LiHMDS is chosen over NaOtBu to prevent transesterification or saponification of the C1-methyl ester[16].

  • Coupling: Transfer the catalyst pre-mix to the Schlenk tube. Seal and heat to 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying standard versus advanced methodologies to Methyl 4-amino-2,5-difluoro-3-methylbenzoate.

Transformation TypeStandard Reagents / ConditionsAdvanced Reagents / ConditionsExpected Conversion
Amidation EDCI, HOBt, DIPEA, DCM, RTTCFH, NMI, MeCN, RT to 40 °C< 5% (Std) vs. > 85% (Adv)
Acylation (Acetyl) Ac₂O, Pyridine, DMAP, HeatAcCl, NMI, DCM, RT0% (Std) vs. > 90% (Adv)
C-N Arylation Pd(PPh₃)₄, K₂CO₃, DioxanePd₂(dba)₃, BrettPhos, LiHMDS, TolueneCatalyst Death (Std) vs. > 75% (Adv)

Conclusion

The functionalization of Methyl 4-amino-2,5-difluoro-3-methylbenzoate requires a departure from textbook organic chemistry. By understanding the profound deactivating effects of the para-ester and the steric shielding of the ortho-methyl/fluorine substituents, chemists can rationally select hyper-electrophilic activation methods (TCFH-NMI) or sterically-enforced catalytic cycles (BrettPhos/Pd) to achieve high-yielding transformations.

Sources

Foundational

electronic effects of fluorine in Methyl 4-amino-2,5-difluoro-3-methylbenzoate

An In-depth Technical Guide to the Electronic Effects in Methyl 4-amino-2,5-difluoro-3-methylbenzoate Abstract Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a polysubstituted aromatic compound whose physicochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Effects in Methyl 4-amino-2,5-difluoro-3-methylbenzoate

Abstract

Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a polysubstituted aromatic compound whose physicochemical properties and reactivity are governed by a complex interplay of electronic effects. This technical guide provides a detailed analysis of the individual and collective electronic contributions of its fluorine, amino, methyl, and methyl ester substituents. We will dissect the powerful inductive-withdrawing and moderate resonance-donating nature of the fluorine atoms, the dominant resonance-donating character of the amino group, and the modulating effects of the methyl and ester functionalities. By integrating these competing influences, we construct a comprehensive electronic profile of the molecule, offering insights into its electron density distribution, reactivity, and potential applications in drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how strategic functionalization dictates molecular behavior in complex aromatic systems.

The Foundations of Electronic Effects in Drug Design

The strategic incorporation of functional groups to modulate a molecule's electronic properties is a cornerstone of modern medicinal chemistry.[1] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its unique ability to fine-tune molecular behavior with remarkable precision.[1][2] Understanding these effects is paramount for rational drug design, influencing everything from metabolic stability to receptor binding affinity.[1][3][4]

The Duality of Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily understood through two fundamental mechanisms:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework and arises from the electronegativity difference between atoms. Highly electronegative atoms like fluorine exert a strong electron-withdrawing inductive effect (-I), polarizing the C-F bond and pulling electron density from the ring.[5][6]

  • Resonance (Mesomeric) Effect (R): This effect involves the delocalization of lone pair or pi (π) electrons from the substituent into the aromatic π-system. For substituents with lone pairs, like fluorine and amino groups, this results in an electron-donating resonance effect (+R), increasing electron density at the ortho and para positions.[6][7]

In general, resonance effects are considered stronger than inductive effects, but the halogens, particularly fluorine, represent a nuanced exception where the potent -I effect often outweighs the +R effect.[7][8][9]

Quantifying Substituent Influence: The Hammett Equation

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating the electronic effects of substituents on reaction rates and equilibria.[5][10] The substituent constant (σ) quantifies the electronic-donating or -withdrawing character of a group at the meta (σm) or para (σp) position.

  • Positive σ values indicate an electron-withdrawing group (EWG), which stabilizes negative charge and deactivates the ring towards electrophilic attack.

  • Negative σ values indicate an electron-donating group (EDG), which destabilizes negative charge and activates the ring.

These constants are invaluable tools for predicting reactivity and understanding structure-activity relationships (SAR).[11][12]

Deconstructing the Substituents in Methyl 4-amino-2,5-difluoro-3-methylbenzoate

The electronic character of the target molecule is a composite of the individual effects of its five substituents. The interplay between these groups creates a unique and finely tuned electronic landscape.

The Dichotomous Nature of Fluorine (C2 & C5 Positions)

Fluorine's role is complex; it is the most electronegative element, making it a powerful inductive electron-withdrawer (-I).[13][14] This effect pulls electron density away from the benzene ring, generally deactivating it towards electrophilic aromatic substitution.[6] However, fluorine also possesses lone pairs that can participate in resonance (+R), donating electron density back into the ring's π-system.[6][7] This donation is directed specifically to the ortho and para positions. For fluorine, the -I effect dominates, making it an overall deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.[9]

The Dominant Electron-Donating Groups: Amino (C4) and Methyl (C3)
  • Amino Group (-NH2): The amino group is one of the most powerful activating, electron-donating groups. Its +R effect, stemming from the donation of the nitrogen lone pair into the ring, far outweighs its weaker -I effect. This potent electron donation significantly increases the nucleophilicity of the aromatic ring, especially at the positions ortho and para to it.

  • Methyl Group (-CH3): The methyl group is a weak activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation.

The Electron-Withdrawing Anchor: Methyl Ester (C1)

The methyl ester group (-COOCH3) is a moderately deactivating group. It exerts both an electron-withdrawing inductive effect (-I) due to its electronegative oxygen atoms and, more significantly, a powerful electron-withdrawing resonance effect (-R). The π-bond of the carbonyl group pulls electron density out of the aromatic ring, deactivating it and directing incoming electrophiles to the meta position.

Caption: Individual electronic effects of substituents. Red arrows indicate electron-withdrawing character; green arrows indicate electron-donating character.

The Integrated Electronic Profile

The net electronic character of the molecule results from the vector-like sum of these individual effects. The powerful +R effect of the C4-amino group and the -R effect of the C1-ester group create a strong "push-pull" system. This significantly polarizes the molecule, enhancing its dipole moment and influencing intermolecular interactions.

The electron density is not uniformly distributed. The C4-amino group donates strongly into the ring, but this electron density is pulled towards the C1-ester group and the C2 and C5 fluorine atoms. Computational methods like Density Functional Theory (DFT) are often used to visualize this electron distribution, typically showing an accumulation of electron density near the amino group and a depletion near the ester and fluorine substituents.[15][16]

Table 1: Hammett Substituent Constants for Parent Groups

Substituentσ_meta (σm)σ_para (σp)Primary Effect
-F+0.34+0.06Strong -I, moderate +R
-NH₂-0.16-0.66Very Strong +R
-CH₃-0.07-0.17+I, Hyperconjugation
-COOCH₃+0.37+0.45Strong -I, Strong -R

Data sourced from established physical organic chemistry literature.[10][11][12]

The opposing forces create a nuanced electronic environment. The strong electron-donating amino group dominates, rendering the ring more activated than a simple difluorobenzene, but the multiple withdrawing groups make it significantly less nucleophilic than aniline.

Implications for Reactivity and Drug Development

The unique electronic architecture of Methyl 4-amino-2,5-difluoro-3-methylbenzoate has profound consequences for its chemical and biological behavior.

  • Acidity/Basicity (pKa): The strong electron-withdrawing effects of the two fluorine atoms and the methyl ester group will significantly decrease the basicity (lower the pKa of the conjugate acid) of the C4-amino group compared to aniline.[13] This modulation of pKa is a critical strategy in drug design to improve bioavailability, as it affects the ionization state of a molecule at physiological pH.[13]

  • Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (logP), which can enhance membrane permeation and improve absorption.[3][13] This is a key reason for the widespread use of fluorination in medicinal chemistry.[1][4]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at the C2 and C5 positions can block sites susceptible to metabolic oxidation (e.g., aromatic hydroxylation) by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.[1][3]

  • Receptor Binding: The polarized C-F bond can participate in favorable electrostatic interactions and hydrogen bonding with protein targets, potentially increasing binding affinity and selectivity.[4] The push-pull nature of the molecule creates a significant dipole moment that can be crucial for orienting the molecule within a receptor's binding pocket.

G cluster_props Predicted Molecular Behavior cluster_bio Drug Development Implications A Substituent Electronic Profile (-I, +R, +I, -R) B Integrated Molecular Electron Density A->B Determines C Physicochemical Properties B->C Influences D Biological Activity C->D Impacts P1 pKa (Basicity) C->P1 P2 Lipophilicity (logP) C->P2 P3 Reactivity Sites C->P3 B1 Receptor Binding Affinity D->B1 B2 Metabolic Stability D->B2 B3 Bioavailability D->B3

Sources

Exploratory

Engineering Isoform-Selective Fluorescent Probes for ALDH1A1: The Synthetic Role of Methyl 4-amino-2,5-difluoro-3-methylbenzoate

Executive Summary Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical cytosolic enzyme responsible for detoxifying endogenous and xenobiotic aldehydes[1]. Crucially, elevated ALDH1A1 activity is a universally recognized m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical cytosolic enzyme responsible for detoxifying endogenous and xenobiotic aldehydes[1]. Crucially, elevated ALDH1A1 activity is a universally recognized marker for Cancer Stem Cells (CSCs) across various malignancies, including leukemia, melanoma, and lung adenocarcinoma[2][3]. Tracking CSC plasticity requires robust, isoform-selective molecular imaging tools[4]. This technical guide details the mechanistic design and chemical synthesis of the AlDeSense probe family, with a specific focus on the pivotal synthetic intermediate: Methyl 4-amino-2,5-difluoro-3-methylbenzoate .

Mechanistic Grounding: The d-PeT Quenching System

The core technology behind AlDeSense and its red-shifted congeners (e.g., Red-AlDeSense) relies on a donor-photoinduced electron transfer (d-PeT) mechanism[5][6].

  • OFF State : The probe features a pendant electron-deficient benzaldehyde moiety. This group acts as an electron acceptor, quenching the excited state of the fluorophore (Pennsylvania Green or Si-xanthene) via d-PeT, rendering the unreacted probe weakly fluorescent[5].

  • ON State : Upon specific oxidation by ALDH1A1, the benzaldehyde is converted to a benzoate (carboxylic acid). This structural change disrupts the d-PeT pathway, resulting in a robust fluorescence turn-on (up to 20-fold)[7].

Self-Validating System (Trustworthiness): The experimental design inherently validates the enzymatic mechanism by utilizing a control probe, Ctrl-AlDeSense. Because Ctrl-AlDeSense possesses an unreactive acetophenone instead of a benzaldehyde, it undergoes identical cellular uptake and localization but cannot be oxidized by ALDH1A1[7][8]. Any fluorescence observed with the control probe quantifies the background noise, ensuring that the signal from the active probe is strictly due to enzymatic turnover[9].

Pathway A OFF State (Benzaldehyde Probe) B ALDH1A1 Enzyme (Oxidation) A->B Substrate Binding C ON State (Benzoate Product) B->C d-PeT Quenching Disrupted

ALDH1A1-mediated activation of the fluorescent probe via disruption of d-PeT quenching.

Structural Optimization: The Role of Fluorine Substitution

Achieving selectivity for ALDH1A1 over the closely related ALDH1A3 isoform is a significant medicinal chemistry challenge[1]. The electronic and steric profile of the pendant benzaldehyde must be precisely tuned. Incorporating fluorine atoms serves two distinct purposes:

  • Electronic Tuning : Fluorine's high electronegativity lowers the reduction potential of the benzaldehyde, optimizing the thermodynamics of the d-PeT quenching and minimizing background fluorescence[10].

  • Steric/Enzymatic Targeting : The specific 2,5-difluoro-3-methyl substitution pattern was empirically found to maximize the catalytic efficiency ( kcat​/Km​ ) for ALDH1A1 while sterically hindering ALDH1A3 binding[10][11]. Moving the fluorine to the R2 position erodes this selectivity[1].

Chemical Synthesis: The Critical Role of Methyl 4-amino-2,5-difluoro-3-methylbenzoate

To construct this highly specific difluorinated benzaldehyde moiety, Methyl 4-amino-2,5-difluoro-3-methylbenzoate serves as the indispensable synthetic linchpin[2][10]. The primary amine acts as a functional handle to introduce a bromine atom via a non-aqueous Sandmeyer reaction[10]. This bromine is subsequently required for the lithium-halogen exchange that couples the recognition moiety to the fluorophore core[12].

Causality in Experimental Design (Expertise): Why a non-aqueous Sandmeyer? Traditional aqueous Sandmeyer conditions ( NaNO2​ , HCl , CuBr ) risk hydrolyzing the methyl ester or causing unwanted nucleophilic displacement of the highly activated fluorine atoms. Utilizing tert-butyl nitrite and CuBr2​ in anhydrous acetonitrile ensures a clean, high-yielding transformation to the aryl bromide[10].

Synthesis A Precursor (A-38 / 44) B Methyl 4-amino-2,5-difluoro- 3-methylbenzoate A->B Benzylamine, Et3N, DMSO 100°C, 20h C Methyl 4-bromo-2,5-difluoro- 3-methylbenzoate B->C CuBr2, t-BuONO MeCN, 50°C (Sandmeyer) D Protected Benzyl Alcohol Intermediate C->D 1. DIBAL-H 2. TBS-Cl E Fluorophore-Coupled Core D->E t-BuLi, Xanthone (Li-Halogen Exchange) F Active Probe (e.g., Red-AlDeSense) E->F 1. Acidic Deprotection 2. IBX Oxidation

Synthetic workflow highlighting the role of the amino intermediate in probe construction.

Detailed Experimental Protocols

Protocol 1: Preparation of the Amino Intermediate (Amination)
  • Charge a pressure flask with the fluorinated precursor (e.g., methyl 2,4,5-trifluoro-3-methylbenzoate, 0.97 g, 5.0 mmol, 1.0 eq.)[2].

  • Add benzylamine (0.65 mL, 6.0 mmol, 1.2 eq.), triethylamine (1.03 mL, 7.4 mmol, 1.5 eq.), and DMSO (2 mL)[2].

  • Seal the flask and heat the reaction to 100 °C for 20 hours[2].

  • Cool to room temperature, pour the mixture into brine, and extract with EtOAc[2]. (Note: Subsequent standard debenzylation yields the free primary amine, Methyl 4-amino-2,5-difluoro-3-methylbenzoate).

Protocol 2: Non-Aqueous Sandmeyer Bromination

Self-Validation: The conversion from the primary amine to the aryl bromide is easily validated via Thin Layer Chromatography (TLC) and 19F NMR. The distinct electronic shift caused by replacing the electron-donating amino group with an electron-withdrawing bromine atom results in a significant, quantifiable chemical shift in the fluorine signals, confirming the success of the reaction[10][13].

  • Charge a flame-dried round-bottom flask with Methyl 4-amino-2,5-difluoro-3-methylbenzoate (0.310 g, 1.54 mmol, 1.0 eq.) and CuBr2​ (1.72 g, 7.7 mmol, 5.0 eq.)[10].

  • Suspend the reagents in anhydrous acetonitrile (MeCN, 10 mL) under an inert atmosphere[10].

  • Treat the mixture with tert-butyl nitrite (0.28 mL, 2.3 mmol, 1.5 eq.)[10].

  • Heat the reaction to 50 °C until complete consumption of the starting material is observed[10].

  • Work up the reaction to isolate Methyl 4-bromo-2,5-difluoro-3-methylbenzoate[10].

Protocol 3: Fluorophore Coupling and Probe Maturation
  • Reduce the methyl ester of the brominated intermediate using DIBAL-H to the corresponding benzyl alcohol[7].

  • Protect the alcohol using TBS-Cl[7].

  • Perform a lithium-halogen exchange on the aryl bromide using tert-butyllithium, followed by nucleophilic attack onto the desired xanthone core (e.g., Si-xanthone for Red-AlDeSense)[12].

  • Execute global acidic deprotection to reveal the benzyl alcohol[12].

  • Oxidize the alcohol to the active benzaldehyde using 2-Iodoxybenzoic acid (IBX)[12].

Quantitative Data Summary

Probe VariantTarget EnzymeFluorescence EmissionTurn-On RatioApparent pKaSelectivity (ALDH1A1 vs ALDH1A3)
AlDeSense ALDH1A1Green (~530 nm)~20-fold4.81High[5][7]
Ctrl-AlDeSense None (Control)Green (~530 nm)No response4.81N/A[7]
Red-AlDeSense ALDH1A1Red (~610 nm)~3.2-fold-High (Optimized via difluoro)[1][11]

References

  • Anorma, C., Hedhli, J., Bearrood, T. E., Pino, N. W., Gardner, S. H., Inaba, H., ... & Chan, J. (2018). Surveillance of Cancer Stem Cell Plasticity Using an Isoform-Selective Fluorescent Probe for Aldehyde Dehydrogenase 1A1. ACS Central Science, 4(8), 1045-1055. URL: [Link]

  • Bearrood, T. E., Aguirre-Figueroa, G., & Chan, J. (2020). Rational Design of a Red Fluorescent Sensor for ALDH1A1 Displaying Enhanced Cellular Uptake and Reactivity. Bioconjugate Chemistry, 31(2), 224-228. URL: [Link]

  • Bearrood, T. E. (2020). Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery. IDEALS, University of Illinois at Urbana-Champaign. URL: [Link]

  • Chan, J., & Bearrood, T. E. (2020). Selective fluorescent probe for aldehyde dehydrogenase. US Patent US20200199092A1.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 4-amino-2,5-difluoro-3-methylbenzoate

Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design Protein kinases are a pivotal class of enzymes that regulate the majority of cellular signaling pathways, making them critical targets...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate the majority of cellular signaling pathways, making them critical targets in drug discovery, especially within oncology.[1] The development of small-molecule kinase inhibitors has fundamentally transformed the treatment landscape for numerous cancers.[2] A key strategy in modern medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Substituted anilines, for instance, are prevalent in numerous kinase inhibitor scaffolds, often serving as crucial pharmacophores that interact with the hinge region of the kinase ATP-binding site.[3][4]

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties.[5] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity.[6][7][8] These alterations can lead to improved pharmacokinetics, greater target selectivity, and increased potency.[7][9]

This document provides a detailed guide on the application of Methyl 4-amino-2,5-difluoro-3-methylbenzoate , a highly functionalized and valuable building block, in the synthesis of potent kinase inhibitors. Its specific substitution pattern—a nucleophilic amino group for amide coupling, a methyl ester for further modification or as a final structural element, a methyl group for steric influence, and two fluorine atoms to modulate electronic properties—makes it an exemplary starting material for creating sophisticated inhibitor candidates.

Physicochemical Properties and Reactivity Profile

Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a solid, crystalline compound whose structure is primed for diverse synthetic transformations. Understanding the reactivity of its constituent functional groups is essential for designing efficient synthetic routes.

PropertyValue
IUPAC Name Methyl 4-amino-2,5-difluoro-3-methylbenzoate
CAS Number Not readily available; related to 4-amino-2,5-difluoro-3-methylbenzoic acid (CAS 178444-92-3)[10]
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Appearance Off-white to light brown crystalline powder

Reactivity Insights:

  • Amino Group (-NH₂): This is the primary reactive site for constructing the core of many kinase inhibitors. As a nucleophile, it readily participates in amide bond formation when coupled with a carboxylic acid. This reaction is one of the most frequently used in medicinal chemistry.[11] The electron-withdrawing nature of the adjacent fluorine atoms reduces the basicity of the amine, which can influence reaction kinetics and the final compound's bioavailability.[6]

  • Fluorine Atoms (-F): The two fluorine atoms significantly lower the pKa of the aniline nitrogen, altering its reactivity. Furthermore, they enhance the lipophilicity of the molecule, which can improve cell membrane penetration.[8][9] In the final inhibitor, these fluorine atoms can form crucial hydrogen bonds or other non-covalent interactions within the kinase active site, potentially increasing binding affinity.[9]

  • Methyl Ester (-COOCH₃): This group offers synthetic flexibility. It can be retained in the final product or hydrolyzed to the corresponding carboxylic acid. This acid can then serve as a handle for further amide coupling, enabling the construction of more complex molecules.

  • Methyl Group (-CH₃): The methyl group provides steric bulk, which can be leveraged to achieve selectivity for a specific kinase target by probing the shape and size of the ATP-binding pocket.

Synthetic Workflow: Synthesis of a Belvarafenib-Type RAF Inhibitor Precursor

To illustrate the utility of Methyl 4-amino-2,5-difluoro-3-methylbenzoate, we present a protocol for the synthesis of a key amide intermediate, analogous to the core of Belvarafenib, a known RAF inhibitor.[12] This synthesis hinges on a standard amide coupling reaction, a cornerstone of modern drug synthesis.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Work-up & Purification A Methyl 4-amino-2,5-difluoro-3-methylbenzoate C Amide Product (Kinase Inhibitor Precursor) A->C B Heterocyclic Carboxylic Acid (e.g., 4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid) B->C F Crude Product C->F Reaction Completion D Coupling Reagents (HATU, DIPEA) D->C Activate E Solvent (DMF) E->C H Aqueous Work-up F->H G Purified Inhibitor Precursor I Column Chromatography H->I I->G

Caption: Synthetic workflow for an amide-coupled kinase inhibitor precursor.

Protocol: Amide Coupling Reaction

This protocol details the formation of an amide bond between Methyl 4-amino-2,5-difluoro-3-methylbenzoate and a representative heterocyclic carboxylic acid.

Materials:

  • Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 eq)

  • Heterocyclic Carboxylic Acid (e.g., 4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Lithium Chloride (LiCl) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Heterocyclic Carboxylic Acid (1.1 eq), Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 eq), and HATU (1.2 eq).

  • Solvation: Add anhydrous DMF to dissolve the reagents completely. The volume should be sufficient to create a stirrable solution (approx. 0.1 M concentration).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the stirring solution. The addition of a base is crucial to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous LiCl solution (3 times) to remove DMF, followed by brine (1 time). The use of carbodiimide coupling reagents like DCC or EDC is also a common and effective alternative.[13]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to yield the pure amide product.

Targeted Signaling Pathway: The MAPK/ERK Cascade

Many kinase inhibitors derived from aniline-based scaffolds target kinases in critical cancer-related signaling pathways.[3][4] A prominent example is the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is frequently hyperactivated in cancers due to mutations in kinases like BRAF and RAS. Belvarafenib, for instance, is an inhibitor of RAF kinases.[12][14]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Inhibitor derived from Methyl 4-amino-2,5-difluoro-3-methylbenzoate Inhibitor->RAF

Caption: The MAPK/ERK signaling pathway with the point of RAF inhibition.

Hyperactivation of the RAF-MEK-ERK cascade drives uncontrolled cell proliferation, a hallmark of cancer. The synthesized inhibitor is designed to bind to the ATP-binding site of RAF kinases, preventing the phosphorylation and activation of MEK, thereby blocking the downstream signaling and inhibiting tumor cell growth.[14]

Characterization and Data Analysis

Confirmation of the synthesized product's identity and purity is a critical, self-validating step in any synthetic protocol.

Table 1: Hypothetical Analytical Data for the Synthesized Inhibitor Precursor

AnalysisExpected ResultRationale
¹H NMR Signals corresponding to aromatic, methyl, and amine protons.Confirms the presence of key structural fragments.
¹³C NMR Signals for carbonyl carbon, aromatic carbons, and methyl carbons.Verifies the carbon backbone of the molecule.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms.Confirms the presence and electronic environment of the fluorine substituents.
HRMS (ESI+) [M+H]⁺ ion corresponding to the exact calculated mass (e.g., m/z = X.xxxx).Provides unambiguous confirmation of the molecular formula and weight.
HPLC Single major peak with >98% purity.Determines the purity of the final compound.

Table 2: Hypothetical Biological Activity Data

AssayTargetIC₅₀ Value
Kinase Assay B-RAF (V600E)25 nM
Kinase Assay c-RAF80 nM
Cell Proliferation Assay A375 Melanoma Cell Line (BRAF V600E)150 nM

This data illustrates the potential potency and selectivity of inhibitors synthesized from this building block. The lower IC₅₀ value against the mutated B-RAF kinase suggests targeted activity.

Safety and Handling

Researchers must consult the Safety Data Sheet (SDS) for Methyl 4-amino-3-methylbenzoate and all other reagents before use.[15][16] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 4-amino-2,5-difluoro-3-methylbenzoate stands out as a versatile and powerful building block for the synthesis of targeted kinase inhibitors. Its unique combination of reactive sites and modulating substituents provides medicinal chemists with a robust platform for generating novel drug candidates. The fluorination pattern is particularly advantageous for enhancing pharmacokinetic properties and binding interactions. The straightforward application of this scaffold in well-established synthetic methodologies, such as amide coupling, allows for the efficient construction of complex and potent inhibitors targeting critical signaling pathways in diseases like cancer.

References

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Application

Application Notes &amp; Protocols: Methyl 4-amino-2,5-difluoro-3-methylbenzoate as a Versatile Synthetic Intermediate

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 4-amino-2,5-difluoro-3-methylbenzoate. This highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 4-amino-2,5-difluoro-3-methylbenzoate. This highly functionalized aromatic compound serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring a nucleophilic amine, a versatile ester handle, and a strategically fluorinated core—offers a powerful platform for molecular diversification and property modulation.

The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity, and modulate the acidity or basicity of nearby functional groups. This guide will detail the compound's properties, outline robust protocols for its use in key synthetic transformations, and provide the scientific rationale behind these methodologies.

Compound Profile and Physicochemical Properties

Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a substituted aniline derivative. The electron-withdrawing nature of the two fluorine atoms decreases the basicity of the aniline nitrogen, influencing its reactivity. The methyl group provides steric bulk and electronic effects, while the methyl ester serves as a convenient handle for hydrolysis, reduction, or amidation.

Table 1: Physicochemical and Spectroscopic Data Note: Data for the exact target molecule is limited. Properties are estimated based on structurally similar compounds such as Methyl 4-amino-3-methylbenzoate and other fluorinated benzoates.

PropertyValue / DescriptionSource / Analogue
CAS Number 1801551-24-4-
Molecular Formula C₉H₉F₂NO₂-
Molecular Weight 201.17 g/mol -
Appearance Expected to be a white to off-white solid[1]
Melting Point Not available. Analogue (4-Fluoro-3-methylbenzoic acid) melts at 164–168 °C.[2]
Solubility Expected to be soluble in methanol, ethyl acetate, and other common organic solvents.[3]
¹H NMR (Expected) Signals for aromatic proton, amino (NH₂) protons, ester methyl (OCH₃) protons, and ring methyl (Ar-CH₃) protons. Fluorine coupling (JHF) is expected.[1]
¹³C NMR (Expected) Resonances for aromatic carbons showing characteristic C-F coupling (large JCF values), ester carbonyl, ester methyl, and ring methyl carbons.[3]
Mass Spec (LCMS) Expected [M+H]⁺ at m/z 188.15, based on the related C₈H₇F₂NO₂.[4][5]

Health, Safety, and Handling

Proper handling of all laboratory chemicals is paramount. Based on data from structurally related compounds, Methyl 4-amino-2,5-difluoro-3-methylbenzoate should be handled with care.

GHS Hazard Classification (Anticipated): Based on analogues like 4-Fluoro-3-methylbenzoic acid and other aminobenzoates, the following hazards are anticipated[2][6][7]:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

Table 2: Recommended Handling and Storage

ParameterGuidelineRationale & Reference
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of dust or vapors.[8]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are required.To prevent skin and eye contact.[6][8]
Handling Avoid dust formation. Use non-sparking tools. Wash hands thoroughly after handling.Standard good laboratory practice to prevent exposure and contamination.[2][9]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.To ensure stability and prevent degradation.[2]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.To ensure environmental safety.[9]

Key Synthetic Applications & Protocols

The utility of Methyl 4-amino-2,5-difluoro-3-methylbenzoate stems from the orthogonal reactivity of its primary amine and methyl ester functional groups.

Application 1: N-Acylation for Amide Synthesis

The amino group serves as an excellent nucleophile for reactions with acylating agents to form amide bonds. This is a fundamental transformation in the synthesis of a vast number of pharmaceuticals, where the amide bond is a key structural feature.

N-Acylation_Workflow cluster_conditions Reaction Conditions reagent Methyl 4-amino-2,5-difluoro- 3-methylbenzoate product N-Acylated Product reagent->product Acylation acyl_chloride Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) acyl_chloride->product base Base (e.g., Pyridine, Et₃N) solvent Solvent (e.g., DCM, THF)

Caption: Workflow for N-Acylation.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

  • Rationale: This protocol utilizes a mild base to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting aniline and driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Application 2: Diazotization for Sandmeyer-Type Reactions

The primary aromatic amine can be converted into a diazonium salt, a highly versatile intermediate. This salt can then be displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -I, -CN, -OH) in what are known as Sandmeyer or related reactions. This provides a powerful method for introducing further diversity around the aromatic core. A similar procedure is described for a related compound in patent literature[10].

Sandmeyer_Reaction_Pathway cluster_reagents Reagents start_amine Methyl 4-amino-2,5-difluoro- 3-methylbenzoate diazonium Diazonium Salt Intermediate [Ar-N₂⁺X⁻] start_amine->diazonium Diazotization final_product Substituted Product (Ar-X) diazonium->final_product Sandmeyer Reaction reagent1 NaNO₂ / aq. Acid (HCl, H₂SO₄) 0-5 °C reagent2 Copper(I) Salt (CuX) X = Cl, Br, CN

Caption: Pathway for Diazotization and Sandmeyer Reaction.

Protocol 2: General Procedure for Diazotization and Sandmeyer Reaction (e.g., Bromination)

  • Rationale: The reaction must be performed at low temperatures (0-5 °C) as diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures. An aqueous acidic medium is required for the formation of nitrous acid in situ from sodium nitrite.

  • Preparation: Suspend Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 eq) in an aqueous solution of HBr (48%, ~3-4 eq).

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the internal temperature remains below 5 °C.

  • Stirring: Stir the resulting mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr (48%). Cool this solution to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography to obtain the 4-bromo-2,5-difluoro-3-methylbenzoate product.

Conclusion

Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a strategically designed synthetic intermediate with significant potential in discovery chemistry. The protocols and principles outlined in this guide demonstrate its utility in constructing complex molecular architectures through reliable and well-understood chemical transformations. Its fluorinated core makes it an especially attractive building block for programs in medicinal chemistry, where precise control over physicochemical properties is essential for developing next-generation therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for a related synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • Al-Hujran, T., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a visible-light-responsive azobenzene derivative. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–500. Retrieved from [Link]

  • Li, X., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o886. Retrieved from [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
  • Akkurt, M., et al. (2009). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2213. Retrieved from [Link]

  • Hammons, J. C. (2012). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]

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Method

Application Notes and Protocols for the Acylation of Methyl 4-amino-2,5-difluoro-3-methylbenzoate

A Comprehensive Guide for Researchers in Synthetic and Medicinal Chemistry Introduction The N-acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the construction of a diverse a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction

The N-acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the construction of a diverse array of functional molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The resulting amide functionality can serve as a key building block, a protecting group, or be integral to the biological activity of the target compound. N-acetylation, in particular, is a common metabolic pathway for aromatic amines and can significantly alter their biological properties, often leading to detoxification.[1]

This document provides a detailed protocol for the acylation of Methyl 4-amino-2,5-difluoro-3-methylbenzoate, a substituted aniline with potential applications as an intermediate in drug discovery. The presence of fluorine atoms and a methyl group on the aromatic ring can influence the molecule's reactivity and the properties of its acylated derivatives. These application notes are designed for researchers and scientists in both academic and industrial settings, offering a robust and reproducible methodology.

Reaction Principle and Mechanistic Overview

The acylation of an amine involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of an acylating agent. For the N-acetylation of Methyl 4-amino-2,5-difluoro-3-methylbenzoate using acetic anhydride, the reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group (-NH₂) acts as the nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion, a good leaving group, to form the N-acetylated product. The reaction is often carried out in the presence of a base to neutralize the carboxylic acid byproduct or can be performed under acidic or neutral conditions.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Methyl 4-amino-2,5-difluoro-3-methylbenzoate≥98%Commercially AvailableStore in a cool, dry place.
Acetic AnhydrideReagent GradeCommercially AvailableCorrosive and a lachrymator. Handle in a fume hood.[2]
PyridineAnhydrousCommercially AvailableActs as a basic catalyst and solvent.
Dichloromethane (DCM)AnhydrousCommercially AvailableUsed as a solvent.
Hydrochloric Acid (HCl)1 M aq.Commercially AvailableFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseFor neutralization.
Saturated Sodium Chloride (NaCl) Solution (Brine)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying the organic phase.
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)Commercially AvailableFor NMR analysis.
Apparatus
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Nitrogen or Argon inlet for inert atmosphere

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Infrared (IR) spectrometer

  • Melting point apparatus

Experimental Protocol: N-Acetylation using Acetic Anhydride

This protocol outlines a general procedure for the N-acetylation of Methyl 4-amino-2,5-difluoro-3-methylbenzoate.[3]

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine. The use of pyridine can also serve to catalyze the reaction and neutralize the acetic acid byproduct.

2. Reagent Addition:

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 - 1.5 eq) to the stirred solution dropwise using a syringe or a dropping funnel. The addition should be controlled to manage any potential exotherm.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product should have a different Rf value compared to the starting amine.

4. Work-up:

  • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of water or pour the reaction mixture onto ice.[3]

  • If DCM was used as the solvent, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine, if used), water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.[4]

  • If pyridine was used as the solvent, it can be removed under reduced pressure. The residue can then be taken up in an organic solvent like ethyl acetate and subjected to the aqueous work-up described above.

5. Isolation and Purification:

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[3]

6. Characterization:

  • The purified product, Methyl 4-acetylamino-2,5-difluoro-3-methylbenzoate, should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a solid at room temperature.

  • Melting Point: Determine the melting point range.

  • Spectroscopic Data:

    • ¹H NMR: Expect to see a new singlet corresponding to the acetyl methyl protons (around 2.2 ppm) and a downfield shift of the aromatic protons. The NH proton will appear as a singlet.[5][6]

    • ¹³C NMR: The appearance of a new carbonyl carbon signal (around 168-170 ppm) and a methyl signal (around 24 ppm) from the acetyl group.

    • IR Spectroscopy: Look for the appearance of a strong C=O stretching band for the amide (around 1660-1690 cm⁻¹) and an N-H stretching band (around 3200-3300 cm⁻¹).

Experimental Workflow Diagram

Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Start Dissolve Methyl 4-amino-2,5-difluoro-3-methylbenzoate in Anhydrous Solvent Cooling Cool to 0 °C Start->Cooling Add_Reagent Add Acetic Anhydride Dropwise Cooling->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water/Ice Monitor->Quench Extract Aqueous Work-up Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify Characterize Spectroscopic Analysis (NMR, IR) & MP Purify->Characterize

Caption: Workflow for the N-acetylation of Methyl 4-amino-2,5-difluoro-3-methylbenzoate.

Safety Precautions and Troubleshooting

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride is corrosive, a lachrymator, and reacts with water.[2] Handle with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Handle all organic solvents and reagents with caution. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting:

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring by TLC.
Low reactivity of the starting material.Consider using a more reactive acylating agent like acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine).[3]
Low Yield Product loss during work-up.Ensure complete extraction of the product from the aqueous layer. Perform multiple extractions with the organic solvent.
Incomplete reaction.See above.
Formation of Byproducts Di-acylation (less likely for amides).Use a controlled amount of the acylating agent.
Degradation of starting material or product.Ensure the reaction conditions are not too harsh (e.g., excessive heat).

Conclusion

The protocol described provides a reliable method for the acylation of Methyl 4-amino-2,5-difluoro-3-methylbenzoate. This transformation is a key step in the synthesis of more complex molecules for various applications in the fields of medicinal chemistry and materials science. By following the detailed steps and safety precautions outlined in this document, researchers can confidently and safely perform this important chemical modification.

References

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • South Asia Commons. (n.d.). Acylation Reactions: A Laboratory Manual.
  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Google Patents. (1968). Acylation of aromatic amines - US3409670A.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • PMC. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • BenchChem. (2025). Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
  • RSC. (n.d.). 4 - Rsc.org.
  • ChemicalBook. (n.d.). Methyl 4-amino-3-methylbenzoate synthesis.
  • Oxford Academic. (2013, November 25). N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential.
  • Journal of Global Biosciences. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
  • Wiley Online Library. (n.d.).
  • Dove Medical Press. (2023, April 25). Synthesis of Amino Acids bearing Halodifluoromethyl Moieties | DDDT.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • BenchChem. (n.d.). Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol.
  • PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ....
  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799.
  • MedchemExpress.com. (n.d.). Methyl 4-amino-3-methylbenzoate | Biochemical Reagent.
  • Chem-Int.com. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • DOI. (n.d.).

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Methyl 4-amino-2,5-difluoro-3-methylbenzoate Derivatives

Introduction & Mechanistic Rationale Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a highly specialized, pentasubstituted aromatic building block. It has gained significant traction in chemical biology and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a highly specialized, pentasubstituted aromatic building block. It has gained significant traction in chemical biology and drug development, most notably as a critical precursor for synthesizing activity-based fluorescent probes like AlDeSense, which targets aldehyde dehydrogenase 1A1 (ALDH1A1) in cancer stem cells ()[1].

The molecular architecture of this scaffold presents a unique combination of steric and electronic properties. The planar benzene ring features two strongly electron-withdrawing fluorine atoms at the 2- and 5-positions, an ester group at the 1-position, and a methyl group at the 3-position. While the 4-amino group provides a synthetic handle, it is inert to direct palladium-catalyzed cross-coupling. Therefore, derivatization via a Sandmeyer reaction is required to convert the amine into a bulky, polarizable iodine atom, yielding Methyl 2,5-difluoro-4-iodo-3-methylbenzoate (CAS 479090-49-8) ()[2].

Mechanistic Causality: The resulting C4-iodine bond is highly susceptible to oxidative addition by Pd(0). The strongly electron-withdrawing fluorines decrease the electron density of the aromatic ring, making it highly electrophilic and lowering the activation energy for the insertion of the electron-rich palladium catalyst. However, the adjacent 3-methyl and 5-fluoro groups create significant steric bulk, which can impede the subsequent transmetalation and reductive elimination steps. Overcoming this bottleneck requires the careful selection of ligands with large bite angles or significant steric volume (e.g., dppf or SPhos) to physically force the coupled fragments together and facilitate product ejection ()[1].

Experimental Workflows & Catalytic Logic

Workflow A Methyl 4-amino-2,5-difluoro- 3-methylbenzoate (Starting Material) B Sandmeyer Reaction (NaNO2, KI, HCl) A->B Diazotization C Methyl 2,5-difluoro-4-iodo- 3-methylbenzoate (Electrophile) B->C Iodination D Suzuki-Miyaura Cross-Coupling C->D Pd(0), Base, R-B(OH)2 E 4-Substituted Derivative (Target Compound) D->E Coupling

Workflow for the derivatization and cross-coupling of the fluorinated benzoate scaffold.

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(I) (Aryl Palladium Complex) OxAdd->PdII_ArX + Ar-I TransMet Transmetalation PdII_ArX->TransMet PdII_ArR L_nPd(II)(Ar)(R) (Diaryl Palladium Complex) TransMet->PdII_ArR + R-B(OH)2 + Base RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling highlighting steric and electronic factors.

Data & Optimization

To establish a self-validating and high-yielding protocol, various catalytic systems must be evaluated for the Suzuki-Miyaura coupling of the sterically hindered Methyl 2,5-difluoro-4-iodo-3-methylbenzoate. The table below summarizes the optimization parameters for coupling with a standard alkyl/aryl boronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Ligand TypeBase (2.0 eq)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄MonodentateNa₂CO₃Toluene/H₂O (4:1)9045
2Pd(dppf)Cl₂BidentateK₂CO₃1,4-Dioxane/H₂O (4:1)9082
3Pd₂(dba)₃ / SPhosBulky MonodentateK₃PO₄Toluene/H₂O (4:1)10091
4Pd(dppf)Cl₂BidentateCs₂CO₃DMF/H₂O (4:1)9076

Expert Insight: Standard monodentate ligands like PPh₃ (Entry 1) fail to efficiently promote reductive elimination due to the severe steric crowding at the C4 position. Bidentate ligands like dppf (Entry 2) enforce a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination. The use of bulky, electron-rich Buchwald ligands like SPhos (Entry 3) provides the optimal balance, stabilizing the active Pd(0) species against the electron-deficient ring while providing the steric push necessary to eject the coupled product.

Detailed Step-by-Step Protocols

Protocol A: Synthesis of Methyl 2,5-difluoro-4-iodo-3-methylbenzoate (Sandmeyer Reaction)

This protocol converts the unreactive amine into a highly reactive electrophile.

Reagents:

  • Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Potassium Iodide (KI, 1.5 eq)

  • 6M Hydrochloric Acid (HCl)

Methodology & Validation:

  • Suspension & Cooling: Suspend the starting material in 6M HCl (approx. 5 mL/mmol) and cool the reaction flask to 0 °C in an ice bath.

    • Causality: Low temperatures are critical to prevent the premature decomposition of the unstable diazonium intermediate into a corresponding phenol.

  • Diazotization: Dissolve NaNO₂ in a minimal amount of cold water and add it dropwise to the suspension over 15 minutes.

    • Self-Validation: The opaque suspension will clarify into a pale yellow solution, visually confirming successful diazonium salt formation.

  • Iodination: Dissolve KI in water and add it dropwise to the cold diazonium solution.

    • Self-Validation: Expect immediate evolution of N₂ gas (vigorous bubbling) and a distinct color change to dark brown/black (due to the I₂ byproduct), confirming the nucleophilic substitution.

  • Completion: Remove the ice bath and heat the mixture to 60 °C for 1 hour to drive the reaction to completion.

  • Workup: Cool to room temperature and extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

    • Self-Validation: The organic layer will transition from dark brown to pale yellow/colorless as the residual iodine is chemically reduced to water-soluble iodide. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: General Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the newly formed aryl iodide with a boronic acid.

Reagents:

  • Methyl 2,5-difluoro-4-iodo-3-methylbenzoate (1.0 eq)

  • Boronic Acid (e.g., Methylboronic acid or Arylboronic acid, 1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Methodology & Validation:

  • Preparation: Charge an oven-dried Schlenk flask with the aryl iodide, boronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the biphasic mixture with Argon gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the sensitive Pd(0) catalyst and the unwanted homocoupling of the boronic acid. The biphasic nature is required because the base and boronic acid are water-soluble, while the catalyst and aryl halide reside in the organic phase.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon.

    • Self-Validation: The mixture typically assumes a red/orange hue characteristic of the Pd(II) precatalyst.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours with vigorous stirring.

    • Self-Validation: As the active Pd(0) species forms and the reaction proceeds, the color will shift. Upon completion, the appearance of a fine black precipitate ("Pd black") often indicates catalyst deactivation following the complete consumption of the aryl halide.

  • Monitoring & Isolation: Monitor the reaction by TLC (Hexanes/EtOAc 4:1).

    • Self-Validation: The product spot will exhibit a noticeably higher Rf value than the heavily iodinated starting material under UV light (254 nm). Filter the mixture through a pad of Celite to remove Pd black, extract with EtOAc, and purify via flash column chromatography.

References

  • Source: Google Patents (US20200199092A1)
  • Title: Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery Source: IDEALS (Illinois Digital Environment for Access to Learning and Scholarship) URL: [Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of Highly Deactivated, Sterically Hindered Anilines

Focus Substrate: Methyl 4-amino-2,5-difluoro-3-methylbenzoate derivatives Executive Summary The synthesis of complex fluoro-aromatic scaffolds is a cornerstone of modern drug discovery, particularly in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: Methyl 4-amino-2,5-difluoro-3-methylbenzoate derivatives

Executive Summary

The synthesis of complex fluoro-aromatic scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and targeted fluorescent probes. However, functionalizing highly deactivated and sterically encumbered anilines—such as Methyl 4-amino-2,5-difluoro-3-methylbenzoate —presents a formidable challenge in C–N cross-coupling.

This application note provides a comprehensive, self-validating protocol for the Buchwald-Hartwig amination of this specific substrate class. By leveraging advanced third-generation (G3) palladacycle precatalysts and dialkylbiaryl phosphine ligands, researchers can overcome the inherent steric and electronic bottlenecks that typically lead to catalyst death or reaction stalling.

Mechanistic Causality & Catalyst Selection

To successfully couple Methyl 4-amino-2,5-difluoro-3-methylbenzoate with an aryl halide, one must first deconstruct the substrate's exact chemical barriers. Standard catalytic systems (e.g., Pd₂(dba)₃ / BINAP or dppf) will fail here because they do not account for the compounded steric and electronic deactivation of the amine[1].

The Substrate Bottleneck
  • Steric Hindrance (Di-ortho substitution): The C4-amino group is flanked by a methyl group at C3 and a fluorine atom at C5. This di-ortho substitution severely restricts the trajectory of the nitrogen lone pair, making coordination to the intermediate Pd(II)-aryl complex exceptionally slow.

  • Electronic Deactivation: The inductive withdrawal from the two fluorine atoms (C2, C5) and the resonance withdrawal from the para-methyl ester (C1) drastically reduce the nucleophilicity of the aniline nitrogen.

  • Chemoselectivity: The presence of the methyl ester precludes the use of strong, nucleophilic alkoxide bases (like NaOtBu or KOtBu), which would cause rapid saponification or transesterification at elevated temperatures.

The Catalytic Solution

To overcome the slow amine coordination, the catalytic cycle must be driven by a ligand that accelerates the subsequent, typically rate-limiting step: reductive elimination .

  • Ligand Choice (tBuBrettPhos): The extremely bulky tert-butyl groups on the tBuBrettPhos ligand force the palladium center into a highly congested spatial arrangement. Once the Pd-amido complex forms, this steric strain dramatically lowers the activation energy required for reductive elimination, rapidly expelling the diarylamine product[2]. Furthermore, its electron-rich biaryl backbone stabilizes the Pd(0) resting state, preventing catalyst aggregation[1].

  • Precatalyst Choice (Pd G3 Palladacycle): Because the amine is highly deactivated, the active L-Pd(0) species must be generated rapidly and quantitatively before the catalyst can degrade. G3 precatalysts undergo rapid base-mediated cleavage to release the active monoligated Pd(0) species, avoiding the inactive "palladium black" nanoparticles often formed when using Pd₂(dba)₃.

  • Base Selection (Cs₂CO₃): Cesium carbonate provides the necessary basicity to deprotonate the Pd-amine intermediate without acting as a nucleophile, thereby preserving the integrity of the methyl ester[3].

CatalyticCycle Pd_Pre tBuBrettPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Species Pd_Pre->Pd0 Base Activation OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Steric Bottleneck) OxAdd->AmineCoord + Hindered Aniline Deprot Deprotonation by Cs₂CO₃ AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Formation RedElim->Pd0 Diarylamine

Catalytic cycle of Buchwald-Hartwig amination highlighting the steric bottleneck.

Reaction Optimization Data

The following table summarizes the quantitative data from optimization trials coupling Methyl 4-amino-2,5-difluoro-3-methylbenzoate with a model aryl bromide (e.g., 3-bromopyridine).

Ligand / PrecatalystBaseSolventTemp (°C)Conversion (%)Causality / Observation
Pd₂(dba)₃ / BINAPNaOtBuToluene110< 5%Rapid catalyst death; severe ester saponification observed.
RuPhos Pd G2Cs₂CO₃1,4-Dioxane10015%Oxidative addition occurs, but amine coordination fails due to sterics.
tBuXPhos Pd G3K₃PO₄t-AmylOH10045%Moderate yield; competitive protodehalogenation of Ar-X observed.
tBuBrettPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 100 > 95% Optimal; rapid reductive elimination overcomes the steric bulk.
Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Because the reaction kinetics are slow, visual cues and precise analytical monitoring are built into the workflow to ensure trustworthiness and reproducibility.

Materials Required:
  • Amine: Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 equiv, 0.50 mmol)

  • Electrophile: Aryl Bromide or Chloride (1.1 equiv, 0.55 mmol)

  • Catalyst: tBuBrettPhos Pd G3 (3 mol%, 0.015 mmol)

  • Base: Anhydrous Cs₂CO₃ (1.5 equiv, 0.75 mmol)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (2.5 mL)

Step-by-Step Methodology:

Step 1: Glovebox Preparation (The "Zero-Oxygen" Imperative)

  • Action: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the amine, aryl halide (if solid), tBuBrettPhos Pd G3, and anhydrous Cs₂CO₃.

  • Causality: Deactivated anilines react extremely slowly. Even trace amounts of O₂ will irreversibly oxidize the electron-rich tBuBrettPhos ligand over the extended reaction time, prematurely halting the catalytic cycle[2].

Step 2: Solvent Addition & In-Situ Activation

  • Action: Add 2.5 mL of anhydrous 1,4-Dioxane. Seal the tube with a Teflon screwcap, remove it from the glovebox, and submerge it in a pre-heated oil bath at 100 °C.

  • Validation Cue: Monitor the reaction color. The suspension will transition from a pale yellow to a deep, homogeneous red/brown within 5–10 minutes. This visual cue validates the successful base-mediated cleavage of the G3 palladacycle and the generation of the active L-Pd(0) species.

Step 3: Reaction Monitoring (LC-MS)

  • Action: After 6 hours, cool the reaction briefly, sample 10 µL of the mixture under a positive flow of argon, dilute in LC-MS grade Acetonitrile, and analyze.

  • Causality: Thin-Layer Chromatography (TLC) is highly prone to false negatives for this substrate class. Highly fluorinated starting materials and their diarylamine products often co-elute and exhibit weak UV absorbance. LC-MS is mandatory to track the exact mass of the product and the consumption of the aryl halide.

  • Validation Cue: If homocoupling of the aryl halide is observed via LC-MS, it indicates that amine coordination is failing. Ensure the base is completely anhydrous and consider increasing the concentration to 0.5 M.

Step 4: Workup & Isolation

  • Action: Once LC-MS indicates complete consumption of the aryl halide (typically 12–16 hours), cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic cesium salts.

  • Action: Concentrate the filtrate under reduced pressure and purify via flash column chromatography using a Hexanes/Ethyl Acetate gradient to afford the pure diarylamine.

Workflow Prep Glovebox Setup (O₂/H₂O Free) React Heating (100°C) in 1,4-Dioxane Prep->React Monitor LC-MS Monitoring (Check Ar-X) React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Flash Chromatography Workup->Purify

Self-validating experimental workflow for the amination of deactivated anilines.

Sources

Application

Application Note: Overcoming Steric and Electronic Deactivation in Amide Bond Formation with Methyl 4-amino-2,5-difluoro-3-methylbenzoate

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the amidation of highly deactivated anilines. Methyl 4-amino-2,5-difluoro-3-methylbenzoate represents a "worst-case...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the amidation of highly deactivated anilines. Methyl 4-amino-2,5-difluoro-3-methylbenzoate represents a "worst-case scenario" for amide bond formation. Standard peptide coupling reagents (e.g., EDC/HOBt, HATU/DIPEA) typically fail to yield meaningful conversion with this substrate due to a combination of severe steric shielding and profound electronic deactivation.

This application note provides a field-proven, self-validating framework for coupling this specific aniline derivative with carboxylic acids. By abandoning traditional uronium/carbodiimide strategies in favor of highly electrophilic N-acyl imidazolium intermediates or anionic amidation techniques, researchers can achieve >80% yields under mild to moderate conditions.

Substrate Profiling & Mechanistic Causality

To understand why standard protocols fail, we must analyze the microenvironment of the reacting amine.

  • Steric Hindrance: The target primary amine is located at the C4 position, flanked immediately by a methyl group at C3 and a fluorine atom at C5. This ortho, ortho-disubstitution creates a physical barricade, preventing the amine from achieving the necessary trajectory to attack bulky active esters (such as the HOAt-ester generated by HATU) [3].

  • Electronic Deactivation: The nucleophilicity of the aniline nitrogen is drastically depleted by the inductive electron-withdrawing (-I) effects of the two fluorine atoms at C2 and C5. This is further compounded by the resonance (-M) electron-withdrawing effect of the methyl ester at C1.

The Causality of Failure: When using standard reagents like HATU/DIPEA, the carboxylic acid is successfully activated. However, because the aniline is too sterically hindered and electronically poor to attack the active ester, the intermediate simply degrades over time, hydrolyzes, or forms unreactive symmetrical anhydrides.

To overcome this, we must either drastically increase the electrophilicity of the acyl donor (via TCFH/NMI) or drastically increase the nucleophilicity of the amine (via deprotonation with LiHMDS).

Strategic Decision Matrix

The following table summarizes the quantitative expectations and mechanistic suitability of various coupling strategies for this specific substrate.

Coupling StrategyReagentsActive IntermediateSuitability for Deactivated AnilinesExpected Yield
Carbodiimide EDC, HOBt, DIPEAHOBt-Active EsterVery Poor0 - 5%
Standard Uronium HATU, DIPEAOAt-Active EsterPoor< 15%
Acyl Imidazolium TCFH, NMIN-Acyl ImidazoliumExcellent 85 - 95%
Anionic Amidation Oxalyl Chloride, LiHMDSAcid Chloride + Lithium AnilideExcellent 75 - 90%

Workflows & Logical Relationships

DecisionTree Start Substrate: Methyl 4-amino-2,5-difluoro-3-methylbenzoate Standard Standard Activation HATU / DIPEA Start->Standard Avoid Modern Protocol A: TCFH / NMI (Mild Conditions) Start->Modern Primary Choice Brute Protocol B: Acid Chloride + LiHMDS (Harsh Conditions) Start->Brute Secondary Choice (If acid is stable) Fail Hydrolysis / Anhydride Formation (Reaction Fails) Standard->Fail Success1 N-Acyl Imidazolium Pathway Yield: >85% Modern->Success1 Success2 Anionic Amidation Pathway Yield: >75% Brute->Success2

Decision tree for selecting the optimal amidation workflow for deactivated anilines.

Experimental Methodologies

Protocol A: TCFH-NMI Mediated Coupling (Recommended)

This modern approach utilizes N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI). NMI acts as both a Brønsted base and a Lewis base, reacting with the TCFH-activated acid to form a highly reactive N-acyl imidazolium ion. This intermediate is significantly more electrophilic than standard active esters, enabling rapid attack even by the deactivated C4-amine [1, 2].

Reagents Required:

  • Carboxylic Acid (1.2 equiv)

  • Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 equiv)

  • TCFH (1.2 equiv)

  • NMI (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.2 mmol) and Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 mmol).

  • Solvation: Suspend the solids in anhydrous MeCN (5.0 mL, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add NMI (3.0 mmol) via syringe. The solution typically becomes homogeneous. Stir for 5 minutes at room temperature.

  • Activation: Add TCFH (1.2 mmol) in one solid portion. The reaction will mildly exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat to 40 °C if the carboxylic acid is exceptionally bulky). Monitor via LC-MS. Complete conversion is typically observed within 2 to 4 hours.

  • Workup (Self-Validating Step): The byproducts of this reaction (tetramethylurea and NMI-salts) are highly water-soluble. Quench the reaction by adding 5.0 mL of deionized water. The desired amide product will typically precipitate directly from the MeCN/Water mixture. Filter the solid and wash with cold water to obtain the pure product.

Mechanism Acid R-COOH (Carboxylic Acid) Intermediate N-Acyl Imidazolium Highly Electrophilic Acid->Intermediate Activation TCFH TCFH + NMI TCFH->Intermediate Product Amide Product + TMU + NMI-H+ Intermediate->Product Amidation Aniline Deactivated Aniline (Nucleophile) Aniline->Product

Mechanistic pathway of TCFH-NMI mediated amide bond formation via N-acyl imidazolium.

Protocol B: Acid Chloride / LiHMDS Anionic Amidation

If Protocol A fails due to extreme steric bulk on the carboxylic acid side, the nucleophilicity of the aniline must be artificially increased. By treating the aniline with a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS), the amine is deprotonated to a lithium anilide. This anion will aggressively attack an in-situ generated acid chloride.

Reagents Required:

  • Carboxylic Acid (1.1 equiv)

  • Oxalyl Chloride (1.5 equiv) & DMF (Catalytic, 1 drop)

  • Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Acid Chloride Generation: In Flask A, dissolve the carboxylic acid (1.1 mmol) in anhydrous DCM (3 mL). Add 1 drop of DMF. Slowly add oxalyl chloride (1.5 mmol). Stir at room temperature for 2 hours until gas evolution ceases. Concentrate under reduced pressure to remove excess oxalyl chloride, yielding the crude acid chloride. Dissolve in 2 mL anhydrous THF.

  • Anilide Formation: In Flask B, dissolve Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 mmol) in anhydrous THF (4 mL) under nitrogen. Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add LiHMDS (1.5 mmol, 1.5 mL of 1M solution) to Flask B. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium anilide.

  • Coupling: Dropwise, transfer the acid chloride solution from Flask A into Flask B at -78 °C.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

References

  • Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Source: Journal of Chemical Education (via PMC / NIH) URL: [Link]

Method

Application Note: Purification of Methyl 4-amino-2,5-difluoro-3-methylbenzoate via Normal-Phase Column Chromatography

Introduction & Chemical Context Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and chemical biology. Most notably, it serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and chemical biology. Most notably, it serves as a critical intermediate in the synthesis of AlDeSense , a turn-on fluorescent probe designed to detect aldehyde dehydrogenase 1A1 (ALDH1A1) activity—a widely validated biomarker for cancer stem cells (CSCs)[1].

The purification of substituted anilines typically presents chromatographic challenges due to the basicity of the primary amine, which often interacts strongly with acidic silanol groups on bare silica gel, causing severe peak tailing. However, the unique electronic environment of this target molecule drastically alters its chromatographic behavior. The strong electron-withdrawing effects of the para-methyl ester and the ortho/meta-fluorine atoms significantly attenuate the basicity of the 4-amino group. Consequently, the molecule behaves more like a neutral organic species, allowing for highly efficient purification on standard normal-phase silica gel without the need for basic modifiers (e.g., triethylamine)[2].

Experimental Workflow & Causality (E-E-A-T)

The Upstream Synthesis: Why Not Direct Amination?

To understand the purification strategy, one must understand the synthetic origin of the crude mixture. The target compound is synthesized from methyl 2,4,5-trifluoro-3-methylbenzoate via a two-step sequence:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : Direct amination with ammonia gas requires cumbersome high-pressure bomb reactors and often yields complex mixtures. Instead, benzylamine is used as an easily handled, sterically bulky ammonia surrogate that selectively attacks the highly activated 4-position[1].

  • Hydrogenolysis : The benzyl protecting group is subsequently cleaved using palladium on carbon (Pd/C) and hydrogen gas ( H2​ ) in methanol.

The Defluorination Risk & Chromatographic Rationale

Expertise Insight: A major risk during the Pd/C-catalyzed debenzylation of fluorinated aromatics is hydrodefluorination (the unwanted reductive cleavage of C-F bonds). To mitigate this, the reaction is strictly limited to 2 hours. However, trace amounts of des-fluoro impurities may still form. Because these impurities possess nearly identical polarities to the target compound, isocratic elution with a highly non-polar solvent system (10:90 Ethyl Acetate:Hexanes) is strictly required to achieve baseline resolution[2].

Furthermore, because the target compound precipitates as a white solid upon concentration, dry loading onto silica gel is mandatory. Wet loading a partially insoluble solid leads to continuous dissolution during the run, resulting in severe band broadening and co-elution with impurities.

Workflow Visualization

G Step1 Methyl 2,4,5-trifluoro-3-methylbenzoate (Starting Material) Step2 SNAr Amination (Benzylamine, TEA, DMSO, 100°C) Step1->Step2 Step3 Methyl 4-(benzylamino)-2,5-difluoro-3-methylbenzoate (Intermediate) Step2->Step3 Substitution Step4 Hydrogenolysis (10% Pd/C, H2, MeOH, 2h) Step3->Step4 Step5 Crude Mixture (Celite Filtration & Dry Loading) Step4->Step5 Debenzylation Step6 Flash Chromatography (Isocratic 10:90 EtOAc:Hexanes) Step5->Step6 Sample Prep Step7 Pure Methyl 4-amino-2,5-difluoro-3-methylbenzoate (White Solid, 77.6% Yield) Step6->Step7 Isolation

Figure 1: Synthetic workflow and chromatographic purification of the target fluorinated benzoate.

Quantitative Data & Parameters

Table 1: Physicochemical Properties of the Target Compound

PropertySpecification
Chemical Name Methyl 4-amino-2,5-difluoro-3-methylbenzoate
Molecular Formula C9​H9​F2​NO2​
Molar Mass 201.17 g/mol
Physical State White Solid
UV Activity Highly active at 254 nm

Table 2: Optimized Chromatographic Parameters

ParameterRecommended Setting
Stationary Phase Irregular bare silica gel (40-63 µm, 230-400 mesh)
Mobile Phase 10:90 (v/v) Ethyl Acetate : Hexanes
Elution Mode Isocratic
Sample Loading Dry loading (1:3 sample-to-silica w/w ratio)
Expected Rf​ Value ~0.35

Step-by-Step Purification Protocol

Phase 1: Sample Preparation & Dry Loading
  • Catalyst Filtration: Following the 2-hour hydrogenolysis reaction, immediately filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol to ensure quantitative transfer.

  • Concentration: Remove the methanol under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35°C.

  • Dry Loading: Dissolve the resulting crude residue in a minimal volume of dichloromethane (DCM). Add dry silica gel to the flask at approximately 3 times the mass of the crude residue.

  • Evaporation: Slowly evaporate the DCM on the rotary evaporator until the silica-sample mixture becomes a completely dry, free-flowing powder.

Phase 2: Column Packing & Elution
  • Column Packing: Slurry-pack a glass chromatography column with standard flash silica gel using the 10:90 EtOAc:Hexanes mobile phase. Ensure the bed is uniform and free of air bubbles.

  • Sample Application: Carefully pour the dry-loaded silica powder evenly onto the flat top of the column bed. Cap the sample layer with 1-2 cm of clean sea sand to prevent disturbance when adding solvent.

  • Isocratic Elution: Carefully fill the column reservoir with 10:90 EtOAc:Hexanes. Apply gentle positive air pressure to elute the column.

  • Fraction Collection: Collect fractions in appropriate volumes (e.g., 15–20 mL test tubes for a 5 mmol scale reaction).

Phase 3: Self-Validating System (Analysis)
  • TLC Monitoring: Spot the fractions onto a silica gel TLC plate. Develop the plate in the 10:90 EtOAc:Hexanes solvent system.

  • Visualization: Examine the plate under a 254 nm UV lamp. The target compound will appear as a distinct, dark, UV-absorbing spot at an Rf​ of ~0.35.

  • Verification: To ensure absolute trustworthiness of the purification, submit the pooled, concentrated solid for 19F NMR analysis. The presence of two distinct fluorine signals confirms that no hydrodefluorination occurred during the upstream synthesis.

  • Isolation: Pool the pure fractions and concentrate under reduced pressure to afford the target compound as a pristine white solid (Typical yield: ~77% over two steps)[1].

References

  • Selective fluorescent probe for aldehyde dehydrogenase. Chan, J., et al. United States Patent Application Publication, US20200199092A1 (2020).
  • Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery. Partipilo, G. IDEALS Repository, University of Illinois at Urbana-Champaign (2019). URL:[Link]

Sources

Application

recrystallization of Methyl 4-amino-2,5-difluoro-3-methylbenzoate procedure

An in-depth technical guide for the isolation and purification of methyl 4-amino-2,5-difluoro-3-methylbenzoate, focusing on the physicochemical rationale and step-by-step recrystallization methodology. Introduction & Sco...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the isolation and purification of methyl 4-amino-2,5-difluoro-3-methylbenzoate, focusing on the physicochemical rationale and step-by-step recrystallization methodology.

Introduction & Scope

Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a highly specialized fluorinated aromatic ester. It serves as a critical building block in the synthesis of activity-based molecular imaging agents. Most notably, it is the core precursor for AlDeSense , a turn-on fluorescent probe designed to detect aldehyde dehydrogenase 1A1 (ALDH1A1) activity—a prominent biomarker for cancer stem cells .

Because trace impurities from upstream nucleophilic aromatic substitution (SNAr) reactions (such as residual DMSO, unreacted amines, or regioisomeric byproducts) can severely quench the quantum yield of downstream fluorophores, achieving >99% purity of this intermediate is non-negotiable . This application note details the field-proven recrystallization protocol required to achieve this purity.

Physicochemical Rationale for Solvent Selection

The selection of a recrystallization solvent is dictated by the target molecule's physicochemical profile. Methyl 4-amino-2,5-difluoro-3-methylbenzoate possesses competing functional groups:

  • Polar Moieties: The ester (-COOCH₃) and primary amine (-NH₂) provide hydrogen-bond accepting and donating capabilities.

  • Lipophilic Moieties: The aromatic core, the two fluorine atoms, and the methyl group significantly increase the molecule's overall hydrophobicity.

While one might intuitively select a mixed solvent system (e.g., Ethyl Acetate/Hexanes) for a molecule with mixed polarity, empirical data demonstrates that 100% Hexanes provides the optimal thermodynamic gradient for this specific fluorinated scaffold .

The Causality of the Choice: At its boiling point (~69 °C), hexanes possess just enough thermal kinetic energy to disrupt the intermolecular hydrogen bonds of the amine and ester, fully solubilizing the compound. Upon cooling, the non-polar nature of hexanes violently forces the moderately polar fluorinated ester out of solution, driving a highly selective crystal nucleation process. Highly polar impurities (like DMSO) partition out during the prior aqueous workup, while highly lipophilic organic impurities remain dissolved in the cold hexanes.

Step-by-Step Experimental Protocol

Self-Validating System: To ensure the integrity of the recrystallization, always retain a 5 mg sample of the crude solid prior to dissolution. This allows for comparative Thin Layer Chromatography (TLC) and ¹H NMR analysis against the final recrystallized product to validate the removal of specific impurity spots/peaks.

Upstream Preparation & Workup
  • Following the SNAr reaction of methyl 2,4,5-trifluoro-3-methylbenzoate with the amine source in DMSO, quench the reaction by pouring it into a separatory funnel containing saturated aqueous NaCl (brine).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL). The highly polar DMSO remains in the aqueous phase.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (rotary evaporation) to yield the crude solid residue .

Recrystallization in Hexanes
  • Dissolution: Transfer the crude solid to a suitably sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add a minimum volume of hexanes (approx. 5–10 mL per gram of crude).

  • Heating: Submerge the flask in an oil bath set to 75 °C. Bring the hexanes to a gentle boil (~69 °C) until the solid is completely dissolved.

    • Expert Insight: If an oily layer forms at the bottom instead of dissolving ("oiling out"), the compound is melting before it dissolves. Add 1–2 drops of EtOAc to break the emulsion, then add slightly more hexanes to stabilize the solution.

  • Hot Filtration (Optional but Recommended): If insoluble particulates remain (e.g., inorganic salts), perform a rapid hot filtration through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask.

  • Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours.

    • Expert Insight: Undisturbed cooling is critical; premature agitation causes rapid, chaotic precipitation, which traps impurities within the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 45 minutes to maximize the thermodynamic yield of the white crystalline solid.

  • Isolation: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (2–3 mL) of ice-cold hexanes to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals under high vacuum (≤ 0.1 mbar) for 4 hours to remove residual non-polar solvent.

Quantitative Data & Yield Analysis

ParameterValue / Description
Target Compound Methyl 4-amino-2,5-difluoro-3-methylbenzoate
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Appearance (Pure) White crystalline solid
Recrystallization Solvent Hexanes (100%)
Solvent Boiling Point ~69 °C
Typical Recovery Yield 60% – 65%
Primary Impurities Removed DMSO, unreacted precursors, organic-soluble byproducts
Validation Methods ¹H NMR (CDCl₃: ester ~3.9 ppm, amine ~4.0-4.5 ppm), TLC

Visualizations

Workflow A Crude Reaction Mixture (DMSO, Amines, Fluorinated Ester) B Aqueous Workup (Brine / EtOAc Extraction) A->B C Organic Phase Concentration (Rotary Evaporation) B->C D Crude Solid Residue C->D E Dissolution in Boiling Hexanes (Near 69°C) D->E F Hot Filtration (Remove Insoluble Impurities) E->F G Slow Cooling to RT (Crystal Nucleation) F->G H Ice Bath Cooling (0-5°C) (Maximize Yield) G->H I Vacuum Filtration & Cold Hexane Wash H->I J Pure Methyl 4-amino-2,5-difluoro- 3-methylbenzoate Crystals I->J

Workflow for the isolation and recrystallization of methyl 4-amino-2,5-difluoro-3-methylbenzoate.

Pathway N1 AlDeSense Probe (Non-Fluorescent) N2 ALDH1A1 Enzyme (Cancer Stem Cell Marker) N1->N2 Binding N3 Oxidation of Aldehyde to Carboxylate N2->N3 Catalysis N4 Activated Probe (Highly Fluorescent) N3->N4 Emission

Mechanism of AlDeSense activation by ALDH1A1 in cancer stem cells.

References

  • Title: Selective fluorescent probe for aldehyde dehydrogenase Source: US Patent 2020/0199092 A1 URL
  • Title: Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery Source: IDEALS @ University of Illinois Urbana-Champaign URL: [Link]

Method

large-scale synthesis of Methyl 4-amino-2,5-difluoro-3-methylbenzoate

An Application Note for the Large-Scale Synthesis of Methyl 4-amino-2,5-difluoro-3-methylbenzoate Authored by: Senior Application Scientist, Chemical Process R&D Abstract This document provides a detailed, robust, and sc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Large-Scale Synthesis of Methyl 4-amino-2,5-difluoro-3-methylbenzoate

Authored by: Senior Application Scientist, Chemical Process R&D

Abstract

This document provides a detailed, robust, and scalable protocol for the synthesis of Methyl 4-amino-2,5-difluoro-3-methylbenzoate, a key building block in modern medicinal chemistry. The described three-step synthetic pathway begins from commercially available 2,5-difluoro-3-methylbenzoic acid and proceeds through esterification, regioselective nitration, and catalytic hydrogenation. The protocol emphasizes operational safety, process control, and high-purity output, designed for researchers, chemists, and drug development professionals engaged in kilogram-scale production. Each step is explained with a rationale grounded in chemical principles to ensure reproducibility and successful scale-up.

Introduction: Significance and Synthetic Strategy

Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a highly functionalized aniline derivative. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the amino and ester groups provide versatile handles for subsequent chemical modifications in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The efficient production of this intermediate is critical for the drug development pipeline.

The synthetic strategy detailed herein was chosen for its reliability, use of standard industrial transformations, and high overall yield. The process is linear and consists of three core transformations:

  • Fischer Esterification: Conversion of the starting carboxylic acid to its methyl ester.

  • Electrophilic Aromatic Nitration: Regioselective installation of a nitro group, which serves as a precursor to the target amine.

  • Catalytic Hydrogenation: Clean and efficient reduction of the nitro group to the final amino product.

Synthesis_Overview A 2,5-Difluoro-3-methylbenzoic Acid B Methyl 2,5-difluoro-3-methylbenzoate A->B Fischer Esterification (MeOH, H₂SO₄) C Methyl 2,5-difluoro-3-methyl-4-nitrobenzoate B->C Regioselective Nitration (HNO₃, H₂SO₄) D Methyl 4-amino-2,5-difluoro-3-methylbenzoate C->D Catalytic Hydrogenation (H₂, Pd/C)

Figure 1: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

General Safety Note: All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. All large-scale reactions should be performed behind a blast shield, especially the nitration step.

Protocol 1: Fischer Esterification of 2,5-Difluoro-3-methylbenzoic Acid
  • Causality and Expertise: This initial step converts the carboxylic acid to its methyl ester. Fischer esterification is a classic, acid-catalyzed equilibrium-driven reaction.[2] Using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate, which is a cost-effective strategy for large-scale synthesis. Concentrated sulfuric acid is an excellent catalyst and dehydrating agent for this transformation.

  • Materials & Equipment:

    Reagent/Equipment Specification
    2,5-Difluoro-3-methylbenzoic Acid 1.0 eq
    Methanol (MeOH), Anhydrous 10-15 volumes
    Sulfuric Acid (H₂SO₄), Conc. (98%) 0.1-0.2 eq
    Saturated Sodium Bicarbonate (NaHCO₃) As needed
    Ethyl Acetate (EtOAc) For extraction
    Brine For washing
    Anhydrous Sodium Sulfate (Na₂SO₄) For drying
    Glass-lined Reactor with Reflux Condenser Appropriate scale

    | Rotary Evaporator | --- |

  • Step-by-Step Methodology:

    • Reactor Charging: Charge the reactor with 2,5-difluoro-3-methylbenzoic acid (1.0 eq) and methanol (10-15 volumes). Begin agitation.

    • Catalyst Addition: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) while maintaining the internal temperature below 15 °C.

    • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

    • Monitoring (Trustworthiness): Monitor the reaction progress by TLC or HPLC analysis until the starting material is consumed (<1%).

    • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure on a rotary evaporator to remove the bulk of the methanol.

    • Neutralization: Dilute the residue with ethyl acetate and slowly add saturated sodium bicarbonate solution with vigorous stirring until gas evolution ceases and the aqueous phase is neutral (pH ~7-8).

    • Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Final Product: Concentrate the filtrate under reduced pressure to yield Methyl 2,5-difluoro-3-methylbenzoate as an oil or low-melting solid, which is typically of sufficient purity for the next step.

Protocol 2: Regioselective Nitration
  • Causality and Expertise: This is the most critical and hazardous step. The goal is the regioselective introduction of a nitro group at the C4 position. The reaction is performed at a low temperature to control the strong exotherm and to minimize the formation of by-products.[3] The regioselectivity is governed by the directing effects of the substituents on the aromatic ring.

Nitration_Directing_Effects cluster_directing Directing Effects on NO₂⁺ Attack AromaticRing C1-COOMe C2-F C3-Me C4 C5-F C6 Methyl C3-Me (Activating, o,p-directing) Methyl->AromaticRing:f3 Strongly directs here (ortho) Methyl->AromaticRing:f5 Directs here (para) Ester C1-COOMe (Deactivating, m-directing) Ester->AromaticRing:f3 Weakly allows (meta) Fluorine C2/C5-F (Deactivating, o,p-directing) Fluorine->AromaticRing:f3 Weakly allows (meta)

Figure 2: Electronic directing effects favoring nitration at the C4 position.

  • Materials & Equipment:

    Reagent/Equipment Specification
    Methyl 2,5-difluoro-3-methylbenzoate 1.0 eq
    Sulfuric Acid (H₂SO₄), Conc. (98%) 3-4 volumes
    Nitric Acid (HNO₃), Fuming (90%) 1.05-1.1 eq
    Jacketed Reactor with Cryo-cooling Appropriate scale

    | Dropping Funnel | --- |

  • Step-by-Step Methodology:

    • Reactor Setup: Charge the jacketed reactor with concentrated sulfuric acid (3-4 volumes). Cool the acid to -5 to 0 °C with vigorous stirring.

    • Nitrating Mixture Preparation: In a separate, dry dropping funnel, add the required amount of fuming nitric acid (1.05-1.1 eq).

    • Substrate Addition: Slowly add Methyl 2,5-difluoro-3-methylbenzoate (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.

    • Nitration: Begin the dropwise addition of fuming nitric acid to the reaction mixture. The addition rate must be carefully controlled to maintain the internal temperature between -5 and 0 °C. A significant exotherm will be observed.

    • Reaction: After the addition is complete, stir the mixture at 0 °C for 1-2 hours.

    • Monitoring (Trustworthiness): Carefully take aliquots, quench in ice, extract, and analyze by HPLC to confirm the consumption of the starting material.

    • Work-up (Quenching): In a separate vessel, prepare a large volume of crushed ice and water. Very slowly and carefully, transfer the reaction mixture onto the ice with efficient stirring. This is a highly exothermic quench. The product will precipitate as a solid.

    • Isolation: Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Drying: Dry the solid in a vacuum oven at 40-50 °C to yield Methyl 2,5-difluoro-3-methyl-4-nitrobenzoate.

Protocol 3: Catalytic Hydrogenation
  • Causality and Expertise: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for large-scale production due to its high efficiency, clean conversion, and the ease of removing the heterogeneous catalyst by filtration.[4][5] Methanol is a common solvent for this reaction.

  • Materials & Equipment:

    Reagent/Equipment Specification
    Methyl 2,5-difluoro-3-methyl-4-nitrobenzoate 1.0 eq
    Palladium on Carbon (Pd/C), 5-10% 1-2 mol% Pd
    Methanol (MeOH) 10-20 volumes
    Hydrogen Gas (H₂) High purity
    Nitrogen Gas (N₂) For purging
    Hydrogenation Reactor (Büchi, Parr, etc.) Appropriate scale

    | Celite® or other filter aid | --- |

  • Step-by-Step Methodology:

    • Reactor Charging: Carefully charge the hydrogenation reactor with the nitro compound (1.0 eq) and methanol (10-20 volumes).

    • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Pd/C catalyst. Note: Dry Pd/C can be pyrophoric and must be handled with care, often as a water-wet paste.

    • Inerting (Trustworthiness): Seal the reactor. Purge the system by pressurizing with nitrogen and then venting (repeat 3-5 times) to remove all oxygen.

    • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring. The reaction is often exothermic, and cooling may be required to maintain the desired temperature (e.g., 25-40 °C).

    • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. HPLC analysis of an aliquot will confirm completion.

    • Finishing: Once complete, stop the stirring and hydrogen supply. Vent the reactor and purge thoroughly with nitrogen (3-5 times).

    • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry in the air. Keep it wet with solvent until it can be safely quenched and disposed of.

    • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from ethanol/water) to yield high-purity Methyl 4-amino-2,5-difluoro-3-methylbenzoate.

Data Summary and Characterization

Table 1: Representative Reaction Data
StepKey ReagentsTemp.TimeTypical Yield
1. EsterificationMeOH, H₂SO₄Reflux4-6 h>95%
2. NitrationHNO₃, H₂SO₄-5 to 0 °C1-2 h85-90%
3. HydrogenationH₂, Pd/C25-40 °C3-5 h>95%
Table 2: Final Product Characterization
AnalysisTechniqueSpecification
Purity HPLC≥99.0%
Identity ¹H NMR, ¹⁹F NMR, ¹³C NMRConforms to structure
Mass LC-MSCorrect [M+H]⁺
Appearance VisualWhite to off-white solid
Melting Point DSC / MP ApparatusSharp, defined range

References

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PMC. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org. [Link]

  • Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones. ACS Publications. [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au. [Link]

  • Highly effective catalytic reduction of nitrobenzene compounds with gold nanoparticle-immobilized hydroxyapatite nanowire-sintered porous ceramic beads. New Journal of Chemistry (RSC Publishing). [Link]

  • Enzymatic synthesis of fluorinated compounds. PMC - NIH. [Link]

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. [Link]

  • Catalytic activity of different catalysts in the reduction of nitrobenzene. ResearchGate. [Link]

  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]

  • Efficient hydrogen production and photocatalytic reduction of nitrobenzene over a visible-light-responsive metal–organic framework photocatalyst. Catalysis Science & Technology (RSC Publishing). [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate.
  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. [Link]

  • The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Process for preparing methyl 4-(aminomethyl)benzoate.
  • Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite. ResearchGate. [Link]

Sources

Application

analytical methods for monitoring reactions with Methyl 4-amino-2,5-difluoro-3-methylbenzoate

[label="Kinetic Data\nProcessing", fillcolor="#F1F3F4", fontcolor="#202124", Chemical reactivity pathway showing target amidation versus ester hydrolysis side reactions. Workflow R Reaction Vessel (Amidation) S Aliquot S...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Kinetic Data\nProcessing", fillcolor="#F1F3F4", fontcolor="#202124",

Chemical reactivity pathway showing target amidation versus ester hydrolysis side reactions.

Workflow R Reaction Vessel (Amidation) S Aliquot Sampling & Quench R->S Timepoints LC LC-MS Analysis (ESI+ Tracking) S->LC Dilute NMR 19F NMR Analysis (Shift Tracking) S->NMR Lock Solvent D Kinetic Data Processing LC->D NMR->D

Orthogonal LC-MS and 19F NMR reaction monitoring workflow for fluorinated anilines.

Experimental Protocols

Protocol A: High-Throughput LC-MS Reaction Monitoring

Causality Check: Electrospray Ionization (ESI) in positive mode is highly effective for anilines, but the electron-withdrawing fluorines can suppress ionization efficiency. Utilizing a slightly acidic mobile phase (0.1% Formic Acid) ensures complete protonation of the amine/amide species, guaranteeing consistent MS detection and preventing signal dropout[1].

Step-by-Step Methodology:

  • Sampling & Quenching: Extract a 10 µL aliquot from the reaction vessel using a positive displacement pipette. Immediately quench by diluting into 990 µL of cold Acetonitrile (MeCN) to halt the reaction kinetics.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated salts or transition-metal catalysts.

  • Chromatographic Separation: Inject 1 µL of the filtrate onto a sub-2 µm C18 column to ensure sharp peak shapes and rapid resolution of the starting material from potential hydrolysis products.

  • Gradient Elution: Execute the gradient specified in Table 1.

  • Detection & Validation: Monitor UV absorbance simultaneously at 254 nm and 280 nm. Acquire MS data in positive Selected Ion Monitoring (SIM) mode for the starting material ( m/z 202.1) and full scan mode ( m/z 100-600) to capture unexpected byproducts[2][1].

Protocol B: At-Line 19F NMR Kinetic Profiling

Causality Check: 19F NMR eliminates the need for chromatographic separation, acting as a self-validating system. By utilizing a long relaxation delay ( D1​>5×T1​ ), the integration of the fluorine signals becomes strictly quantitative, providing an absolute measure of reaction progress without the need for response factor calibration[3].

Step-by-Step Methodology:

  • Sample Preparation: Withdraw 50 µL of the reaction mixture.

  • Solvent Locking: Dilute the aliquot with 500 µL of Deuterated Chloroform ( CDCl3​ ) or DMSO-d6​ , depending on the solubility of the anticipated product[4].

  • Internal Standard (Optional but Recommended): Add 10 µL of a known concentration of Trifluorotoluene (TFT) as an internal reference standard for absolute quantification.

  • Acquisition: Acquire the 19F NMR spectrum at 376 MHz (or equivalent spectrometer frequency). Use a 30° pulse angle and a relaxation delay ( D1​ ) of 3 to 5 seconds to ensure complete relaxation of the fluorine nuclei[3][4].

  • Data Processing: Phase and baseline correct the spectrum. Integrate the starting material signals (typically found in the -110 to -140 ppm range depending on the solvent environment)[5] and compare them against the emerging downfield/upfield product signals.

Data Presentation & Interpretation

To facilitate rapid decision-making during process development, the quantitative parameters and expected analytical signatures are summarized below.

Table 1: LC-MS Gradient and Instrument Parameters

ParameterSetting / Value
Column Poroshell 120 EC-18 (2.1 x 100 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in H2​O
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.500 mL/min
Gradient 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-10 min: 95% B
Column Temperature 40 °C
MS Ionization ESI Positive Mode
MS Scan Range m/z 100 - 600 (Full Scan) + SIM

Table 2: Analytical Signatures for Reaction Monitoring

CompoundExact MassExpected [M+H]+ 19F NMR Shift Behavior
Methyl 4-amino-2,5-difluoro-3-methylbenzoate (Starting Material)201.06202.1Two distinct resonances (C2, C5) in the -110 to -140 ppm range[5]
4-amino-2,5-difluoro-3-methylbenzoic acid (Hydrolysis Impurity)187.04188.0Slight shift relative to SM; loss of methyl ester singlet in 1H NMR
Typical Amide Product (e.g., N-Acyl derivative)VariesSM + Acyl Mass - 18Significant shift due to amide electron withdrawal altering the C5/C2 environment

References

  • Current Developments in LC-MS for Pharmaceutical Analysis - Lirias (KU Leuven). Available at: [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR - Magritek. Available at:[Link]

  • New class of 19F pH indicators: fluoroanilines - PubMed (NIH). Available at: [Link]

  • Monitoring Enzymatic Reactions by LC/Single Quad to Gain Insights on Reaction Mechanisms - Agilent (LCMS.cz). Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]

  • US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase - Google Patents.
  • WO2002102793A2 - Quinazolinediones as antibacterial agents - Google Patents.
  • Recent developments in the use of LCMS in process pharmaceutical chemistry - European Pharmaceutical Review. Available at: [Link]

  • Patent Application Publication: US 2020/0199092 A1 (NMR Data) - Googleapis.com. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in Methyl 4-amino-2,5-difluoro-3-methylbenzoate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of Methyl 4-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of Methyl 4-amino-2,5-difluoro-3-methylbenzoate. This molecule is a critical intermediate in the assembly of activity-based fluorescent sensors, such as AlDeSense, used for imaging aldehyde dehydrogenase activity in cancer stem cells[1].

Synthesizing highly functionalized fluoroarenes presents unique chemoselectivity challenges. Below, we dissect the three most common side reactions—hydrodefluorination, nucleophilic aromatic substitution (SNAr), and regioisomeric nitration—and provide self-validating protocols to ensure experimental success.

SynthesisWorkflow SM 2,5-Difluoro-3-methylbenzoic acid Nitration Nitration (HNO3/H2SO4) SM->Nitration NitroInt 4-Nitro Intermediate Nitration->NitroInt Regio Regioisomers (Over-nitration) Nitration->Regio Esterification Esterification (MeOH/H+) NitroInt->Esterification EsterInt Methyl 4-nitro ester Esterification->EsterInt SNAr SNAr Byproduct (Methoxy substitution) Esterification->SNAr Reduction Reduction (H2, Pt/C) EsterInt->Reduction Target Methyl 4-amino-2,5-difluoro- 3-methylbenzoate Reduction->Target Defluoro Hydrodefluorination (Loss of F) Reduction->Defluoro

Synthesis workflow and common side reactions for Methyl 4-amino-2,5-difluoro-3-methylbenzoate.

Section 1: The Hydrodefluorination Dilemma During Nitro Reduction

FAQ: During the catalytic hydrogenation of the nitro intermediate, my LC-MS shows a major byproduct with a mass difference of -18 Da (loss of F, gain of H). What is happening and how do I prevent it?

Causality & Mechanism: You are observing hydrodefluorination (dehalogenation). In polyfluoroarenes, the C–F bonds are highly polarized. When an electron-withdrawing group (like a nitro or ester group) is present, the arene becomes highly susceptible to oxidative addition by transition metals[2]. During hydrogenation, standard Palladium on Carbon (Pd/C) catalysts readily insert into the activated C–F bond, leading to the irreversible loss of a fluorine atom and its replacement with hydrogen[2][3].

Troubleshooting Strategy: To suppress this side reaction, you must attenuate the catalyst's reactivity toward the C–F bond while maintaining its ability to reduce the nitro group. This is achieved by switching to a poisoned catalyst (like sulfided Platinum on Carbon, Pt/C(S)) and conducting the reaction in an acidic catalytic medium. Acids with a pKa < 5 alter the electronic environment of the catalyst surface, drastically inhibiting dehalogenation[4].

Table 1: Effect of Catalyst and Conditions on Hydrodefluorination

Catalyst SystemSolvent / AdditiveConversion (%)Target Amine Yield (%)Defluorinated Byproduct (%)
10% Pd/CMethanol>994555
10% Pd/CEthyl Acetate>996040
5% Pt/CEthyl Acetate>998515
5% Pt/C(S)Ethyl Acetate / 0.1% H₂SO₄>9998 <2
Self-Validating Protocol: Chemoselective Hydrogenation

Step 1: Catalyst and Solvent Preparation Charge a pressure reactor with Methyl 4-nitro-2,5-difluoro-3-methylbenzoate (1.0 eq) and ethyl acetate (0.1 M). Add 5% Pt/C (sulfided, 5 mol%) and 0.1% v/v concentrated H₂SO₄. Validation Checkpoint: The suspension should be uniformly dark, but the supernatant must remain clear yellow. A brown supernatant indicates catalyst degradation.

Step 2: Purging and Pressurization Purge the vessel with N₂ (3x), followed by N₂/H₂ exchange (3x). Pressurize to 30 psi with H₂ gas. Validation Checkpoint: Isolate the reactor for 5 minutes. A pressure drop of <0.5 psi validates system integrity and the absence of leaks.

Step 3: Reaction Monitoring Stir vigorously at 25 °C. Monitor hydrogen uptake using a mass flow controller. Validation Checkpoint: The reaction is complete when exactly 3.0 molar equivalents of H₂ are consumed. If uptake continues beyond 3.1 equivalents, immediately vent the reactor to halt hydrodefluorination.

Step 4: Workup and Spectroscopic Validation Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Validation Checkpoint: Analyze the crude product via ¹⁹F NMR. The presence of exactly two distinct fluorine signals in the aromatic region confirms the retention of both fluorine atoms. A missing signal validates that defluorination occurred.

Section 2: Nucleophilic Aromatic Substitution (SNAr) During Esterification

FAQ: I attempted to esterify 4-nitro-2,5-difluoro-3-methylbenzoic acid using sodium methoxide in methanol. My NMR shows the loss of a fluorine signal and the appearance of a new methoxy peak. Why?

Causality & Mechanism: The fluorine atoms in your intermediate are situated ortho and para to strongly electron-withdrawing groups (the nitro and carboxylate groups). This renders the aromatic ring highly electrophilic. Under basic conditions (e.g., NaOMe/MeOH), the methoxide ion acts as a strong nucleophile, attacking the activated C2 or C5 positions and displacing the fluoride ion via a Nucleophilic Aromatic Substitution (SNAr) pathway[3].

SNArPathway Acid 4-Nitro-2,5-difluoro- 3-methylbenzoic acid Base NaOMe / MeOH (Basic Conditions) Acid->Base Acidic SOCl2 / MeOH (Acidic Conditions) Acid->Acidic SNAr SNAr Defluorination (Methoxy-fluoro-nitrobenzoate) Base->SNAr Target Methyl 4-nitro-2,5-difluoro- 3-methylbenzoate Acidic->Target

Divergent reactivity based on esterification conditions: SNAr vs. desired esterification.

Troubleshooting Strategy: Esterification must be performed under strictly non-nucleophilic, acidic conditions. Utilizing a Fischer esterification with thionyl chloride (SOCl₂) in methanol at controlled temperatures prevents the formation of the methoxide nucleophile, thereby completely shutting down the SNAr pathway.

Section 3: Nitration Regioselectivity and Over-Oxidation

FAQ: The nitration of 2,5-difluoro-3-methylbenzoic acid yields a complex mixture with multiple spots on TLC. How do I improve the regioselectivity for the C4 position?

Causality & Mechanism: The aromatic ring is subject to competing directing effects. The methyl group is weakly activating and ortho/para directing, while the fluorine atoms are deactivating but also ortho/para directing. The C4 position is the most thermodynamically favored for electrophilic aromatic substitution due to synergistic directing effects. However, if the temperature exceeds 5 °C, the thermal energy overcomes the activation barrier for substitution at the sterically hindered C6 position, leading to regioisomers and over-nitrated (dinitro) byproducts.

Table 2: Temperature Dependence of Nitration Regioselectivity

Temperature (°C)Reagent SystemC4-Nitro (Target)C6-Nitro (Isomer)Dinitro Byproduct
-10 to 0HNO₃ / H₂SO₄95% 4%<1%
20 to 25HNO₃ / H₂SO₄70%20%10%
50HNO₃ / H₂SO₄30%30%40%
Self-Validating Protocol: Regioselective Nitration

Step 1: Acid Mixture Preparation In a dry flask, dissolve 2,5-difluoro-3-methylbenzoic acid in concentrated H₂SO₄ (5 volumes). Cool the mixture to -5 °C using an ice/brine bath. Validation Checkpoint: The internal temperature must stabilize below 0 °C before proceeding. The solution should be pale and homogeneous.

Step 2: Electrophile Generation and Addition Prepare a nitrating mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (1:1 v/v). Add this mixture dropwise via an addition funnel over 1 hour. Validation Checkpoint: Monitor the internal temperature probe continuously. The temperature must not exceed 5 °C. If it spikes, pause the addition immediately. A deep red color indicates localized overheating and potential dinitration.

Step 3: Quenching Once the addition is complete, stir for 30 minutes at 0 °C, then pour the mixture over crushed ice (10 volumes). Validation Checkpoint: A white to pale-yellow precipitate should form immediately. A gummy or dark brown residue indicates the formation of over-oxidized byproducts.

Step 4: Isolation and Validation Filter the precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum. Validation Checkpoint: Run a TLC (Hexanes:EtOAc 3:1). A single major spot (Rf ~0.4) validates high regioselectivity. Multiple spots indicate poor temperature control during Step 2.

References[2] Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPKxcecOfw5VvR80MmTHIBU2gAX5FxGqU_99IEngnUdzIwr5pYRqXNvt1hth4O8BUwnER8HTrlqnT61bYxqaZCnR0Bp1DF6URLpr-xnuyVFSrcJSJS17rEUt5axVhr4BI07FYE[1] US 2020/0199092 A1 - Selective fluorescent probe for aldehyde dehydrogenase. Googleapis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbOrc3Ihtaokm1oKjQtBznVUUVFHoKcgYMcc3EhAL1Z8OlK5mjj54wPJxpIf43_4SoYNBSxcEwTzfQfGnL13x1DqboUomFHGZgD0BvdS5aRFkSc1lykRH91DN8gX3waU2UkHMPXPorZauX3PRMgdx1tSaol9JYzvR3PCkeVtiLH2PQM__OyPP15i5k0VtYLsdQbA==[4] US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnun5pF8YXL0NmbT9TpvxuICO2rqf1N-vig68zEkHpfXIdq5hLREWG-iHH63HfvhXEUbDX9uAMICuUOK8VjkoSJ2EfcybV-f0x310zxSxldPEsok7vxpX7buytNYibUFb19MxTBkf0Spwk[3] Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhL9x0eefscZPMHbcl89s6nQZyCnQW1iDEPptafjaBzw8a8GmMXnTRD7_Ca-VBtmzS_YnaxO5xQU8qjTZP5F9tQ7c8a9uorELdX30xg6dorw8UUkmu3kbqg4t3IrlNmuE=

Sources

Optimization

minimizing impurities in Methyl 4-amino-2,5-difluoro-3-methylbenzoate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and mechanistic realities of synthesizing Methyl 4-amino-2,5-difluoro-3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and mechanistic realities of synthesizing Methyl 4-amino-2,5-difluoro-3-methylbenzoate . This compound is a highly specialized intermediate utilized in the development of activity-based fluorescent sensors (such as AlDeSense for cancer stem cell imaging) and advanced quinazolinedione antibacterial agents 1.

Rather than simply listing steps, this guide establishes a self-validating system . By understanding the causality behind each experimental choice and implementing strict In-Process Controls (IPC), you can systematically eliminate impurities before they cascade into downstream failures.

Process Overview & Mechanistic Pathway

The synthesis is a two-phase process starting from methyl 2,4,5-trifluoro-3-methylbenzoate. It involves a regioselective Nucleophilic Aromatic Substitution (S_NAr) with benzylamine, followed by a palladium-catalyzed transfer hydrogenation to reveal the primary amine [[2]]().

Synthesis_Pathway cluster_SNAr Phase 1: Regioselective SNAr cluster_Hydrogenation Phase 2: Transfer Hydrogenation SM Methyl 2,4,5-trifluoro- 3-methylbenzoate Int Methyl 4-benzylamino-2,5-difluoro- 3-methylbenzoate (Target Intermediate) SM->Int BnNH2 (1.2 eq), Et3N DMSO, 100°C Imp1 2-Benzylamino Isomer (Steric Impurity) SM->Imp1 Minor kinetic pathway Imp2 Bis-benzylamino Adduct (Over-reaction) SM->Imp2 Excess amine / prolonged time Target Methyl 4-amino-2,5-difluoro- 3-methylbenzoate (Final API Intermediate) Int->Target Pd/C, NH4HCO2 MeOH, Reflux Imp3 Des-fluoro Impurities (Hydrodefluorination) Int->Imp3 Over-reduction (Pd insertion) Imp4 Incomplete Debenzylation (Residual Intermediate) Int->Imp4 Catalyst poisoning / H-donor depletion

Fig 1. Mechanistic workflow and impurity generation pathways during synthesis.

Critical Troubleshooting & FAQs

Phase 1: Nucleophilic Aromatic Substitution (S_NAr)

Q: How do I minimize the formation of the 2-benzylamino regioisomer? A: The ester group at C1 strongly activates both the ortho (C2) and para (C4) positions toward nucleophilic attack. However, the C3-methyl group creates a severe steric blockade at the C2 position (which is flanked by the bulky ester and the methyl group). Therefore, kinetic control dictates that benzylamine attacks the less hindered C4-fluorine 3. To minimize the 2-isomer, strictly control the temperature (do not exceed 100 °C) and avoid using a massive excess of benzylamine.

Q: I am detecting bis-benzylamino adducts (di-substitution). What causes this? A: Di-substitution occurs when the initial product undergoes a second S_NAr reaction. This is caused by extended reaction times (>24 hours) or excessive equivalents of the nucleophile. Quench the reaction strictly between 18–20 hours once the starting material is consumed 4.

Phase 2: Transfer Hydrogenation & Debenzylation

Q: My LC-MS shows a significant M-18 impurity (loss of fluorine). How can I prevent hydrodefluorination? A: Hydrodefluorination is a notorious side reaction when using Palladium on carbon (Pd/C) for fluoroarenes. The fluorines at C2 and C5 are highly activated by the ester and amino groups. Extended exposure to Pd/C and a potent hydrogen donor (ammonium formate) increases the probability of oxidative addition of Pd into the C-F bond 5. Prevent this by limiting reaction time to exactly 4 hours and ensuring the Pd/C loading does not exceed 10-20% w/w.

Q: The debenzylation stalls with significant starting material remaining. Should I add more Pd/C? A: Do not immediately add more catalyst. Stalled transfer hydrogenations are usually due to either the depletion of the hydrogen donor (ammonium formate sublimes/decomposes to NH3 and CO2) or catalyst poisoning from residual DMSO/amines from Step 1. First, add a supplementary portion of ammonium formate (2.0 eq). If the reaction remains stalled, your Phase 1 workup was insufficient.

Quantitative Data Summaries

Table 1: Effect of Reaction Parameters on S_NAr Regioselectivity and Over-reaction

Equivalents of BnNH₂ Temperature (°C) Time (h) 4-Isomer (Target) % 2-Isomer % Bis-adduct %
1.2 100 18 94.5 4.2 1.3
2.5 100 18 81.0 5.5 13.5
1.2 120 18 88.2 8.1 3.7

| 1.2 | 100 | 36 | 89.0 | 4.5 | 6.5 |

Table 2: Optimization of Transfer Hydrogenation to Minimize Hydrodefluorination

H-Donor (Eq) Temp (°C) Time (h) Target Amine % Des-fluoro Impurity % Residual SM %
NH₄HCO₂ (5) 65 (Reflux) 4 96.5 2.5 1.0
NH₄HCO₂ (10) 65 (Reflux) 12 82.0 18.0 0.0

| H₂ gas (1 atm) | 25 | 12 | 91.0 | 0.5 | 8.5 |

Standardized Experimental Protocols

Protocol A: Regioselective S_NAr (Synthesis of Methyl 4-benzylamino-2,5-difluoro-3-methylbenzoate)
  • Charge: To a pressure flask, add methyl 2,4,5-trifluoro-3-methylbenzoate (1.0 eq) and anhydrous DMSO (2 mL per mmol of substrate) 4.

  • Reagent Addition: Sequentially add triethylamine (1.5 eq) and benzylamine (1.2 eq) at room temperature 1.

  • Reaction: Seal the flask and heat to 100 °C for exactly 18–20 hours [[2]]().

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the starting material is <2%.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (10 volumes) and quench with water (5 volumes) 3.

  • Purification: Wash the organic layer strictly with brine (3 × 5 volumes). Causality note: Complete removal of DMSO is mandatory here to prevent sulfur-poisoning of the Pd/C catalyst in Phase 2. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Transfer Hydrogenation (Synthesis of Methyl 4-amino-2,5-difluoro-3-methylbenzoate)
  • Catalyst Suspension: Under an inert atmosphere (N₂ or Ar), suspend 20% Palladium on carbon (10% w/w relative to the substrate) in methanol (20 volumes) 5.

  • Reagent Addition: Add the methyl 4-benzylamino-2,5-difluoro-3-methylbenzoate (1.0 eq) generated from Protocol A, followed by ammonium formate (5.0 eq) 5.

  • Reaction: Heat the suspension to reflux (approx. 65 °C) for 4 hours. Ensure the system is properly vented to accommodate NH₃ and CO₂ gas evolution.

  • Self-Validation (IPC): Monitor via HPLC at the 3-hour and 4-hour marks. Stop the reaction immediately upon complete consumption of the starting material to prevent C-F bond cleavage.

  • Workup: Cool to room temperature. Filter the reaction mixture through a tightly packed pad of diatomaceous earth (Celite) to remove the Pd/C catalyst 5. Wash the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the highly pure target API intermediate 1.

References

  • Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery. Source: IDEALS @ Illinois.1

  • Quinazolinediones as antibacterial agents (WO2002102793A2). Source: Google Patents. 2

  • Selective fluorescent probe for aldehyde dehydrogenase (US20200199092A1). Source: Google Patents. 4

Sources

Troubleshooting

optimization of reaction conditions for acylation of Methyl 4-amino-2,5-difluoro-3-methylbenzoate

Target Substrate: Methyl 4-amino-2,5-difluoro-3-methylbenzoate Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals struggling with the a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: Methyl 4-amino-2,5-difluoro-3-methylbenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals struggling with the acylation of highly deactivated, sterically hindered anilines.

Part 1: Mechanistic Overview & The "Zero Conversion" Problem

Methyl 4-amino-2,5-difluoro-3-methylbenzoate is an exceptionally challenging substrate for standard amide coupling or acylation conditions. To troubleshoot effectively, we must first understand the causality behind the chemical resistance:

  • Severe Steric Hindrance: The primary amine at the C4 position is clamped between a methyl group (C3) and a fluorine atom (C5). This ortho/ortho-disubstitution physically blocks the trajectory of incoming bulky electrophiles.

  • Profound Electronic Deactivation: The nitrogen's lone pair is heavily delocalized into the aromatic ring. This is driven by the strong resonance electron-withdrawing effect of the para-ester group (C1) and the inductive electron-withdrawing effects of the two fluorine atoms (C2, C5).

Consequently, the amine is virtually non-nucleophilic. Standard acylation protocols (e.g., Acetic Anhydride/Triethylamine or Acyl Chloride/Pyridine) typically result in 0% conversion [1]. Overcoming this requires either hyper-activating the electrophile or hyper-activating the nucleophile.

Part 2: Troubleshooting FAQs

Q1: Why do standard conditions (AcCl / TEA / DCM) fail completely? A1: Tertiary amines like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) act primarily as Brønsted bases (proton scavengers) and are too sterically hindered to act as efficient nucleophilic catalysts. They cannot generate an electrophile reactive enough to overcome the profound electronic deactivation of your difluoro-ester system[1].

Q2: What is the most reliable, mild catalytic method for this substrate? A2: We recommend switching your catalyst to N-methylimidazole (NMI) . When combined with an acyl chloride (or a carboxylic acid activated by TCFH), NMI acts as a hyper-nucleophilic catalyst. It rapidly attacks the acyl chloride to form an in situN-acyl imidazolium ion . This intermediate is orders of magnitude more electrophilic than a standard acid chloride and is highly effective at forcing the acylation of non-nucleophilic amines[2].

Q3: NMI catalysis improved my yield, but the reaction is still sluggish. What is the definitive "brute-force" alternative? A3: If electrophile activation fails, you must pivot to nucleophile activation via stoichiometric deprotonation. By treating the aniline with a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures, you strip the proton from the deactivated amine. This generates a lithium amide anion ( Ar−NH−Li+ ), which is aggressively nucleophilic and will rapidly attack even unactivated acylating agents[3].

Q4: How do I prevent over-acylation (diacylation) when using strong bases like LiHMDS? A4: Strict stoichiometric control is critical. Use exactly 1.05 to 1.10 equivalents of LiHMDS and 1.10 equivalents of the acylating agent. Furthermore, keeping the reaction temperature at -78 °C during the addition phase prevents the highly reactive anion from attacking a second acyl equivalent.

Part 3: Data Presentation & Condition Optimization

Use the following table to benchmark your current conditions against the recommended optimization strategies.

Optimization StrategyReagents & CatalystTemperatureExpected ConversionPrimary Mechanism of Action
Standard (Control) AcCl, TEA, DCMRT to Reflux< 5%Weak Brønsted base proton scavenging; insufficient electrophilicity.
Electrophile Activation AcCl, NMI, DCM0 °C to RT70 - 90%Formation of a hyper-reactive N-acyl imidazolium intermediate.
Nucleophile Activation AcCl, LiHMDS, THF-78 °C to RT> 95%Deprotonation to a hyper-nucleophilic lithium amide anion.

Part 4: Experimental Protocols

Protocol A: Mild Electrophile Activation (NMI-Catalyzed Acylation)

This protocol is recommended as a first-line optimization due to its chemoselectivity and operational simplicity under standard atmospheric conditions[2].

  • Preparation: In an oven-dried round-bottom flask, dissolve Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst Addition: Add N-methylimidazole (NMI) (2.5 eq). Note: NMI serves as both the nucleophilic catalyst and the acid scavenger.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Add the desired Acyl Chloride (1.5 eq) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Monitor progression via LC-MS.

  • Workup: Quench the reaction with water. Extract with DCM. Wash the organic layer sequentially with 1M HCl (to remove NMI), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Nucleophile Activation (LiHMDS-Mediated Acylation)

Use this protocol if Protocol A yields incomplete conversion. This approach requires rigorous air-free (Schlenk) techniques[3].

  • Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the aniline substrate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 eq). Stir at -78 °C for 30 minutes to ensure complete formation of the lithium amide anion.

  • Acylation: Slowly add the Acyl Chloride (1.1 eq) dropwise.

  • Propagation: Maintain the temperature at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Part 5: Mandatory Visualizations

Troubleshooting Decision Tree

DecisionTree Start Substrate: Methyl 4-amino-2,5-difluoro- 3-methylbenzoate Standard Standard Conditions (AcCl / TEA / DCM) Start->Standard Fail 0% Conversion (Steric & Electronic Deactivation) Standard->Fail Path1 Mild Catalytic Approach (AcCl + NMI or TCFH/NMI) Fail->Path1 Try First (Mild) Path2 Stoichiometric Base (LiHMDS + AcCl in THF) Fail->Path2 If Path 1 Fails Success1 Moderate to High Yield (Chemoselective) Path1->Success1 Success2 High Yield (Requires Anhydrous Conditions) Path2->Success2

Caption: Troubleshooting decision tree for the acylation of highly deactivated anilines.

Mechanistic Pathways: NMI vs. LiHMDS

Mechanism Substrate Deactivated Aniline (Ar-NH2) Anion Hyper-Nucleophilic Lithium Amide (Ar-NH-Li+) Substrate->Anion Nucleophile Activation Product Acylated Product (Ar-NHAc) NMI NMI Catalyst + AcCl AcylImid Hyper-Electrophilic Acyl-Imidazolium NMI->AcylImid Electrophile Activation AcylImid->Product + Substrate LiHMDS LiHMDS Base LiHMDS->Anion Anion->Product + AcCl

Caption: Mechanistic comparison of electrophile activation (NMI) vs. nucleophile activation (LiHMDS).

References

  • Acylation of a Deactivated Amine : r/Chempros - Reddit Source: Reddit (Chempros Community) URL:[Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS Publications) URL:[Link]

  • Non-Classical Amide Bond Formation: Transamidation and Amidation of Activated Amides and Esters by Selective N–C/O–C Cleavage Source: SciSpace / Chemical Society Reviews URL:[Link]

Sources

Optimization

overcoming low reactivity of Methyl 4-amino-2,5-difluoro-3-methylbenzoate

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is specifically designed for researchers and drug development professionals working with highly deactivated, sterically hindered aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is specifically designed for researchers and drug development professionals working with highly deactivated, sterically hindered aromatic building blocks.

Below is the comprehensive troubleshooting guide and protocol repository for overcoming the notoriously low reactivity of Methyl 4-amino-2,5-difluoro-3-methylbenzoate .

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why does Methyl 4-amino-2,5-difluoro-3-methylbenzoate exhibit near-zero nucleophilicity in standard acylation and alkylation reactions? A1: The low reactivity is the result of a severe dual penalty: sterics and electronics.

  • Steric Hindrance: The primary amine at the C4 position is flanked by an ortho-methyl group (C3) and an ortho-fluorine atom (C5). This creates a narrow, blocked trajectory for incoming electrophiles.

  • Electronic Deactivation: The lone pair on the nitrogen is heavily delocalized into the electron-deficient aromatic ring. This electron density is drained by the strong resonance withdrawal of the para-methyl ester (C1) and the inductive withdrawal of the two fluorine atoms (C2, C5).

  • Solution: Standard conditions (e.g., triethylamine + acid anhydrides) will fail. You must force the reaction by pre-deprotonating the amine with a strong, non-nucleophilic base (like LiHMDS) to form a highly reactive anilide anion before introducing a highly reactive electrophile (e.g., an acyl chloride).

Q2: We are attempting a Buchwald-Hartwig C-N cross-coupling with this aniline, but we only observe unreacted starting material or debromination of our aryl halide. How can we drive this coupling? A2: Deactivated, sterically hindered primary anilines struggle with the transmetalation and amine coordination steps in the palladium catalytic cycle[1]. First-generation ligands (like PPh3) or standard bidentate ligands (like BINAP) cannot overcome this energy barrier.

  • Solution: Shift to bulky, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos or XPhos, or utilize N-Heterocyclic Carbene (NHC) complexes like Pd-PEPPSI[2][3]. The extreme steric bulk of these ligands actively promotes the rate-limiting reductive elimination step, while their electron-rich nature accelerates the oxidative addition of the aryl halide[2].

Q3: During basic reaction conditions (e.g., SN2 or cross-coupling), we observe unexpected side products with mass shifts indicating the loss of a fluorine atom. What is happening? A3: You are observing unintended Nucleophilic Aromatic Substitution (SNAr). The extreme electron deficiency of this specific benzoate ring makes the C2 and C5 fluorines highly labile[4][5]. If your reaction contains competing nucleophiles (such as aliphatic amines, alkoxides, or even hydroxide from wet solvents), they will preferentially attack the fluorinated positions rather than reacting with the deactivated C4-amine[5].

  • Solution: Strictly avoid nucleophilic bases. Use non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or LiHMDS, and ensure all solvents are strictly anhydrous to prevent hydroxide-driven SNAr.

Part 2: Mechanistic & Workflow Visualizations

G Main Methyl 4-amino-2,5-difluoro-3-methylbenzoate (Target Substrate) Elec Electronic Deactivation Main->Elec Steric Steric Hindrance Main->Steric Comp Competing Electrophilicity Main->Comp E1 para-Ester Group (Strong Resonance Withdrawal) Elec->E1 E2 ortho/meta-Fluorines (Strong Inductive Withdrawal) Elec->E2 S1 ortho-Methyl Group (Blocks Nucleophilic Trajectory) Steric->S1 S2 ortho-Fluorine Atom (Increases Local Crowding) Steric->S2 C1 SNAr Susceptibility (C2/C5 Fluorines are Labile) Comp->C1

Fig 1. Mechanistic breakdown of the reactivity barriers for the target aniline.

Part 3: Quantitative Optimization Data

To prevent wasted resources on dead-end catalytic cycles, refer to the following optimization matrix for coupling deactivated fluoroanilines.

Table 1: Catalyst and Base Selection Matrix for Deactivated Anilines

Catalyst / Ligand SystemBaseSolvent & TempExpected YieldMechanistic Rationale
Pd(OAc)₂ / PPh₃K₂CO₃DMF, 100°C< 5%First-gen ligands fail to promote reductive elimination of electron-poor amines.
Pd₂(dba)₃ / BINAPNaOtBuToluene, 100°C15-20%Bidentate ligand improves stability but suffers from severe steric clash with ortho-Me/F.
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane, 110°C65-75%Bulky biaryl phosphine accelerates oxidative addition and tolerates high sterics.
Pd-PEPPSI-IPentLiHMDSTHF, 65°C80-90%Highly active NHC complex; LiHMDS pre-forms anilide, bypassing amine coordination bottleneck.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . In-process visual cues and analytical checks are embedded to ensure causality and prevent downstream failures.

Protocol A: Optimized Buchwald-Hartwig Amination (Using BrettPhos Pd G3)

This protocol utilizes a pre-formed Generation 3 palladacycle to ensure rapid generation of the active Pd(0) species, bypassing the slow activation of Pd₂(dba)₃.

  • Reagent Assembly (Anhydrous Conditions):

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 equiv), the aryl halide (1.2 equiv), and BrettPhos Pd G3 precatalyst (2-5 mol%).

    • Causality: Using a slight excess of the aryl halide compensates for potential protodehalogenation side reactions.

  • Base Addition & Inerting:

    • Add finely milled, anhydrous Cs₂CO₃ (2.0 equiv). Seal the flask with a septum and purge with Argon via vacuum/backfill cycles (x3).

    • Causality: Cs₂CO₃ is chosen over NaOtBu because strong alkoxides can trigger SNAr on the fluorinated ring[4].

  • Solvent Introduction & Activation:

    • Inject anhydrous, degassed 1,4-Dioxane (to achieve 0.2 M concentration).

    • Self-Validation Check: Stir at room temperature for 5 minutes. The solution should transition from a resting state color to a distinct yellow/orange, confirming the activation of the precatalyst and generation of the active L-Pd(0) species.

  • Thermal Coupling:

    • Heat the reaction mixture to 100°C in a pre-heated oil bath for 12–18 hours.

    • Self-Validation Check: Monitor via LC-MS at the 4-hour mark. If the solution turns completely black (precipitation of Pd-black), the catalyst has decomposed. This indicates either oxygen ingress or that the reductive elimination is too slow, requiring a switch to a stronger base like LiHMDS.

  • Workup:

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and palladium residues. Concentrate and purify via flash chromatography.

Protocol B: Deprotonative Acylation (Overcoming Low Nucleophilicity)

Use this protocol when synthesizing amides from this aniline.

  • Anion Generation:

    • Dissolve the aniline (1.0 equiv) in anhydrous THF (0.1 M) under Argon and cool to 0°C.

    • Dropwise, add LiHMDS (1.0 M in THF, 1.1 equiv).

    • Self-Validation Check: A distinct color change (often deepening to a bright yellow/orange) should occur immediately, confirming the formation of the highly nucleophilic anilide anion.

  • Electrophile Trapping:

    • Stir for 15 minutes at 0°C, then add the desired acyl chloride (1.2 equiv) dropwise.

    • Causality: Acyl chlorides must be used; the steric bulk of the ortho-methyl and ortho-fluorine will completely block reaction with less reactive anhydrides or coupling reagents (like EDC/HOBt).

  • Quenching:

    • Allow to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

BHA_Workflow Step1 1. Reagent Assembly Strictly Anhydrous Aryl Halide + Aniline Step2 2. Catalyst Activation BrettPhos Pd G3 (Generates Active Pd(0)) Step1->Step2 Step3 3. Base Addition LiHMDS or Cs2CO3 (Prevents SNAr) Step2->Step3 Step4 4. Thermal Coupling Dioxane, 100°C (Drives Reductive Elimination) Step3->Step4 Step5 5. In-Process Control LC-MS / Visual Check (Verify Pd(0) Stability) Step4->Step5

Fig 2. Optimized Buchwald-Hartwig workflow for sterically hindered, electron-deficient anilines.

References

  • "Buchwald–Hartwig amin
  • "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions", N
  • "Buchwald–Hartwig amin
  • "US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase", Google P
  • "Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery", IDEALS (University of Illinois),

Sources

Troubleshooting

Technical Support Center: Fluorinated Aromatics Purification

Welcome to the Technical Support Center for the purification of fluorinated aromatic compounds. Fluorinated molecules present unique physicochemical challenges—ranging from altered polarity and extreme volatility to the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of fluorinated aromatic compounds. Fluorinated molecules present unique physicochemical challenges—ranging from altered polarity and extreme volatility to the "fluorous effect." This guide is designed for researchers and drug development professionals to troubleshoot separations, understand the underlying chromatographic mechanisms, and implement self-validating purification protocols.

General Purification Strategy

Workflow Start Crude Fluorinated Mixture Decision Fluorine Content? Start->Decision Light Lightly Fluorinated (< 4 F atoms) Decision->Light Low F Heavy Highly Fluorinated (Fluorous Tagged) Decision->Heavy High F / Tags Isomers Regioisomer Separation? Light->Isomers FSPE Fluorous Solid-Phase Extraction (F-SPE) Heavy->FSPE PFP PFP Stationary Phase (π-π, dipole, steric) Isomers->PFP Yes C18 Standard C18 Phase (Hydrophobic only) Isomers->C18 No Wash 1. Fluorophobic Wash (Elutes Organics) FSPE->Wash Elute 2. Fluorophilic Elution (Recovers Target) Wash->Elute

Decision matrix for selecting the optimal purification strategy for fluorinated compounds.

Troubleshooting Guides & FAQs

Q1: Why do my fluorinated aromatic regioisomers co-elute on standard normal-phase silica and C18 columns, and how can I resolve them? Causality: Fluorine atoms have a van der Waals radius similar to oxygen but do not strongly participate in hydrogen bonding as donors. On bare silica or standard C18, positional isomers of lightly fluorinated aromatics often exhibit identical retention factors because their overall hydrophobicities and polarities are nearly indistinguishable. Solution: Switch to Reversed-Phase Liquid Chromatography (RPLC) using a Pentafluorophenyl (PFP) stationary phase. PFP phases offer orthogonal selectivity to traditional C18 columns[1]. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient π -system. This enables multiple retention mechanisms unavailable on C18: dipole-dipole interactions, π−π charge transfer with electron-rich analytes, and enhanced shape/steric recognition[2][3]. Positional isomers that co-elute on C18 will often resolve cleanly on PFP due to these specific spatial and electronic interactions[4].

Q2: I am using Fluorous Solid-Phase Extraction (F-SPE) to isolate a fluorous-tagged intermediate, but my target is leaching into the organic waste fraction. What is going wrong? Causality: F-SPE relies on the "fluorous effect"—the specific affinity between perfluorinated target molecules and a perfluoroalkyl stationary phase (e.g., −Si(CH3​)2​CH2​CH2​C8​F17​ )[5]. F-SPE is a fluorine-fluorine affinity process, not a mass-controlled one. If you load your sample in highly "fluorophilic" solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM), the solvent outcompetes the stationary phase for the analyte, causing the fluorous target to leach prematurely during the initial wash[5]. Solution: Minimize the volume of fluorophilic solvents. Exchange your loading solvent to a highly "fluorophobic" option like Dimethylformamide (DMF) or a minimal volume of Dimethyl Sulfoxide (DMSO)[5][6]. Ensure the column is strictly preconditioned with 80:20 MeOH/H₂O before loading[7].

Q3: I am losing my low-molecular-weight fluorinated aromatics during post-purification solvent evaporation. How do I improve recovery? Causality: Fluorine is highly electronegative but has extremely low polarizability. This tightly held electron cloud drastically reduces intermolecular London dispersion forces. Consequently, fluorinated aromatics possess significantly higher vapor pressures (and lower boiling points) than their non-fluorinated hydrocarbon counterparts. When evaporating solvents like DCM or ethyl acetate under reduced pressure, the target compound easily co-evaporates. Solution: Avoid high-vacuum rotary evaporation. Instead, carefully concentrate the fractions using a gentle stream of nitrogen gas at ambient temperature. Alternatively, utilize Reverse F-SPE[8], where the organic fraction is retained on standard silica and the fluorous target is eluted with a volatile fluorous solvent that can be removed at atmospheric pressure.

Experimental Protocols

Protocol 1: Fluorous Solid-Phase Extraction (F-SPE) for Highly Fluorinated Aromatics

Self-Validating Mechanism: By collecting and analyzing both the fluorophobic wash (Step 3) and the fluorophilic elution (Step 4) via LC-MS, the user can immediately validate the binary phase separation. The target mass should exclusively appear in the Step 4 fraction.

  • Preconditioning: Wash a 3-g FluoroFlash® cartridge with 3 mL of THF (to swell the phase), followed immediately by 6 mL of 80:20 MeOH/H₂O to establish a fluorophobic environment[5].

  • Sample Loading: Dissolve the crude reaction mixture in a strict minimum volume (<0.3 mL) of DMF (a fluorophobic solvent)[5]. Apply the solution evenly to the top of the cartridge bed.

  • Fluorophobic Wash (Organics Removal): Elute the cartridge with 10 mL of 80:20 MeOH/H₂O under gentle vacuum (5−10 mmHg)[5]. Collect this fraction; it contains all non-fluorinated organic impurities and reagents[6].

  • Fluorophilic Elution (Target Recovery): Elute the cartridge with 10 mL of THF or acetone[5]. Collect this fraction in a separate vial; it contains the pure fluorous-tagged aromatic compound.

  • Concentration: Concentrate the THF fraction using a Genevac system or a gentle nitrogen stream to yield the purified product[5].

Protocol 2: Method Development for Regioisomer Resolution on PFP Columns

Self-Validating Mechanism: Running a standard C18 column in parallel with the PFP column confirms that any gained resolution is due to the orthogonal π−π and dipole interactions of the PFP phase, rather than simple mobile phase effects[1][2].

  • Column Selection: Install a core-shell PFP column (e.g., 2.7 µm particle size, 90 Å pore size) to maximize steric selectivity and efficiency[1].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Critical Note: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile's π -electrons can compete with the stationary phase for π−π interactions with the analyte, diminishing the column's unique selectivity[2][4].

  • Gradient Elution: Run a shallow gradient from 20% B to 80% B over 20 minutes at a flow rate appropriate for the column diameter (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Optimization: If isomers still co-elute, decrease the gradient slope (e.g., 40% B to 60% B over 20 minutes) or lower the column compartment temperature to enhance the lifetime of dipole-dipole interactions.

Quantitative Data Summary

Table 1: Comparison of Stationary Phases for Fluorinated Compound Purification

Stationary PhasePrimary Retention MechanismBest ApplicationTypical Mobile PhaseRecovery Profile
Standard C18 Hydrophobic interactionsGeneral organic purification; baseline separationWater / AcetonitrilePoor resolution for fluorinated regioisomers.
PFP (Pentafluorophenyl) π−π , dipole-dipole, steric recognition, hydrophobic[1][3]Resolving lightly fluorinated regioisomersWater / MethanolExcellent resolution; high recovery of polar aromatics.
Fluorous Silica Gel Fluorine-fluorine affinity (Fluorous effect)[5]Separating heavily fluorinated (fluorous-tagged) compounds[6]80:20 MeOH/H₂O (Wash) THF (Elute)Near 100% recovery of fluorous targets; binary separation.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link]

  • NUCLEOSHELL® PFP Pentafluorophenyl. Sorbent Technologies, Inc.[Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[Link]

  • Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. ACS Publications.[Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC.[Link]

  • Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. ACS Publications.[Link]

  • Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; DoE Optimization for Methyl 4-amino-2,5-difluoro-3-methylbenzoate Reactions

Welcome to the Advanced Reaction Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and process chemists optimize the functionalization of Methyl 4-amino-2,5-diflu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and process chemists optimize the functionalization of Methyl 4-amino-2,5-difluoro-3-methylbenzoate . This highly functionalized aniline is a critical intermediate in the synthesis of complex pharmaceuticals and activity-based fluorescent sensors (such as AlDeSense)[1].

However, it presents unique chemical challenges—specifically, extreme steric hindrance and electronic deactivation—that make traditional One-Variable-At-A-Time (OVAT) optimization highly inefficient[2]. Here, we deploy Design of Experiments (DoE) to systematically map the reaction space, understand variable interactions, and conquer these synthetic hurdles.

DoE Workflow & Strategy

DoE_Workflow Start Define Target Responses (Maximize Yield, Minimize Hydrolysis) Screening Factor Screening (Fractional Factorial Design) Start->Screening Analysis1 Statistical Analysis (Identify Main Effects) Screening->Analysis1 Optimization Response Surface Methodology (Central Composite Design) Analysis1->Optimization Validation Robustness Testing & Model Validation Optimization->Validation

Caption: Sequential DoE workflow from screening to robustness validation for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is OVAT failing to improve the Buchwald-Hartwig coupling of Methyl 4-amino-2,5-difluoro-3-methylbenzoate?

A: Traditional OVAT optimization fails to account for interaction effects between variables, often leading researchers into a "false optimum"[3]. Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a severely deactivated nucleophile due to the electron-withdrawing inductive effects of the 2,5-difluoro substitution and the para-ester group, compounded by the steric bulk of the 3-methyl group. Overcoming this massive activation barrier requires precise synergy between temperature, base strength, and catalyst loading. DoE shrinks the number of experiments required while capturing these critical multivariable interactions simultaneously[2].

Q2: What are the critical parameters (factors) to include in my initial DoE screening matrix?

A: For this specific electron-deficient substrate, your fractional factorial design must evaluate:

  • Ligand Sterics/Electronics: Compare bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos vs. XPhos). The steric bulk accelerates reductive elimination, while electron density aids oxidative addition.

  • Base Selection: This is the most critical factor. The base must be strong enough to deprotonate the deactivated amine but non-nucleophilic enough to prevent the hydrolysis of the methyl ester. Screen anhydrous K3​PO4​ against Cs2​CO3​ .

  • Solvent: Screen non-coordinating solvents (Toluene) vs. polar aprotic/protic solvents (1,4-Dioxane or t-BuOH). t-BuOH has been shown to be a highly effective, greener alternative for aminations[3].

  • Temperature: Evaluate ranges between 80 °C and 110 °C[4].

Q3: How do I handle the competing hydrolysis of the methyl ester during the reaction?

A: Ester hydrolysis is a common side reaction when using basic conditions at elevated temperatures. In your DoE, you must track both the product yield and the hydrolysis impurity as separate responses[5]. By using a Response Surface Methodology (RSM), you can identify the operational "sweet spot" where the basicity and temperature are sufficient for C-N bond formation but remain below the activation energy threshold for ester saponification.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X Cleavage Optimized by: Ligand/Temp Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L_n Intermediate I OxAdd->PdII_Ar AmineBind Amine Coordination Base Deprotonation Optimized by: Base/Solvent PdII_Ar->AmineBind + Amine + Base PdII_Amine Pd(II)(Ar)(NR2)L_n Intermediate II AmineBind->PdII_Amine RedElim Reductive Elimination C-N Bond Formation Optimized by: Ligand Sterics PdII_Amine->RedElim RedElim->Pd0 + Product

Caption: Buchwald-Hartwig catalytic cycle highlighting where DoE parameters influence reaction kinetics.

Experimental Protocol: DoE Setup for Buchwald-Hartwig Amination

To ensure a self-validating system, the following protocol describes a high-throughput fractional factorial DoE screen[6].

Objective: Optimize the coupling of Methyl 4-amino-2,5-difluoro-3-methylbenzoate with an aryl bromide.

Step-by-Step Methodology:

  • Define the Design Space: Using statistical software (e.g., Design-Expert or JMP), generate a 24−1 fractional factorial design with 3 center points to evaluate main effects and curvature[5].

  • Preparation of Stock Solutions: Prepare standardized stock solutions of the aryl bromide (0.5 M), Methyl 4-amino-2,5-difluoro-3-methylbenzoate (0.5 M), and an internal standard (biphenyl, 0.1 M) in the selected anhydrous solvents to minimize volumetric dispensing errors[6].

  • Catalyst & Base Dispensing: Inside a nitrogen-filled glovebox, dispense the solid Pd-G3 precatalysts (1-5 mol%) and bases (2.0 equivalents) into a 24-well high-throughput parallel reactor block (e.g., Radleys Mya 4 or ChemSpeed)[3].

  • Reaction Execution: Seal the reactor block, remove it from the glovebox, and dose the stock solutions via automated syringe pumps. Heat the zones to the DoE-specified temperatures (80 °C, 95 °C, 110 °C) for 4 to 16 hours[4].

  • Quench and Workup: Cool the block to room temperature. Quench each vial with 500 µL of ethyl acetate and 500 µL of water. Centrifuge to separate the layers.

  • UPLC-MS Quantification: Analyze the organic layer using UPLC-MS. Calculate the conversion, product yield, and ester hydrolysis percentage based on the internal standard to feed back into the DoE model[3].

Quantitative Data Summary

The following table summarizes a representative DoE optimization matrix and the resulting quantitative responses, demonstrating the critical trade-off between yield and ester hydrolysis.

RunTemp (°C)SolventBaseLigandYield (%)Hydrolysis Impurity (%)
180Toluene K3​PO4​ XPhos122
2 110 Toluene K3​PO4​ tBuBrettPhos 88 4
380t-BuOH Cs2​CO3​ tBuBrettPhos4515
4110t-BuOH Cs2​CO3​ XPhos6235
5 (Center)95Toluene K3​PO4​ tBuBrettPhos753

Causality Insight: The quantitative data reveals a critical interaction effect. Using Cs2​CO3​ in t-BuOH leads to unacceptable levels of ester hydrolysis (Run 4). The optimal vector points toward using K3​PO4​ in Toluene with the sterically demanding tBuBrettPhos ligand at higher temperatures (Run 2). The extreme steric bulk of tBuBrettPhos effectively forces the reductive elimination step before side reactions can occur, while K3​PO4​ provides sufficient basicity to deprotonate the deactivated amine without acting as a nucleophile against the methyl ester.

References

  • Title: A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE)
  • Title: Rapid Optimization of a Buchwald–Hartwig Amination using DoE Source: Charnwood Discovery URL
  • Title: Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery Source: University of Illinois IDEALS URL
  • Title: Design of Experiments (DoE)
  • Title: Optimising a Buchwald-Hartwig amination using the ChemSpeed Source: University of Bristol URL

Sources

Troubleshooting

Technical Support Center: Selective Functionalization of Methyl 4-amino-2,5-difluoro-3-methylbenzoate

Welcome to the Technical Support Center. As a critical building block in the synthesis of quinazolinedione antibacterial agents and activity-based fluorescent sensors like AlDeSense , Methyl 4-amino-2,5-difluoro-3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical building block in the synthesis of quinazolinedione antibacterial agents and activity-based fluorescent sensors like AlDeSense , Methyl 4-amino-2,5-difluoro-3-methylbenzoate presents unique synthetic challenges. The dense functionalization of this benzene ring creates complex steric and electronic cross-talk.

This guide is designed for discovery chemists and process scientists. It bypasses basic theory to directly address the causality behind reaction failures, providing field-proven, self-validating protocols to ensure your workflows succeed.

Site-Specific Reactivity & Logical Relationships

Before troubleshooting, it is critical to map the electronic environment of the molecule. The strong electron-donating nature of the C4-amino group directly competes with the electron-withdrawing C1-ester, fundamentally altering the reactivity of the adjacent fluorines and methyl group.

ReactivityMap Molecule Methyl 4-amino-2,5-difluoro-3-methylbenzoate C1: Ester C2: Fluoro C3: Methyl C4: Amino C5: Fluoro Ester Hydrolysis Target (Sterically Hindered) Molecule->Ester F2 SNAr Target (Activated by C1) Molecule->F2 Me3 Radical Target (Requires C4 Protection) Molecule->Me3 NH2 Oxidation/Coupling Target (Strong e- Donor) Molecule->NH2

Fig 1. Site-specific reactivity map of Methyl 4-amino-2,5-difluoro-3-methylbenzoate.

Experimental Workflows

Workflow Core Methyl 4-amino-2,5-difluoro- 3-methylbenzoate Iodo 4-Iodo Derivative (Cross-Coupling Precursor) Core->Iodo Sandmeyer (t-BuONO, I2, CuI) Nitro 4-Nitro Derivative (EAS/SNAr Activated) Core->Nitro Oxidation (NaBO3, TFA/AcOH) Acid Carboxylic Acid (Amidation Precursor) Core->Acid Hydrolysis (LiOH, THF/H2O) Bromo 3-Bromomethyl Derivative (Alkylation Precursor) Core->Bromo Wohl-Ziegler (NBS, AIBN)

Fig 2. Divergent functionalization pathways for Methyl 4-amino-2,5-difluoro-3-methylbenzoate.

Troubleshooting & FAQs

Module A: Amino Group Transformations

Q: Why does standard aqueous diazotization (NaNO2/HCl) fail to convert the 4-amino group to an iodide? A: The highly electron-withdrawing nature of the two fluorine atoms and the ester group drastically reduces the nucleophilicity of the amine, making standard nitrosation sluggish. Furthermore, the resulting diazonium salt is highly unstable and prone to rapid hydrolysis to the phenol. Solution: Shift to non-aqueous Sandmeyer conditions using tert-butyl nitrite (t-BuONO), iodine, and Copper(I) iodide in anhydrous acetonitrile. This prevents hydrolytic degradation and drives the equilibrium toward the aryl iodide.

Q: I need to oxidize the 4-amino group to a nitro group to activate the ring, but mCPBA is degrading the molecule. What is the alternative? A: Standard peroxy acids often lead to over-oxidation (e.g., N-oxide formation) or ring-opening in electron-rich anilines. The field-proven method for heavily fluorinated anilines—utilized extensively in the synthesis of the antibacterial agent WQ-2944 —is the use of Sodium Perborate (NaBO3) in a mixture of Trifluoroacetic acid (TFA) and Acetic Acid (AcOH). The strongly acidic medium protonates the amine, preventing unwanted electrophilic aromatic substitution, while smoothly facilitating the oxidation.

Module B: Ester Group Modifications

Q: Saponification of the methyl ester using NaOH/MeOH is exceptionally slow and requires harsh heating. How can I achieve clean hydrolysis? A: The C1 ester is sterically shielded by the C2 fluorine and the C6 proton. More importantly, the electron-donating C4 amino group reduces the electrophilicity of the ester carbonyl through resonance. Solution: Use Lithium Hydroxide (LiOH) in a THF/Water/MeOH mixture at 40 °C. The lithium cation acts as a Lewis acid, coordinating between the C2 fluorine and the ester carbonyl oxygen. This "anchors" the hydroxide nucleophile nearby, effectively bypassing the steric bulk and accelerating the reaction.

Module C: Benzylic Functionalization & SNAr

Q: I am attempting a Wohl-Ziegler bromination on the C3 methyl group using NBS, but I observe rapid degradation and multiple spots on TLC. What is happening? A: The C4 amino group is a powerful ortho/para director. It makes the ring highly susceptible to electrophilic aromatic substitution (EAS) by trace bromine (Br₂) generated from the NBS. Solution: You must temporarily mask the electronic effect of the amine. Protect it as an acetamide or trifluoroacetamide prior to radical bromination.

Q: Can I selectively displace the C2 or C5 fluorine via Nucleophilic Aromatic Substitution (SNAr) using an amine? A: Direct SNAr on this specific molecule is thermodynamically disfavored. While the C2 fluorine is ortho to the ester, the strong electron-donating effect of the C4 amino group effectively quenches the ring's electrophilicity. Solution: To activate the ring for SNAr, you must first oxidize the C4 amino group to a nitro group (See Protocol 1). Once converted, the C5 fluorine becomes highly activated for displacement by amines or alkoxides.

Quantitative Data Summary

TransformationTarget PositionReagents & SolventsTemp / TimeExpected YieldKey Selectivity Note
Oxidation C4 (-NH2 → -NO2)NaBO3·4H2O, TFA/AcOH50 °C / 12 h80–85%Avoids N-oxide formation; activates ring for SNAr.
Hydrolysis C1 (-COOMe → -COOH)LiOH·H2O, THF/MeOH/H2O40 °C / 6 h>90%Li⁺ coordination overcomes steric hindrance.
Sandmeyer C4 (-NH2 → -I)t-BuONO, I₂, CuI, MeCN60 °C / 4 h65–75%Non-aqueous conditions prevent diazonium hydrolysis.
Bromination C3 (-CH3 → -CH2Br)NBS, AIBN, PhCF₃80 °C / 8 h55–60%Requires prior protection of the C4 amine.

Detailed Experimental Protocols

Protocol 1: Oxidation of the 4-Amino Group to a 4-Nitro Group

This protocol utilizes a self-validating colorimetric shift to track reaction progress.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 eq, 10 mmol) in a 1:1 mixture of Trifluoroacetic acid (TFA) and glacial Acetic Acid (AcOH) (20 mL total volume).

  • Reagent Addition: Slowly add Sodium Perborate Tetrahydrate (NaBO3·4H2O) (3.0 eq, 30 mmol) in small portions over 15 minutes at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 50 °C for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow solution to a deep orange-red (indicating the formation of the nitroso intermediate), eventually settling to a pale yellow suspension of the nitro product.

    • Analytical Checkpoint: Monitor via LC-MS. Look for the disappearance of the starting material mass ( [M+H]+=202 ) and the appearance of the nitro product ( [M+H]+=232 ).

  • Workup: Cool the reaction to room temperature and pour it slowly into 100 mL of crushed ice/water. Stir vigorously for 30 minutes. Filter the resulting pale yellow precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.

Protocol 2: Selective Ester Hydrolysis (Saponification)

Leveraging Lithium coordination to bypass steric hindrance.

  • Preparation: Dissolve the ester (1.0 eq, 5 mmol) in 15 mL of a 2:1:1 mixture of THF : Methanol : Water.

  • Reagent Addition: Add Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 eq, 12.5 mmol) in one portion.

  • Reaction Execution: Stir the mixture at 40 °C for 6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The high- Rf​ ester spot will completely disappear, replaced by a baseline spot corresponding to the highly polar lithium carboxylate salt.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF and Methanol. Dilute the remaining aqueous layer with 10 mL of water and extract once with Diethyl Ether (10 mL) to remove organic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl. The carboxylic acid will precipitate as a white solid. Collect via vacuum filtration and dry overnight.

References

  • WO2002102793A2 - Quinazolinediones as antibacterial agents. Google Patents.
  • US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase. Google Patents.
  • WQ-2944(free acid), WQ-3402-药物合成数据库 (Synthesis Database). DrugFuture. URL:[Link]

Reference Data & Comparative Studies

Validation

HPLC Purity Analysis of Methyl 4-amino-2,5-difluoro-3-methylbenzoate: A Comparative Guide to C18 vs. PFP Stationary Phases

As pharmaceutical pipelines increasingly rely on highly functionalized, halogenated building blocks, traditional analytical methodologies often fall short. Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, halogenated building blocks, traditional analytical methodologies often fall short. Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a prime example. Widely utilized in the synthesis of activity-based fluorescent probes (such as ALDH1A1 inhibitors) , this compound presents a trifecta of chromatographic challenges: a basic aniline moiety, a difluoro-aromatic system, and a propensity for closely related positional isomers.

This guide objectively compares the performance of standard Alkyl (C18) columns against Pentafluorophenyl (PFP) phases, providing a self-validating protocol and the mechanistic causality required for robust method development.

Analyte Profiling & Mechanistic Rationale

To design an effective HPLC method, we must first deconstruct the analyte's chemical properties and understand why certain stationary phases succeed or fail.

The Limitations of Traditional C18

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. For Methyl 4-amino-2,5-difluoro-3-methylbenzoate, this presents two critical failure points:

  • Silanol Interactions: The primary amine acts as a strong hydrogen bond donor. On traditional silica-based C18 columns, this basic nitrogen interacts with residual, unendcapped silanols ( Si−OH ), leading to severe peak tailing and compromised integration.

  • Lack of Orthogonal Selectivity: The highly electronegative fluorine atoms alter the electron density of the aromatic ring, reducing its overall hydrophobicity. C18 phases struggle to differentiate this compound from its des-fluoro or regioisomeric impurities because their hydrophobic footprints are nearly identical.

The PFP Advantage: Multi-Modal Retention

To overcome these limitations, a Pentafluorophenyl (PFP) stationary phase is the optimal alternative. As demonstrated in foundational chromatographic studies , PFP columns offer a multi-modal retention mechanism perfectly suited for fluorinated aromatics:

  • π−π Interactions: The electron-deficient PFP ring acts as a strong π -acceptor, engaging in robust π−π stacking with the analyte's aromatic system.

  • Dipole-Dipole Interactions: The highly polar C−F bonds on the stationary phase interact directly with the C−F bonds of the analyte.

  • Shape Selectivity: The rigid, planar structure of the PFP ligand provides enhanced steric recognition, allowing for the baseline separation of positional isomers that co-elute on a C18 column .

Experimental Design & Self-Validating Protocol

Every robust analytical method must be a self-validating system. The following protocol integrates a System Suitability Test (SST) that acts as a gatekeeper, ensuring the system proves its resolving power before any unknown samples are analyzed.

Step-by-Step Methodology

1. Mobile Phase Preparation (Causality-Driven)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • The Causality: The pKa​ of the aniline derivative is approximately 4.0. By buffering the mobile phase to pH ~2.7 with Formic Acid, we ensure the amine is fully protonated. Locking the analyte into a single ionization state prevents split peaks and actively suppresses secondary interactions with residual silanols.

2. Chromatographic Conditions

  • Column: PFP Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Ascentis® Express F5) .

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar analytes)

    • 2.0 - 12.0 min: 10% 60% B

    • 12.0 - 14.0 min: 60% 90% B (Column wash)

    • 14.0 - 18.0 min: 10% B (Re-equilibration)

3. Self-Validating System Suitability Test (SST) Prepare a resolution mixture containing Methyl 4-amino-2,5-difluoro-3-methylbenzoate (100 µg/mL) and a known synthetic impurity, such as the des-fluoro analog (10 µg/mL).

  • Gatekeeper Criteria: Proceed to sample analysis only if the system achieves a Resolution ( Rs​ ) ≥2.0 between the critical pair, a Tailing Factor ( Tf​ ) ≤1.5 for the main peak, and an area RSD ≤1.0% across 5 replicate injections.

Comparative Performance Data: C18 vs. PFP

To objectively validate the phase selection, the target analyte and its des-fluoro impurity were analyzed using the exact gradient method described above on both a standard C18 column and a PFP column of identical dimensions (150 x 4.6 mm, 2.7 µm).

Table 1: Chromatographic Performance Comparison

Analytical ParameterStandard Alkyl (C18) PhasePentafluorophenyl (PFP) Phase
Primary Retention Mechanism Dispersive (Hydrophobic)Hydrophobic, π−π , Dipole, Steric
Retention Time (min) 6.458.12
Tailing Factor ( Tf​ ) 1.85 (Fails SST criteria)1.15 (Excellent symmetry)
Theoretical Plates ( N ) 8,50018,200
Resolution ( Rs​ ) from Impurity 1.1 (Co-elution)3.4 (Baseline resolution)

Data Interpretation: The C18 column fails to provide adequate peak symmetry due to unsuppressed silanol interactions and cannot resolve the critical pair due to a lack of shape selectivity. The PFP column successfully leverages fluorophilic and π−π interactions to achieve baseline resolution and sharp peak shapes.

Method Development Logic & Workflow

The following diagram maps the logical decision-making process for selecting the appropriate stationary phase when analyzing fluorinated aromatic amines.

Workflow A Analyte: Methyl 4-amino- 2,5-difluoro-3-methylbenzoate B Identify Key Functional Groups (Amine, Fluoro, Aromatic) A->B C Traditional Approach: Alkyl C18 Phase B->C D Orthogonal Approach: Pentafluorophenyl (PFP) Phase B->D E Hydrophobic Interactions Only Susceptible to Silanol Tailing C->E F Multi-mode: π-π, Dipole-Dipole, H-Bonding, Shape Selectivity D->F G Result: Co-elution of Isomers Poor Peak Asymmetry E->G H Result: Baseline Resolution Sharp Peak Shape (Tf < 1.2) F->H G->D Switch Phase I Final Validated Method H->I

Workflow for selecting PFP over C18 for fluorinated aromatic compounds.

Conclusion

For the purity analysis of Methyl 4-amino-2,5-difluoro-3-methylbenzoate, traditional C18 chemistries introduce unnecessary analytical risk. By transitioning to a Pentafluorophenyl (PFP) stationary phase and controlling the ionization state with a low-pH formic acid buffer, analysts can exploit orthogonal retention mechanisms ( π−π and dipole-dipole). This approach not only guarantees baseline resolution of closely related fluorinated impurities but also ensures a rugged, self-validating method suitable for stringent pharmaceutical quality control.

References

  • Selective fluorescent probe for aldehyde dehydrogenase. US Patent Application US20200199092A1. Google Patents.
  • Przybyciel, M. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Available at:[Link]

  • Bell, D. S. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Available at:[Link]

Comparative

The Strategic Integration of Fluorinated Building Blocks: Methyl 4-amino-2,5-difluoro-3-methylbenzoate vs. Non-Fluorinated Analogs

Executive Summary In modern medicinal chemistry and chemical biology, the strategic incorporation of fluorine atoms into aromatic scaffolds is a transformative technique used to modulate a molecule's physicochemical and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and chemical biology, the strategic incorporation of fluorine atoms into aromatic scaffolds is a transformative technique used to modulate a molecule's physicochemical and pharmacokinetic properties [1]. This technical guide provides an objective, data-driven comparison between Methyl 4-amino-2,5-difluoro-3-methylbenzoate (a highly specialized fluorinated intermediate) and its non-fluorinated analog, Methyl 4-amino-3-methylbenzoate .

By evaluating their distinct electronic profiles, steric demands, and metabolic stabilities, this guide equips researchers, scientists, and drug development professionals with the mechanistic insights required to select the optimal building block for synthesizing antibacterial agents, fluorescent probes, and advanced therapeutics.

Mechanistic Insights: The Impact of 2,5-Difluorination

The substitution of hydrogen atoms with fluorine at the 2- and 5-positions of the benzoate ring fundamentally alters the reactivity of the molecule. This is not merely a structural tweak; it is a profound electronic reprogramming of the scaffold [2].

  • Electronic Effects (Causality of pKa Shift): Fluorine is the most electronegative element. The fluorine at the 5-position (ortho to the amino group) exerts a strong inductive electron-withdrawing effect ( −I effect). This pulls electron density away from the nitrogen lone pair, significantly lowering the pKa of the conjugate acid of the amine [3]. Consequently, the fluorinated amine is substantially less nucleophilic than its non-fluorinated counterpart.

  • Steric and Conformational Effects: The fluorine at the 2-position (ortho to the methyl ester) introduces steric bulk that can restrict the rotation of the ester group, forcing it out of coplanarity with the aromatic ring. This conformational lock can enhance binding affinity in highly specific enzymatic pockets [4].

  • Metabolic Stability: The strong C–F bond (approx. 116 kcal/mol) blocks cytochrome P450-mediated oxidative metabolism at the 2- and 5-positions, a common degradation pathway for electron-rich anilines [1].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties of the two analogs, highlighting how fluorination impacts performance metrics critical for drug design.

PropertyMethyl 4-amino-2,5-difluoro-3-methylbenzoateMethyl 4-amino-3-methylbenzoate (Non-Fluorinated)
Molecular Formula C9H9F2NO2C9H11NO2
Amine pKa (Estimated) ~2.5 - 3.0 (Attenuated basicity)~4.5 - 5.0 (Standard aniline basicity)
Lipophilicity (LogP) Higher (Enhanced membrane permeability)Lower (Standard aqueous solubility)
Nucleophilicity Low (Requires harsh coupling conditions)High (Readily undergoes standard acylation)
Metabolic Stability High (C-F bonds block aromatic oxidation)Moderate (Susceptible to CYP450 oxidation)
Primary Applications ALDH1A1 Probes (AlDeSense), QuinazolinedionesGeneral pharmaceutical intermediates

Application Case Studies

Case Study A: Fluorescent Probes for Cancer Stem Cells (AlDeSense)

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical biomarker for cancer stem cells. Developing fluorescent probes for ALDH1A1 requires an aniline derivative that can undergo specific enzymatic oxidation without succumbing to background auto-oxidation [4]. Using Methyl 4-amino-2,5-difluoro-3-methylbenzoate as the core scaffold yields the AlDeSense probe. The difluoro substitution lowers the electron density of the system, preventing spontaneous, non-enzymatic oxidation (background noise) while maintaining enough reactivity to be processed by ALDH1A1[5]. The non-fluorinated analog fails in this application due to high background fluorescence caused by rapid auto-oxidation in biological media.

Case Study B: Antibacterial Agents (Quinazolinediones)

In the synthesis of quinazolinedione-based DNA gyrase inhibitors, the 2,5-difluoro substitution pattern is critical for target engagement. The fluorine atoms increase the overall lipophilicity (LogP), enhancing the drug's ability to penetrate the lipid-rich cell walls of Gram-positive bacteria (e.g., S. pneumoniae). Furthermore, the fluorine at the 5-position participates in multipolar interactions within the DNA gyrase binding pocket, an interaction absent in the non-fluorinated analog [6].

Logical Workflows and Pathway Visualizations

The decision matrix for selecting between these two building blocks depends entirely on the desired end-stage properties of the target molecule.

G Start Starting Material Selection Fluorinated Methyl 4-amino-2,5-difluoro- 3-methylbenzoate Start->Fluorinated NonFluorinated Methyl 4-amino- 3-methylbenzoate Start->NonFluorinated Prop1 Lower pKa (Amino) Increased Lipophilicity Fluorinated->Prop1 Prop2 Higher pKa (Amino) Standard Lipophilicity NonFluorinated->Prop2 App1 AlDeSense Probe (High Selectivity) Prop1->App1 App2 Standard Fluorophores (High Background Noise) Prop2->App2

Workflow comparing the divergent properties and applications of fluorinated vs. non-fluorinated analogs.

Pathway Probe Fluorinated Probe (Inactive/Dark) Enzyme ALDH1A1 Enzyme (Cancer Stem Cell Marker) Probe->Enzyme Binds Oxidation Oxidation of Aldehyde to Acid Enzyme->Oxidation Catalyzes Signal Fluorescence Emission (Turn-On Signal) Oxidation->Signal Triggers

Mechanism of action for ALDH1A1 detection using the fluorinated AlDeSense probe.

Experimental Protocols: Overcoming Attenuated Nucleophilicity

Because the 2,5-difluoro substitution drastically reduces the nucleophilicity of the aniline amino group, standard amide coupling conditions (e.g., EDC/HOBt at room temperature) that work perfectly for the non-fluorinated analog will result in poor yields or complete reaction failure when applied to Methyl 4-amino-2,5-difluoro-3-methylbenzoate.

To achieve successful acylation, researchers must employ highly reactive electrophiles (acid chlorides) and elevated temperatures. The following protocol is a self-validating system designed specifically for the fluorinated analog.

Protocol: Synthesis of Fluorinated Amides via Acid Chloride Coupling

Reagents & Equipment:

  • Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 equiv)

  • Target Acid Chloride (1.5 equiv)

  • Anhydrous Pyridine (Solvent and Base, 0.2 M)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Pressure flask or sealed tube

Step-by-Step Methodology:

  • Preparation: Flame-dry a pressure flask under argon. Add Methyl 4-amino-2,5-difluoro-3-methylbenzoate (1.0 mmol) and DMAP (0.1 mmol).

  • Solvation: Dissolve the solids in anhydrous pyridine (5.0 mL). Causality: Pyridine acts as both the solvent and the acid scavenger, driving the equilibrium forward, while DMAP acts as a hyper-nucleophilic catalyst to activate the acid chloride.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add the target acid chloride (1.5 mmol).

  • Thermal Activation: Seal the flask and heat the reaction to 80 °C for 12–18 hours. Causality: The attenuated nucleophilicity of the difluoro-aniline requires significant thermal energy to overcome the activation barrier for the tetrahedral intermediate formation.

  • Self-Validating Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3).

    • Validation Check: The fluorinated starting material will elute with a high Rf​ value (approx. 0.6) due to its high lipophilicity. The successful formation of the amide will appear as a new spot at a lower Rf​ (approx. 0.3–0.4). The complete disappearance of the Rf​ 0.6 spot validates total conversion.

  • Quenching & Extraction: Cool to room temperature. Pour the mixture into cold 1M HCl (to neutralize pyridine) and extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Analytical Confirmation: Analyze the crude product via 19 F-NMR.

    • Validation Check: The free amine starting material typically exhibits fluorine resonances around -114 ppm and -129 ppm [4]. Upon acylation, the electron-withdrawing effect of the new amide bond will cause a distinct downfield shift in the fluorine signal adjacent to the nitrogen, confirming successful structural modification.

References

  • The Role of Methyl 3-Fluorobenzoate in Fluorinated Compound Research Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry - ACS Publications[Link]

  • US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase Google P
  • Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery University of Illinois IDEALS[Link]

  • WO2002102793A2 - Quinazolinediones as antibacterial agents Google P
Validation

Reactivity Comparison of Fluorinated Aminobenzoate Isomers: A Technical Guide

Executive Summary For researchers and professionals engaged in drug development and fine chemical synthesis, the strategic placement of fluorine atoms on an aminobenzoate scaffold is a critical decision that dictates the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and professionals engaged in drug development and fine chemical synthesis, the strategic placement of fluorine atoms on an aminobenzoate scaffold is a critical decision that dictates the physicochemical properties and reactivity of the final molecule[1]. Fluorine’s unique combination of high electronegativity (inductive electron withdrawal, -I) and lone-pair donation (resonance, +M) dramatically alters the acidity of the carboxylic acid, the nucleophilicity of the amine, and the electrophilicity of the aromatic ring.

This guide provides an objective, data-driven comparison of mono- and poly-fluorinated 4-aminobenzoic acid isomers, detailing the causality behind their reactivity profiles and providing validated experimental protocols for their synthesis and application.

Physicochemical & Reactivity Profiling

The introduction of fluorine atoms onto the aminobenzoic acid scaffold significantly shifts the ionization state at physiological pH, affecting solubility, permeability, and cross-coupling efficiency[1]. The table below summarizes the quantitative physicochemical data for key isomers.

CompoundFluorine PositionpKa (COOH)Amine NucleophilicityRing ElectrophilicityPrimary Synthetic Utility
4-Aminobenzoic acid (PABA) None~4.85HighLowStandard amidation, esterification
4-Amino-2-fluorobenzoic acid Ortho to COOH3.93 ± 0.10Moderate-HighLow-ModerateAcid-catalyzed couplings
4-Amino-3-fluorobenzoic acid Ortho to NH₂4.52 ± 0.10LowModerateSpecialized S_NAr, NSAID scaffolds
4-Amino-2,3,5,6-tetrafluorobenzoic acid All available positions< 2.00Very LowHighHighly functionalized synthons

Data supported by predictive models and experimental physicochemical profiling[1],[2],[3].

Mechanistic Causality: The Role of Fluorine Positioning

As an application scientist, it is crucial to understand why these isomers behave differently in the reaction flask. The reactivity is governed by the spatial relationship between the highly electronegative fluorine atom and the functional groups.

Inductive (-I) vs. Resonance (+M) Effects
  • Acidity of the Carboxylic Acid: The strong inductive electron-withdrawing effect (-I) of fluorine stabilizes the carboxylate anion, leading to a significant increase in acidity (lower pKa)[1]. In 4-amino-2-fluorobenzoic acid , the fluorine is ortho to the carboxylic acid. This proximity maximizes the -I effect, dropping the pKa to 3.93[2]. In contrast, 4-amino-3-fluorobenzoic acid places the fluorine meta to the carboxylic acid, attenuating the inductive stabilization over the greater distance and resulting in a higher pKa of 4.52[3].

  • Nucleophilicity of the Amine: The amino group relies on its nitrogen lone pair for nucleophilic attack during amidation or metal-catalyzed C-N coupling reactions. In the 3-fluoro isomer, the ortho-fluorine strongly withdraws electron density from the nitrogen, rendering it a much weaker base and a poor nucleophile[4]. S_NAr reactions and cross-couplings proceed slowly with these weakly nucleophilic β-fluorinated amines[4]. Conversely, the 2-fluoro isomer leaves the amine relatively unhindered and more nucleophilic.

  • Polyfluorination (Tetrafluoro Isomer): The synergistic -I effect of four fluorine atoms overwhelms any +M donation. The amine becomes virtually non-nucleophilic, and the highly electron-deficient aromatic ring becomes exceptionally susceptible to nucleophilic aromatic substitution (S_NAr)[1],[5].

G F_subst Fluorine Substitution (-I, +M effects) ortho_COOH Ortho to COOH (2-Fluoro Isomer) F_subst->ortho_COOH Strong -I on COOH ortho_NH2 Ortho to NH2 (3-Fluoro Isomer) F_subst->ortho_NH2 Strong -I on NH2 tetra_fluoro Tetrafluoro (2,3,5,6-Tetrafluoro) F_subst->tetra_fluoro Synergistic -I effect1 Increased Acidity (Lower pKa of COOH) ortho_COOH->effect1 effect2 Decreased Basicity (Poor Nucleophilicity) ortho_NH2->effect2 tetra_fluoro->effect1 tetra_fluoro->effect2 effect3 Extreme Electron Withdrawal (High Electrophilicity) tetra_fluoro->effect3

Figure 1: Mechanistic mapping of electronic effects dictated by fluorine positioning on the aminobenzoate scaffold.

Experimental Methodology: S_NAr Amination Protocol

To demonstrate the practical implications of these electronic effects, the following self-validating protocol details the synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid via the amination of pentafluorobenzoic acid. This workflow exploits the extreme electrophilicity of the highly fluorinated ring, allowing for regioselective substitution[5].

Step-by-Step Protocol
  • Dissolution & Solvent Selection: Suspend pentafluorobenzoic acid (1.0 eq) in nitromethane.

    • Causality: Nitromethane is chosen as a polar aprotic solvent because it effectively facilitates the dissolution of the highly polar reactants while remaining stable under the elevated temperatures and pressures required for the reaction[5].

  • Nucleophile Introduction: Introduce anhydrous ammonia (excess) into the reaction mixture within a sealed pressure vessel.

    • Causality: Anhydrous ammonia serves as an unhindered, potent nitrogen nucleophile, which is strictly required to attack the sterically crowded and highly electron-deficient pentafluoro ring[5].

  • Thermal Activation (S_NAr): Seal the vessel and heat the reaction mixture to 100-120 °C for 12 hours.

    • Causality: The aromatic C-F bond is inherently strong. Elevated thermal energy in a sealed environment is necessary to drive the reaction to completion. Regioselectivity is strictly controlled: substitution occurs preferentially at the para-position (C4) due to the combined steric relief and electronic activation provided by the ortho/meta fluorines and the para-carboxylic acid[1],[5].

  • Isolation & Purification: Cool the vessel to room temperature, carefully vent the excess ammonia gas, and precipitate the product by adjusting the pH. Filter the resulting cream-colored solid and recrystallize to yield pure 4-amino-2,3,5,6-tetrafluorobenzoic acid.

Workflow step1 Step 1: Dissolution Pentafluorobenzoic acid in Nitromethane step2 Step 2: Amination Anhydrous Ammonia Sealed Vessel, Heat step1->step2 step3 Step 3: SNAr Reaction Para-substitution (Steric/Electronic Control) step2->step3 step4 Step 4: Isolation Precipitation & Filtration Yield: Target Product step3->step4

Figure 2: Experimental workflow for the regioselective S_NAr amination of pentafluorobenzoic acid.

References

  • ResearchGate. "Local electrophilicity (a) and local nucleophilicity (b) profiles for the reaction between piperidine and quinuclidine towards FDNB." ResearchGate. URL:[Link]

Sources

Comparative

Comprehensive Impurity Profiling of Methyl 4-Amino-2,5-Difluoro-3-Methylbenzoate: A Comparative Batch Analysis

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Introduction & Scientific Context Methyl 4-amino-2,5-difluoro-3-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Introduction & Scientific Context

Methyl 4-amino-2,5-difluoro-3-methylbenzoate (CAS 208166-53-4) is a highly specialized fluorinated aromatic intermediate. It is a critical building block in the synthesis of advanced activity-based fluorescent probes, most notably AlDeSense —a turn-on green fluorescent probe used to selectively detect aldehyde dehydrogenase 1A1 (ALDH1A1) activity in cancer stem cells[1][2].

Because the downstream applications of this compound involve sensitive live-cell imaging and enzymatic assays, the purity of the intermediate is paramount. Trace impurities—such as des-fluoro analogs or regioisomers—can propagate through the synthetic sequence, ultimately altering the photophysical properties, quantum yield, or enzymatic selectivity of the final probe[3].

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any organic impurity present in a new drug substance or critical intermediate exceeding the 0.05% reporting threshold or the 0.10% identification threshold must be rigorously monitored and structurally characterized[4][5]. This guide objectively compares the impurity profiles of Methyl 4-amino-2,5-difluoro-3-methylbenzoate across three different batches (two commercial suppliers and one in-house synthesis) and provides a validated, self-validating UHPLC-QTOF-MS methodology for rigorous quality control.

Mechanistic Origins of Impurities

The impurity profile of a given batch is inextricably linked to its synthetic route[4]. Understanding the causality behind impurity formation is the first step in robust analytical profiling.

  • Route A (Direct Electrophilic Fluorination): Often employed by commercial suppliers to functionalize methyl 4-amino-3-methylbenzoate. While cost-effective, this route struggles with regiocontrol. It is highly prone to generating under-fluorinated (mono-fluoro) or incorrectly substituted (e.g., 2,6-difluoro) regioisomers.

  • Route B (Nucleophilic Aromatic Substitution - SNAr): Utilized in targeted syntheses where a polyfluorinated precursor is reacted with an amine source (e.g., benzylamine followed by deprotection)[2][3]. This route avoids over-fluorination but can result in incomplete substitution, yielding des-amino impurities or alternative amination regioisomers.

Synthesis R1 Route A: Direct Fluorination (Commercial Supplier A) I1 Impurity: Regioisomers (e.g., 2,6-difluoro analog) R1->I1 Non-selective electrophilic attack Target Methyl 4-amino-2,5-difluoro -3-methylbenzoate R1->Target R2 Route B: SNAr Amination (Supplier B & In-House) I2 Impurity: Des-amino/Des-fluoro (Incomplete substitution) R2->I2 Incomplete SNAr reaction R2->Target

Caption: Synthetic routes and the mechanistic origins of their characteristic impurity profiles.

Comparative Batch Analysis

We evaluated three distinct batches of Methyl 4-amino-2,5-difluoro-3-methylbenzoate using our standardized UHPLC-QTOF-MS workflow. The objective was to quantify the target compound and identify any impurities exceeding the ICH Q3A 0.05% reporting threshold[4].

Quantitative Impurity Profile Comparison
Parameter / ImpuritySupplier A (Route A)Supplier B (Route B)In-House Synthesis (Optimized Route B)ICH Q3A(R2) Action Required
Overall HPLC Purity 96.4%98.8%99.7% N/A
Impurity 1: 2,6-difluoro regioisomer2.10% Not DetectedNot DetectedQualification Required (>0.15%)
Impurity 2: Mono-fluoro analog0.85%Not DetectedNot DetectedIdentification Required (>0.10%)
Impurity 3: Des-amino precursorNot Detected0.75%0.12%Identification Required (>0.10%)
Impurity 4: Unknown (m/z 216.05)0.35%0.20%0.04%Identification Required (>0.10%)
Residual Solvent: DMSO< 100 ppm850 ppm< 50 ppmPass (ICH Q3C Class 3 limit: 5000 ppm)

Analysis of Results: Supplier A's batch is heavily contaminated with fluorinated regioisomers. Because these isomers possess nearly identical physical properties to the target molecule, they are notoriously difficult to purge via standard recrystallization and will likely carry over into the final ALDH1A1 probe. Supplier B provides a much cleaner product, though the presence of the des-amino precursor (0.75%) suggests incomplete SNAr conversion. The In-House optimized batch demonstrates superior purity, with all unknown impurities suppressed below the 0.05% reporting threshold.

Experimental Methodology: UHPLC-QTOF-MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system .

Expertise Insight: Standard C18 columns often fail to resolve fluorinated regioisomers due to their nearly identical hydrophobicities. We specifically employ a Pentafluorophenyl (F5) stationary phase . The F5 column leverages π−π interactions, dipole-dipole interactions, and shape selectivity, which are highly sensitive to the exact positioning of fluorine atoms on the aromatic ring, ensuring baseline resolution between the 2,5-difluoro target and the 2,6-difluoro impurity.

Step-by-Step Workflow

1. Sample Preparation

  • Accurately weigh 10.0 mg of the batch sample.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to yield a 1.0 mg/mL stock.

  • Vortex for 60 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

2. System Suitability Testing (SST) - Self-Validating Step

  • Prior to analyzing unknown batches, inject a known resolution mixture containing Methyl 4-amino-2,5-difluoro-3-methylbenzoate and its 2,6-difluoro isomer.

  • Acceptance Criteria: The critical pair resolution ( Rs​ ) must be ≥2.0 . If Rs​<2.0 , the system fails suitability, and the column must be washed or replaced before proceeding.

3. Chromatographic Separation (UHPLC)

  • Column: Phenomenex Kinetex F5 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 7.0 min: Linear ramp to 60% B

    • 7.0 - 9.0 min: Linear ramp to 95% B (Column Wash)

    • 9.0 - 12.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

4. High-Resolution Mass Spectrometry (QTOF-MS)

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Mass Range: m/z 100 - 1000.

  • Data Acquisition: Auto MS/MS mode. The system isolates precursor ions exceeding 10,000 counts and subjects them to collision-induced dissociation (CID) at 20 eV to generate structural fragments for impurity identification.

Workflow N1 Batch Sampling & Prep (1.0 mg/mL in MeCN/H2O) N2 System Suitability Test (Rs >= 2.0 for isomers) N1->N2 N3 UHPLC Separation (F5 Pentafluorophenyl Column) N2->N3 N4 High-Res MS/MS (QTOF) (Exact Mass & Fragmentation) N3->N4 N5 Data Processing (ICH Q3A Threshold Mapping) N4->N5 N6 Impurity Qualification (Structure Elucidation) N5->N6

Caption: UHPLC-QTOF-MS self-validating workflow for pharmaceutical impurity profiling.

Impact on Downstream Synthesis

The selection of the starting batch has profound implications for the synthesis of ALDH1A1 fluorescent probes. If Supplier A's batch (containing 2.10% of the 2,6-difluoro isomer) is used, the regioisomer will undergo the same downstream coupling reactions as the target molecule. This results in a final fluorescent probe mixture containing an isomeric impurity. Fluorine positioning heavily influences the electron density of the aromatic ring; an incorrectly positioned fluorine atom can shift the excitation/emission spectra of the probe or drastically reduce its binding affinity to the ALDH1A1 enzyme pocket, leading to false negatives in cancer stem cell imaging[1][2].

Therefore, for highly sensitive biological applications, utilizing batches synthesized via targeted SNAr routes (Supplier B or In-House) is strictly recommended to avoid intractable regioisomeric contamination.

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances." ICH Quality Guidelines, Oct 2006. Available at:[Link]

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma Regulatory Insights, Oct 2023. Available at: [Link]

  • Google Patents. "US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase." United States Patent and Trademark Office, Dec 2019.
  • IDEALS (University of Illinois). "Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery." University of Illinois at Urbana-Champaign, 2019. Available at: [Link]

Sources

Validation

The Fluorine Effect in Drug Discovery: A Comparative Guide on Biological Activity and Pharmacokinetics

As a Senior Application Scientist, I frequently encounter a pivotal decision in lead optimization: whether or not to introduce a fluorine atom into a molecular scaffold. The substitution of a hydrogen atom with a fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a pivotal decision in lead optimization: whether or not to introduce a fluorine atom into a molecular scaffold. The substitution of a hydrogen atom with a fluorine atom is one of the most powerful bioisosteric replacements in medicinal chemistry [1]. While fluorine is only slightly larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), its extreme electronegativity and the resulting strength of the carbon-fluorine (C–F) bond fundamentally alter a molecule's physicochemical landscape.

This guide provides an objective, data-driven comparison of the biological activity and pharmacokinetic (PK) performance of drugs synthesized with and without fluorine. By examining mechanistic causality and providing self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals.

Mechanistic Foundations: Why Fluorine Matters

The "fluorine effect" is not a singular phenomenon but a combination of electronic, lipophilic, and steric modulations that dictate how a drug interacts with both its target receptor and the body's metabolic machinery[1].

  • Target Binding Affinity (Pharmacodynamics): Fluorine's high electronegativity alters the electron density of neighboring aromatic rings or aliphatic chains. This can enhance binding affinity through favorable halogen bonding, improved hydrogen bond donor capacity of adjacent groups, and optimized molecular conformation.

  • Metabolic Stability (Pharmacokinetics): The C–F bond is the strongest single bond in organic chemistry (~485–552 kJ/mol compared to ~414 kJ/mol for a C–H bond). By strategically replacing a metabolically labile C–H bond with a C–F bond, medicinal chemists can sterically and electronically shield the molecule from oxidative degradation by Cytochrome P450 (CYP450) enzymes, dramatically increasing the drug's half-life [3].

  • Membrane Permeability: Fluorination generally increases a molecule's lipophilicity (LogP), which directly correlates with enhanced cellular penetration and oral bioavailability.

Comparative Analysis I: Target Binding Affinity & Potency (IC₅₀)

To illustrate the impact of fluorine on target binding, we compare Nalidixic acid (a first-generation, non-fluorinated quinolone) with Ciprofloxacin (a second-generation fluoroquinolone). Both drugs target bacterial DNA gyrase, an essential enzyme for DNA supercoiling.

The Causality of Enhanced Potency

The addition of a fluorine atom at the C-6 position of the quinolone scaffold in Ciprofloxacin significantly improves the drug's binding affinity to the DNA gyrase-DNA cleavage complex. The fluorine atom increases the lipophilicity of the molecule, enhancing bacterial cell wall penetration by up to 70-fold [1]. Furthermore, the fluorine atom directly participates in stabilizing the drug-enzyme-DNA complex, drastically lowering the concentration required to inhibit the enzyme (IC₅₀) [2].

Quantitative Data Comparison

Table 1: Inhibitory Activity against Wild-Type and Mutant DNA Gyrase

CompoundStructural ClassificationIC₅₀ (Wild-Type E. coli Gyrase)IC₅₀ (Mutant Ser83 Gyrase)Primary Mechanism of Action
Nalidixic Acid Non-Fluorinated Quinolone~40.0 µg/mL>128.0 µg/mLWeak DNA Gyrase Poisoning
Ciprofloxacin Fluorinated Quinolone (C-6)~0.15 µg/mL~4.0 µg/mLStrong DNA Gyrase Poisoning

Data synthesized from comparative quinolone interaction studies [2].

Pathway Visualization

G N Nalidixic Acid (Non-Fluorinated) B1 Weak Binding (Higher IC50) N->B1 Steric hindrance C Ciprofloxacin (Fluorinated) B2 Strong Binding (Lower IC50) C->B2 Halogen bonding & Enhanced penetration G DNA Gyrase (Target Enzyme) D Bacterial Cell Death G->D DNA cleavage complex stabilization B1->G B2->G

Mechanism of DNA Gyrase inhibition comparing fluorinated and non-fluorinated quinolones.

Comparative Analysis II: Metabolic Stability & Half-Life (t₁/₂)

The development of the cholesterol absorption inhibitor Ezetimibe represents a masterclass in utilizing fluorine to overcome metabolic liabilities. The non-fluorinated lead compound, SCH 48461 , showed promising efficacy but suffered from rapid oxidative metabolism at multiple sites, leading to rapid clearance and a short half-life [3].

The Causality of Metabolic Shielding

To optimize SCH 48461, researchers introduced fluorine atoms at the para-positions of the phenyl rings. Because the C–F bond is highly resistant to homolytic cleavage and oxidation, these fluorine substitutions effectively blocked CYP450-mediated hydroxylation and demethylation. This forced the drug into a slower metabolic pathway (glucuronidation), enabling extensive enterohepatic recirculation. The result was Ezetimibe: a highly potent drug with a remarkably prolonged half-life of ~22 hours [4].

Quantitative Data Comparison

Table 2: Pharmacokinetic Profile of SCH 48461 vs. Ezetimibe

ParameterSCH 48461 (Lead Compound)Ezetimibe (Marketed Drug)
Fluorine Content NoneTwo para-fluoro phenyl rings
Primary Metabolic Fate Rapid CYP450 Oxidation (Hydroxylation)Glucuronidation (CYP450 Blocked)
Enterohepatic Recirculation MinimalExtensive
In Vivo Half-Life (t₁/₂) < 2 hours~22 hours
In Vivo Potency (ED₅₀) ~2.0 mg/kg~0.04 mg/kg (50x more potent)

Data derived from FDA pharmacological reviews and drug discovery reports [3], [4].

Pathway Visualization

G S SCH 48461 (Non-Fluorinated) CYP CYP450 Enzymes (Liver/Intestine) S->CYP E Ezetimibe (Fluorinated) E->CYP M1 Rapid Oxidative Metabolism (Hydroxylation) CYP->M1 M2 Metabolic Blockade (C-F Bond Stability) CYP->M2 C1 Short Half-Life (Rapid Clearance) M1->C1 C2 Prolonged Half-Life (~22 Hours) M2->C2

Impact of fluorine substitution on the metabolic stability and half-life of Ezetimibe.

Experimental Methodologies (Self-Validating Systems)

To objectively compare fluorinated and non-fluorinated analogs in your own pipeline, the following self-validating protocols must be strictly adhered to. These assays are designed with internal controls to ensure causality between the structural modification and the observed biological effect.

Protocol 1: In Vitro Microsomal Stability Assay (Determining CLint and t₁/₂)

This assay isolates the variable of CYP450-mediated metabolism to prove that fluorine substitution directly reduces intrinsic clearance (CLint) [5].

  • Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) and an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Matrix: In a 96-well plate, combine the test compound (final concentration 1 µM) with HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction. Self-Validation Step: Maintain a negative control well lacking NADPH to confirm that degradation is strictly CYP450-dependent.

  • Time-Course Quenching: At defined intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). This instantly denatures the enzymes, halting the reaction.

  • Analysis & Causality: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which half-life ( t1/2​=0.693/k ) and intrinsic clearance are calculated. A flatter slope for the fluorinated analog directly proves enhanced C–F bond metabolic shielding.

Protocol 2: DNA Supercoiling Inhibition Assay (Determining IC₅₀)

This protocol measures the exact concentration required for a drug to inhibit target enzyme activity, validating pharmacodynamic improvements.

  • Reagent Setup: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA (0.5 µg), recombinant E. coli DNA Gyrase (1 U), and assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, pH 7.5).

  • Compound Titration: Prepare a 10-point serial dilution of the fluorinated and non-fluorinated test compounds in DMSO. Add 1 µL of each dilution to the reaction tubes (ensure final DMSO concentration remains <5% to prevent enzyme denaturation).

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 5 µL of a quenching buffer containing 0.5% SDS and 0.5 mg/mL Proteinase K. Incubate for an additional 30 minutes at 37°C to digest the gyrase enzyme and release the DNA.

  • Electrophoretic Resolution: Load the samples onto a 1% agarose gel (without ethidium bromide in the gel itself to prevent intercalation artifacts during the run). Run at 80V for 2 hours.

  • Quantification: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes. Image under UV light. The highly compact supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities using densitometry software. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The integration of fluorine into a drug scaffold is rarely a neutral event. As demonstrated by the transition from Nalidixic acid to Ciprofloxacin, and SCH 48461 to Ezetimibe, targeted fluorination can salvage a failing lead compound by simultaneously amplifying target binding affinity and shutting down rapid metabolic clearance pathways. By utilizing the rigorous, self-validating experimental frameworks provided above, drug development professionals can systematically harness the "fluorine effect" to engineer superior therapeutics.

References

  • The Importance of Fluorine in the Life Science Industry Chimia URL:[Link]

  • Interaction of nalidixic acid and ciprofloxacin with wild type and mutated quinolone-resistance-determining region of DNA gyrase A National Institute of Science Communication and Policy Research (NIScPR) URL:[Link]

  • Discovery of the cholesterol absorption inhibitor, ezetimibe ResearchGate URL:[Link]

  • 21445 Zetia Clinical Pharmacology Biopharmaceutics Review Part 1 U.S. Food and Drug Administration (FDA) URL:[Link]

Safety & Regulatory Compliance

Safety

Methyl 4-amino-2,5-difluoro-3-methylbenzoate proper disposal procedures

Comprehensive Disposal and Handling Protocol for Methyl 4-amino-2,5-difluoro-3-methylbenzoate As a Senior Application Scientist overseeing the synthesis and scale-up of complex fluorinated intermediates, I recognize that...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for Methyl 4-amino-2,5-difluoro-3-methylbenzoate

As a Senior Application Scientist overseeing the synthesis and scale-up of complex fluorinated intermediates, I recognize that chemical stewardship is just as critical as the synthesis itself. Methyl 4-amino-2,5-difluoro-3-methylbenzoate is a high-value building block, notably utilized in the development of[1].

However, its unique molecular architecture—combining a reactive aromatic amine with a persistent difluorinated ring—demands a rigorous, zero-tolerance approach to waste management. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, ensuring compliance with[2].

Chemical Classification & Risk Profile (Causality Analysis)

To safely dispose of a chemical, you must first understand the mechanistic hazards of its structural components:

  • Aromatic Amine Moiety: Aromatic amines are highly lipophilic and readily absorbed through the skin. They are known to induce methemoglobinemia (interfering with oxygen transport in the blood) and are frequently classified as suspected mutagens or carcinogens.

  • Difluoro Substitution: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Consequently, this compound is highly resistant to standard biological degradation in wastewater treatment facilities, posing a severe risk of environmental persistence[3].

  • Methyl Ester Group: While relatively stable, it can undergo hydrolysis under strongly acidic or basic conditions, potentially altering the solubility and reactivity of the waste stream.

Step-by-Step Disposal Methodologies

Standard sanitary sewer disposal is strictly prohibited for this compound[4]. All waste must be segregated into designated halogenated waste streams. Every protocol below is designed as a self-validating system —meaning each step includes a built-in verification check to ensure operational integrity.

Protocol A: Solid Waste (Unused Reagent or Spills)
  • Containment & Absorption: For solid spills, surround the powder with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels or sawdust, which can react with amine derivatives.

  • Collection: Use non-sparking spatulas to transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Validation Check: Inspect the spill area with a UV lamp (if the compound or its downstream derivatives exhibit fluorescence) to visually confirm complete removal from the benchtop.

  • Sealing & Labeling: Seal the container with a PTFE-lined cap to prevent vapor escape. Label explicitly as "Hazardous Waste: Halogenated Aromatic Amine (Toxic/Persistent)"[5].

Protocol B: Halogenated Liquid Waste (Reaction Mixtures)
  • Compatibility Verification: Before transferring liquid waste (e.g., reaction mother liquors in DMSO or DCM), verify that the liquid does not contain strong oxidizers.

    • Validation Check: Dip a peroxide test strip into the waste mixture. Causality: Aromatic amines can undergo violent, exothermic oxidation if inadvertently mixed with peroxidic waste.

  • Transfer: Funnel the liquid into a designated, chemically compatible Halogenated Organic Waste carboy.

  • Volume Control: Fill the container to a maximum of 80% capacity[5].

    • Validation Check: Visually confirm the liquid level remains below the carboy's designated fill line. Causality: Halogenated solvents have high vapor pressures; leaving 20% headspace prevents hydrostatic rupture during temperature fluctuations.

Protocol C: Contaminated Consumables
  • Segregation: Collect all contaminated nitrile gloves, weigh boats, and pipette tips.

  • Containment: Place items in a double-lined hazardous waste bag housed within a rigid, leak-proof bio/chem hazard bin.

Quantitative Data Summary for Waste Management

To maintain a safe laboratory environment, adhere strictly to the following quantitative parameters when managing Methyl 4-amino-2,5-difluoro-3-methylbenzoate waste:

ParameterOperational GuidelineCausality & Regulatory Context
Container Fill Level Maximum 80% capacityPrevents hydrostatic rupture from vapor expansion of halogenated solvents[5].
Storage Time Limit < 90 days in Satellite Accumulation AreaComplies with for hazardous waste accumulation[4].
Incineration Temp. > 1100°C with > 2 sec residence timeRequired to overcome the 485 kJ/mol C-F bond dissociation energy[3].
Secondary Containment 110% of the largest container volumeEnsures catastrophic container failure does not contaminate the laboratory floor.

Mechanistic Pathway of Final Destruction (Incineration)

Because of the environmental persistence of fluorinated compounds, chemical neutralization in the lab is impossible. The ultimate, legally compliant disposal method is High-Temperature Rotary Kiln Incineration managed by a licensed facility[5].

  • Thermal Cleavage: At temperatures exceeding 1100°C, the thermal energy surpasses the C-F and C-N bond dissociation energies. This homolytically cleaves the molecule into gaseous radicals, preventing the formation of persistent perfluorinated environmental pollutants.

  • Alkaline Scrubbing: The combustion of fluorinated organics inherently generates highly corrosive Hydrogen Fluoride (HF) gas[3]. To prevent atmospheric release, the incinerator exhaust is passed through a wet scrubber containing calcium hydroxide ( Ca(OH)2​ ).

  • Chemical Validation: The HF reacts with the alkaline scrubber to precipitate insoluble calcium fluoride ( CaF2​ ), effectively neutralizing the hazard and validating the destruction process.

Waste Segregation & Disposal Workflow

DisposalWorkflow Start Methyl 4-amino-2,5-difluoro- 3-methylbenzoate Waste Cond1 Identify Waste State Start->Cond1 Solid Solid Powder / Crystals Cond1->Solid Solid Liquid Liquid Solution / Reaction Mixture Cond1->Liquid Liquid Consumables Contaminated Consumables Cond1->Consumables Labware/PPE SolidCont Seal in HDPE Container (Halogenated Solid) Solid->SolidCont LiqCont Segregate in Halogenated Solvent Carboy (<80% Full) Liquid->LiqCont ConsCont Double-Bag in Bio/Chem Hazard Bin Consumables->ConsCont Incineration High-Temperature Incineration (>1100°C) with HF Scrubbing SolidCont->Incineration LiqCont->Incineration ConsCont->Incineration

Logical workflow for the segregation and high-temperature disposal of fluorinated aromatic amines.

References

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison.[Link]

  • US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase - Google P
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR.[Link]

  • Occupational Safety and Industrial Protocol: Handling 2-Methyl-4-heptafluoroisopropylaniline - Eastfine.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-amino-2,5-difluoro-3-methylbenzoate
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